2-Chloro-1,3-dimethoxybenzene
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
特性
IUPAC Name |
2-chloro-1,3-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c1-10-6-4-3-5-7(11-2)8(6)9/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVLJTGFCKYUBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80515268 | |
| Record name | 2-Chloro-1,3-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80515268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7051-15-2 | |
| Record name | 2-Chloro-1,3-dimethoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7051-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1,3-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80515268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physical properties of 2-Chloro-1,3-dimethoxybenzene
An In-depth Technical Guide to the Physical Properties of 2-Chloro-1,3-dimethoxybenzene
Introduction
This compound (CAS No. 7051-15-2) is a halogenated aromatic ether of significant interest in organic synthesis.[1] Its unique substitution pattern, featuring two electron-donating methoxy groups ortho and para to a chloro substituent, imparts specific reactivity that makes it a valuable intermediate. It serves as a key starting material in the synthesis of pharmacologically active compounds, including diuretic and antihypertensive agents, as well as in the development of agrochemicals and other fine chemicals.[2][3]
A thorough understanding of the physical properties of this compound is a prerequisite for its effective use in a research and development setting. These properties dictate crucial experimental parameters, including choice of solvents for reaction and purification, conditions for storage and handling, and the analytical methods required for quality control and structural verification. This guide provides a comprehensive overview of the core , grounded in experimental data and established analytical principles.
Section 1: Core Physicochemical Properties
The fundamental physical characteristics of a compound provide the first layer of identification and inform its handling and application. The properties of this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 7051-15-2 | [1] |
| Molecular Formula | C₈H₉ClO₂ | [1] |
| Molecular Weight | 172.61 g/mol | [1] |
| Appearance | Pale yellow solid or oil that crystallizes upon standing | [3][4] |
| Melting Point | 62-73 °C (range reported) | [3] |
| Boiling Point | 233.7 °C at 760 mmHg | [5][6] |
| Density | 1.155 g/cm³ | [5][7] |
Appearance and Physical State
This compound is typically described as a pale yellow solid.[4] However, synthetic procedures note that it often first appears as an oil which crystallizes on standing.[3] This behavior is indicative of a compound with a melting point not significantly above ambient temperature, which is consistent with the reported values. For researchers, this means that depending on the purity and ambient lab conditions, the compound may be handled as either a low-melting solid or a supercooled liquid/oil.
Melting Point: A Note on Purity and Polymorphism
The reported melting point for this compound varies, with values in the range of 62-64 °C and 71-73 °C cited in procedural literature.[3] This variation is not uncommon and provides critical insight into the material's history.
-
Causality of Variation: The lower range (62-64 °C) was reported for material purified via chromatography followed by crystallization, while the higher range (71-73 °C) was obtained after direct recrystallization of the crude product.[3] This suggests that the method of purification can influence the final solid-state form. The presence of minute impurities, which are more effectively removed by chromatography, can depress and broaden the melting point. Alternatively, the different purification methods could potentially lead to different crystalline polymorphs, each with a distinct melting point.
-
Field Insight: As a self-validating system, melting point determination is a primary indicator of purity. A sharp melting range (e.g., < 2 °C) is characteristic of a pure compound. A broad range suggests the presence of impurities. Researchers receiving or synthesizing this compound should always measure the melting point as a first-pass quality control check.
Boiling Point and Density
With a boiling point of 233.7 °C at atmospheric pressure, this compound is a relatively non-volatile compound, simplifying its handling at room temperature.[5][6] However, this temperature is high enough that purification by distillation would likely require vacuum to prevent potential decomposition. The density is reported as 1.155 g/cm³ , indicating that in biphasic systems with water, it will constitute the lower organic layer.[5][7]
Solubility Profile
The molecular structure—a largely nonpolar benzene ring with two ether groups and a halogen—governs its solubility.
-
Organic Solvents: Experimental procedures confirm its high solubility in common organic solvents like diethyl ether and its utility in being purified by recrystallization from hexane.[3] This indicates good solubility in nonpolar (hexane) and moderately polar (ether) solvents. It is expected to be soluble in other common lab solvents such as dichloromethane, ethyl acetate, and toluene.
-
Aqueous Solvents: While specific data is scarce, its predominantly nonpolar character suggests it is practically insoluble in water. The methoxy groups offer minimal hydrogen bonding capability, which is insufficient to overcome the hydrophobicity of the chlorinated aromatic ring.
This solubility profile is critical for its practical application. For reaction workups, it can be efficiently extracted from aqueous media using solvents like diethyl ether or ethyl acetate. For purification, its temperature-dependent solubility in a nonpolar solvent like hexane makes it an excellent candidate for recrystallization.
Section 2: Spectroscopic & Spectrometric Characterization
Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. The following sections detail the expected spectral characteristics of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR): The proton spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms.
-
Methoxy Protons (-OCH₃): Due to symmetry, the two methoxy groups are chemically equivalent. They will appear as a single, sharp singlet at approximately 3.8-4.0 ppm . This signal should integrate to 6 protons.
-
Aromatic Protons (Ar-H): There are three protons on the aromatic ring. The proton at the 5-position is flanked by two methoxy groups and will appear as a triplet. The protons at the 4- and 6-positions are equivalent and adjacent to the proton at position 5, and will appear as a doublet. The expected chemical shifts would be in the range of 6.5-7.3 ppm . The triplet would integrate to 1 proton and the doublet to 2 protons.
-
-
¹³C NMR (Carbon NMR): The carbon spectrum reveals the number of unique carbon environments.
-
Aromatic Carbons: Due to symmetry, there will be four distinct signals for the six aromatic carbons. The carbon bearing the chlorine atom (C2), the carbons bearing the methoxy groups (C1, C3), the carbons adjacent to the methoxy groups (C4, C6), and the carbon opposite the chloro group (C5). These will appear in the aromatic region of 100-160 ppm .
-
Methoxy Carbons: The two equivalent methoxy carbons will produce a single signal, typically around 55-60 ppm .
-
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and information about the molecule's fragmentation pattern.
-
Molecular Ion Peak (M⁺): The spectrum will show a molecular ion peak corresponding to the mass of the molecule. For C₈H₉ClO₂, the calculated monoisotopic mass is 172.03 Da .[1]
-
Isotopic Pattern (Trustworthiness Pillar): A key self-validating feature for chlorinated compounds is the chlorine isotope pattern. Chlorine has two stable isotopes: ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). Therefore, the mass spectrum will exhibit a characteristic pattern:
-
An M⁺ peak at m/z 172 (corresponding to molecules with ³⁵Cl).
-
An M+2 peak at m/z 174 (corresponding to molecules with ³⁷Cl) that is approximately one-third the intensity of the M⁺ peak. The presence of this 3:1 ratio for the M⁺ and M+2 peaks is definitive proof of a molecule containing a single chlorine atom.
-
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, the following key absorptions are reported and expected[4]:
-
~3011 cm⁻¹: Aromatic C-H stretching.
-
2966, 2947, 2840 cm⁻¹: Aliphatic C-H stretching from the methoxy groups.
-
~1594, 1472 cm⁻¹: Aromatic C=C ring stretching vibrations.
-
~1253, 1099 cm⁻¹: Strong C-O stretching from the aryl ether linkages. This is a highly characteristic band.
-
~764 cm⁻¹: C-Cl stretching. The position can vary but is typically in the fingerprint region.
Section 3: Experimental Methodologies for Property Determination
To ensure data is reliable and reproducible, standardized protocols must be followed. The causality behind each step is as crucial as the step itself.
Protocol 3.1: Melting Point Determination
This protocol provides a framework for accurately determining the melting point range, a critical measure of purity.
-
Expertise & Causality:
-
Pulverization (Step 2): A coarse sample heats unevenly, leading to a broad, inaccurate melting range. A fine powder ensures uniform heat transfer.
-
Slow Heating Rate (Step 6): A rapid heating rate does not allow the sample and the thermometer to be in thermal equilibrium, causing the observed temperature to lag behind the actual sample temperature, resulting in an erroneously high and broad melting range.
-
Protocol 3.2: Spectroscopic Analysis Workflow
This generalized workflow outlines the critical stages for obtaining high-quality spectroscopic data for structural confirmation.
-
Expertise & Causality:
-
NMR Solvent (CDCl₃): Deuterated chloroform (CDCl₃) is chosen because deuterium (²H) resonates at a completely different frequency from protons (¹H), rendering the solvent invisible in the ¹H NMR spectrum. It is also an excellent solvent for a wide range of organic compounds.
-
GC-MS Dilution: A concentrated sample will overwhelm the detector, leading to poor peak shape and inaccurate mass-to-charge ratios. A dilute solution ensures sharp peaks and high-quality mass spectra.
-
IR Background Scan: The IR spectrometer must first record a spectrum of the ambient atmosphere (CO₂, H₂O) and the ATR crystal itself. This background is then digitally subtracted from the sample spectrum to ensure that the resulting peaks belong only to the compound of interest.
-
Conclusion
The define it as a low-melting, pale yellow solid that is soluble in common organic solvents and insoluble in water. Its identity and purity are definitively confirmed through a combination of melting point analysis and a suite of spectroscopic techniques (NMR, MS, IR), each providing a unique and self-validating piece of structural evidence. For the research scientist, a firm grasp of these properties and the logic behind their experimental determination is essential for the successful synthesis, purification, and application of this versatile chemical intermediate.
References
- 1. This compound | C8H9ClO2 | CID 13015717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. epdf.pub [epdf.pub]
- 3. EP0067342A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. echemi.com [echemi.com]
- 6. 7051-15-2,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 7. echemi.com [echemi.com]
An In-depth Technical Guide to 2-Chloro-1,3-dimethoxybenzene: Synthesis, Reactivity, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2-chloro-1,3-dimethoxybenzene (CAS No. 7051-15-2), a key chemical intermediate in the synthesis of pharmacologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, and reactivity. The guide emphasizes the causality behind experimental choices, provides detailed protocols, and is grounded in authoritative references to ensure scientific integrity. Particular focus is given to its role as a precursor to a class of 1,2-benzisoxazoloxyacetic acids with demonstrated diuretic and uricosuric properties.
Introduction: Strategic Importance in Medicinal Chemistry
This compound is a substituted aromatic compound whose structural features make it a valuable building block in organic synthesis. The presence of two electron-donating methoxy groups and a chloro substituent on the benzene ring creates a unique electronic and steric environment, influencing its reactivity in a predictable manner. Its primary significance in the pharmaceutical industry lies in its utility as a starting material for the synthesis of complex heterocyclic systems, most notably the 1,2-benzisoxazole core.[1][2] The strategic placement of the chloro and methoxy groups allows for regioselective transformations, which are crucial in the multi-step synthesis of drug candidates.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectral properties of this compound is fundamental for its use in research and development.
Physicochemical Data
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 7051-15-2 | [1] |
| Molecular Formula | C₈H₉ClO₂ | [1] |
| Molecular Weight | 172.61 g/mol | [1] |
| Appearance | White to off-white crystalline solid | Inferred from synthesis descriptions |
| Melting Point | 62-64 °C | [2] |
Spectroscopic Characterization
While comprehensive peer-reviewed spectral data is not abundant in the public domain, data from various sources, including patents and databases, allows for a confident characterization.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show a characteristic pattern for the aromatic protons and a singlet for the methoxy protons. The aromatic region will display a triplet and a doublet, corresponding to the proton at the 5-position and the protons at the 4- and 6-positions, respectively. The two methoxy groups are chemically equivalent and will appear as a single peak.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the aromatic carbons and the methoxy carbons. The carbon attached to the chlorine atom will have a characteristic chemical shift, as will the carbons bearing the methoxy groups.[1]
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring and methyl groups, C-O stretching of the ether linkages, and C-Cl stretching. The NIST WebBook provides a reference gas-phase IR spectrum for the isomeric 2-chloro-1,4-dimethoxybenzene, which can offer comparative insights.[3]
-
MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) at m/z 172 and an M+2 peak at m/z 174 with an approximate ratio of 3:1, which is characteristic of a monochlorinated compound. The fragmentation pattern will likely involve the loss of methyl and methoxy groups. A GC-MS spectrum is available in the PubChem database.[1]
Synthesis of this compound: A Mechanistic Approach
The most prevalent and efficient synthesis of this compound involves the directed ortho-metalation of 1,3-dimethoxybenzene, followed by chlorination. This approach offers high regioselectivity, which is a critical consideration in multi-step organic synthesis.
Directed Ortho-Metalation and Chlorination
The methoxy groups in 1,3-dimethoxybenzene are ortho, para-directing for electrophilic aromatic substitution. However, for the introduction of a substituent at the 2-position (ortho to both methoxy groups), a directed ortho-metalation strategy is employed. This involves the use of a strong organolithium base, such as n-butyllithium, to deprotonate the most acidic aromatic proton, which is at the 2-position due to the inductive and coordinating effects of the adjacent methoxy groups. The resulting aryllithium intermediate is then quenched with an electrophilic chlorine source.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
The following protocol is a synthesis of procedures described in the patent literature, providing a practical guide for laboratory-scale preparation.[1][2]
Materials:
-
1,3-Dimethoxybenzene
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
N-Chlorosuccinimide (NCS)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard laboratory glassware for anhydrous reactions (e.g., flame-dried flasks, nitrogen/argon inlet, septa, syringes)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen or argon inlet, and a septum, dissolve 1,3-dimethoxybenzene (1.0 eq.) in anhydrous THF or diethyl ether.
-
Lithiation: Cool the solution to 0 °C in an ice bath. Slowly add n-butyllithium (1.0-1.1 eq.) dropwise via syringe while maintaining the temperature below 5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours to ensure complete formation of the aryllithium intermediate.
-
Chlorination: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. In a separate flask, prepare a solution of N-chlorosuccinimide (1.0-1.2 eq.) in anhydrous THF. Slowly add the NCS solution to the aryllithium solution via cannula or syringe, keeping the internal temperature below -70 °C.
-
Quenching and Work-up: After the addition of NCS is complete, stir the reaction at -78 °C for an additional hour. Slowly warm the reaction to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from hexane to yield this compound as a white to off-white solid.
Causality of Experimental Choices:
-
Anhydrous Conditions: Organolithium reagents are extremely reactive towards protic sources, including water. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the n-butyllithium and the aryllithium intermediate.
-
Low-Temperature Chlorination: The addition of the electrophilic chlorine source at low temperatures (-78 °C) is crucial to prevent side reactions, such as the reaction of the aryllithium with the solvent or other electrophilic species.
-
Choice of Chlorinating Agent: N-Chlorosuccinimide is a common and effective electrophilic chlorine source for this type of reaction. Other reagents such as hexachloroethane or gaseous chlorine can also be used, but NCS is often preferred for its ease of handling and milder reaction conditions.[1]
Reactivity and Synthetic Applications
The primary application of this compound is as a key intermediate in the synthesis of 1,2-benzisoxazoloxyacetic acids, a class of compounds investigated for their diuretic and uricosuric properties.[4][5]
Synthesis of 1,2-Benzisoxazoloxyacetic Acids
The synthesis of these target molecules from this compound typically involves a multi-step sequence. While specific, detailed, and publicly available protocols starting from this compound are sparse, the general synthetic strategy can be inferred from the literature on benzisoxazole synthesis and related patent documents.
Caption: Plausible synthetic route to 1,2-benzisoxazoloxyacetic acids.
Other Plausible Reactions
Based on its structure, this compound can be expected to undergo a variety of other organic reactions, making it a versatile building block for the synthesis of diverse molecular scaffolds.
-
Nucleophilic Aromatic Substitution (SNA r): The chloro substituent can be displaced by strong nucleophiles, although the electron-donating methoxy groups may render the ring less susceptible to this reaction compared to electron-deficient aromatic systems.
-
Electrophilic Aromatic Substitution (SEAr): The methoxy groups are strongly activating and will direct further electrophilic substitution to the 4- and 6-positions.
-
Metal-Catalyzed Cross-Coupling Reactions: The chloro group can participate in various palladium- or copper-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety goggles, a laboratory coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.
Conclusion
This compound is a strategically important intermediate in the synthesis of pharmacologically relevant molecules. Its preparation via directed ortho-metalation provides a regioselective route to this valuable building block. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is essential for its effective use in drug discovery and development. This guide has provided a comprehensive overview of these aspects, grounded in the available scientific and patent literature, to serve as a valuable resource for researchers in the field.
References
- 1. This compound | C8H9ClO2 | CID 13015717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP0067342A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 3. Benzene, 2-chloro-1,4-dimethoxy- [webbook.nist.gov]
- 4. [(3-aryl-1,2-benzisoxazol-6-yl)oxy]acetic acids. A new diuretic series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heterocyclic oxyacetic acid diuretics: indazole, benzisothiazole, and benzisothiazole 1,1-dioxide analogues of [[7-chloro-3-(2-fluorophenyl)-1,2-benzisoxazol-6-yl]oxy]acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2-Chloro-1,3-dimethoxybenzene
Abstract
This technical guide provides a comprehensive overview of the synthetic routes to 2-Chloro-1,3-dimethoxybenzene, a key intermediate in the pharmaceutical and agrochemical industries. The document delves into the mechanistic underpinnings of the primary synthetic strategies, with a particular focus on the directed ortho-metalation of 1,3-dimethoxybenzene. Detailed, field-proven experimental protocols are presented, alongside a comparative analysis of various chlorinating agents. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, actionable methodologies for the efficient synthesis of this versatile compound.
Introduction: The Significance of this compound
This compound is a substituted aromatic compound of significant interest in organic synthesis. Its unique substitution pattern, featuring a chlorine atom ortho to two methoxy groups, renders it a valuable precursor for the construction of more complex molecular architectures. The electron-rich nature of the benzene ring, activated by the methoxy groups, coupled with the reactive chloro substituent, allows for a variety of subsequent chemical transformations.
In the realm of drug discovery, the presence of both chloro and methoxy functionalities on a benzene ring can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1][2] The methoxy groups can modulate lipophilicity and participate in hydrogen bonding, while the chlorine atom can enhance binding affinity and metabolic stability.[1] Notably, this compound serves as a crucial starting material for the synthesis of pharmacologically active compounds, including certain 1,2-benzisoxazoloxyacetic acids, which have shown potential as diuretic, uricosuric, and antihypertensive agents.[3][4] Its application also extends to the agrochemical sector, where it is used in the preparation of active ingredients for crop protection products.[5]
This guide will focus on the most prevalent and efficient synthetic methodologies for preparing this compound, providing the necessary detail for successful laboratory implementation.
Synthetic Strategies: A Mechanistic Perspective
The primary and most effective route for the synthesis of this compound involves a two-step process: the directed ortho-metalation of 1,3-dimethoxybenzene followed by quenching with an electrophilic chlorinating agent. Direct electrophilic chlorination of 1,3-dimethoxybenzene is a less common approach due to challenges in controlling regioselectivity.
Directed ortho-Metalation: The Key to Regiocontrol
The methoxy groups in 1,3-dimethoxybenzene are powerful ortho-directing groups in electrophilic aromatic substitution. However, for the specific introduction of a substituent at the C2 position, a more robust strategy is required. Directed ortho-metalation (DoM) offers a solution by utilizing the coordinating ability of the methoxy groups to direct a strong base, typically an organolithium reagent like n-butyllithium, to deprotonate the adjacent ortho position.
The mechanism involves the initial formation of a complex between the organolithium reagent and the oxygen atoms of the methoxy groups. This proximity effect facilitates the abstraction of the proton at the C2 position, which is the most acidic due to the inductive effect of the two adjacent methoxy groups, leading to the formation of [2,6-dimethoxyphenyl]lithium.[3][4] This lithiated intermediate is then poised to react with a suitable electrophile.
Caption: The directed ortho-metalation pathway for the synthesis of this compound.
The Role of the Chlorinating Agent
Once the [2,6-dimethoxyphenyl]lithium intermediate is formed, a variety of chlorinating agents can be employed to introduce the chlorine atom at the C2 position. The choice of chlorinating agent can influence the reaction conditions, yield, and purification strategy. Commonly used chlorinating agents include:
-
N-Chlorosuccinimide (NCS): A mild and easy-to-handle solid electrophilic chlorine source.[3][4]
-
Gaseous Chlorine (Cl₂): A highly reactive and efficient chlorinating agent, though it requires specialized handling procedures.[3][4]
-
Hexachloroethane (C₂Cl₆): A solid source of electrophilic chlorine.
-
Carbon Tetrachloride (CCl₄): A liquid chlorinating agent.[3][4]
-
Hexachloroacetone: Another potent source of electrophilic chlorine.[3][4]
The reaction with the chlorinating agent is typically rapid and should be performed at low temperatures to minimize side reactions.
Comparative Analysis of Chlorinating Agents
The selection of the chlorinating agent is a critical parameter in the synthesis of this compound. The following table summarizes the performance of various agents as described in the literature.
| Chlorinating Agent | Solvent | Temperature | Yield (%) | Comments | Reference |
| N-Chlorosuccinimide | 1,2-Dimethoxyethane | < 55°C | Not explicitly stated, but product was isolated | Mild conditions, solid reagent. | [3][4] |
| Gaseous Chlorine | 1,2-Dimethoxyethane | < 50°C | 62% (by NMR) | Requires handling of a toxic gas. | [3] |
| Carbon Tetrachloride | Diethyl Ether | < -65°C | 71.5% | Good yield, requires low temperatures. | [3][4] |
| Hexachloroethane | Diethyl Ether | -2°C to 14°C | Not explicitly stated, but product was isolated | Solid reagent, moderate temperatures. | [3] |
| Hexachloroacetone | Diethyl Ether | < -65°C | 50% (as a gum) | Potent reagent, requires low temperatures. | [3][4] |
Note: Yields can vary depending on the specific reaction conditions and purification methods.
Detailed Experimental Protocols
The following protocols are based on established and validated procedures for the synthesis of this compound.[3][4]
Synthesis via Lithiation and Chlorination with N-Chlorosuccinimide
This protocol utilizes the mild and easy-to-handle N-chlorosuccinimide as the chlorine source.
Step-by-Step Methodology:
-
To a solution of 1,3-dimethoxybenzene (13.8 g) in 1,2-dimethoxyethane (100 ml), add 2.6M n-butyllithium (40 ml).
-
Allow the reaction to stir for 40 minutes.
-
Add N-chlorosuccinimide (13.5 g) portion-wise, maintaining the reaction temperature below 55°C using an ice bath.
-
After the addition is complete, stir the reaction mixture for an additional 45 minutes.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Evaporate the organic extract to obtain a crude oil.
-
Purify the crude product by column chromatography on silica gel, eluting with a 20% ether-hexane mixture.
-
Evaporation of the eluents affords an oil that crystallizes upon standing. Recrystallization from hexane yields this compound.
Synthesis via Lithiation and Chlorination with Carbon Tetrachloride
This protocol offers a high-yield synthesis using carbon tetrachloride.
Step-by-Step Methodology:
-
To a solution of 1,3-dimethoxybenzene (13.8 g) in dry diethyl ether (50 ml, freshly distilled from sodium benzophenone ketyl), add dropwise 2.2M n-butyllithium over a period of 15 minutes, maintaining the reaction temperature at 31°C.
-
After the addition is complete, heat the reaction mixture under reflux for two hours and then stir at room temperature overnight.
-
Cool the reaction mixture to between -75°C and -78°C.
-
Add a solution of carbon tetrachloride (10.6 ml) in dry diethyl ether (20 ml) dropwise over a period of 1 hour and 15 minutes, ensuring the reaction temperature remains below -65°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Cool the reaction mixture to 5°C and add water (50 ml).
-
Separate the layers and wash the ether layer with water (50 ml).
-
Extract the aqueous phase with diethyl ether (50 ml).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Recrystallization of the residue from hexane (60 ml) yields this compound.
Caption: A generalized experimental workflow for the synthesis of this compound.
Characterization of this compound
The final product should be characterized to confirm its identity and purity.
-
Physical Appearance: White to off-white solid or crystalline powder.
-
Melting Point: 62-64°C or 71-73°C, depending on the purity and crystalline form.[3][4]
-
Molecular Formula: C₈H₉ClO₂[6]
-
Molecular Weight: 172.61 g/mol [6]
-
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the two methoxy groups.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the eight carbon atoms in the molecule.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and the characteristic isotopic pattern for a chlorine-containing compound.
-
Conclusion
The synthesis of this compound is most effectively achieved through the directed ortho-metalation of 1,3-dimethoxybenzene, followed by reaction with a suitable chlorinating agent. This approach provides excellent regiocontrol and generally good to high yields. The choice of chlorinating agent can be tailored based on available laboratory equipment, safety considerations, and desired reaction scale. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and professionals to successfully synthesize this valuable chemical intermediate for applications in drug discovery and beyond.
References
- 1. drughunter.com [drughunter.com]
- 2. researchgate.net [researchgate.net]
- 3. EP0067342A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 4. US4579981A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 5. This compound [myskinrecipes.com]
- 6. This compound | C8H9ClO2 | CID 13015717 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectroscopic Data of 2-Chloro-1,3-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Chloro-1,3-dimethoxybenzene (CAS No. 7051-15-2), a substituted aromatic ether of significant interest in synthetic organic chemistry and as a building block in the development of novel pharmaceutical agents. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of the compound, offering expert interpretation and practical insights into the underlying structural features that govern its spectral behavior.
Molecular Structure and Spectroscopic Overview
This compound possesses a benzene ring substituted with a chlorine atom and two methoxy groups at positions 1 and 3. This substitution pattern leads to a specific symmetry and electronic environment that is directly reflected in its spectroscopic signatures.
Molecular Structure of this compound
Caption: 2D structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR provide critical information.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is anticipated to exhibit distinct signals for the aromatic protons and the methoxy group protons. Due to the molecule's symmetry, the two methoxy groups are chemically equivalent, as are the two protons ortho to the chlorine and the single proton para to the chlorine.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.2 - 7.4 | Triplet (t) | 1H | H-5 |
| ~6.6 - 6.8 | Doublet (d) | 2H | H-4, H-6 |
| ~3.9 | Singlet (s) | 6H | 2 x -OCH₃ |
Note: These are predicted values based on typical chemical shifts for similar aromatic compounds. Actual experimental values may vary slightly depending on the solvent and spectrometer frequency.
Interpretation:
-
The downfield triplet corresponds to the proton at the C-5 position, which is coupled to the two adjacent protons at C-4 and C-6.
-
The upfield doublet is assigned to the two equivalent protons at the C-4 and C-6 positions, each being coupled to the proton at C-5.
-
The singlet in the upfield region with an integration of 6H is characteristic of the two equivalent methoxy groups. The absence of coupling indicates no adjacent protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to symmetry, we expect to see four signals for the aromatic carbons and one signal for the methoxy carbons.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~158 | C-1, C-3 (Carbons attached to -OCH₃) |
| ~130 | C-5 |
| ~118 | C-2 (Carbon attached to Cl) |
| ~105 | C-4, C-6 |
| ~56 | -OCH₃ |
Note: These are predicted values. Precise chemical shifts can be influenced by the solvent and experimental conditions.
Interpretation:
-
The most downfield signal is attributed to the carbons bearing the electron-donating methoxy groups (C-1 and C-3).
-
The signal for the carbon atom attached to the chlorine (C-2) is expected to be in the mid-range of the aromatic region.
-
The signals for the protonated aromatic carbons (C-4, C-5, and C-6) will appear at relatively higher fields.
-
The upfield signal around 56 ppm is characteristic of the methoxy carbons.
Experimental Protocol for NMR Data Acquisition:
A standard protocol for acquiring high-quality NMR data for a solid sample like this compound is as follows:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the probe for optimal field homogeneity.
-
Acquire a one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data with appropriate Fourier transformation, phasing, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a sufficient number of scans and a suitable relaxation delay to ensure quantitative accuracy if needed.
-
Process and reference the spectrum similarly to the ¹H spectrum.
-
Caption: General workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the aromatic C-H, C=C, C-O, and C-Cl bonds, as well as the aliphatic C-H bonds of the methoxy groups.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Assignment |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 2950-2850 | C-H stretch | Aliphatic C-H (-OCH₃) |
| 1600-1450 | C=C stretch | Aromatic ring |
| 1250-1200 | C-O stretch | Aryl-O (asymmetric) |
| 1050-1000 | C-O stretch | Aryl-O (symmetric) |
| 800-600 | C-Cl stretch | Aryl-Cl |
Interpretation:
-
The presence of peaks in the 3100-3000 cm⁻¹ region confirms the aromatic nature of the compound.
-
The strong absorptions between 2950 and 2850 cm⁻¹ are indicative of the C-H stretching in the methoxy groups.
-
The characteristic aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ range.
-
The strong bands in the 1250-1000 cm⁻¹ region are due to the C-O stretching of the aryl ether linkages.
-
A band in the 800-600 cm⁻¹ region is expected for the C-Cl stretching vibration.
Experimental Protocol for IR Data Acquisition (ATR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Obtain a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.
-
Acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument software.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Expected Mass Spectrum Features:
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₈H₉ClO₂), which is approximately 172.03 g/mol for the ³⁵Cl isotope and 174.03 g/mol for the ³⁷Cl isotope. The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) will be observed for the molecular ion and any chlorine-containing fragments.
-
Fragmentation Pattern: Common fragmentation pathways for this molecule would involve the loss of a methyl radical (-CH₃) from a methoxy group, followed by the loss of carbon monoxide (CO). Another likely fragmentation is the loss of a chloromethyl radical (-CH₂Cl) or a chloro radical (-Cl).
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Possible Fragment |
| 172/174 | [M]⁺ (Molecular ion) |
| 157/159 | [M - CH₃]⁺ |
| 129/131 | [M - CH₃ - CO]⁺ |
| 137 | [M - Cl]⁺ |
Experimental Protocol for Mass Spectrometry Data Acquisition (EI-GC/MS):
-
Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., dichloromethane, ethyl acetate) is injected into a Gas Chromatograph (GC).
-
Separation: The GC separates the compound from any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the Mass Spectrometer, where it is bombarded with high-energy electrons (typically 70 eV) in Electron Ionization (EI) mode.
-
Mass Analysis: The resulting positively charged ions and fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The detector records the abundance of each ion at a specific m/z, generating the mass spectrum.
Caption: Plausible fragmentation pathways in EI-MS.
Conclusion
The collective analysis of NMR, IR, and MS data provides a robust and unequivocal characterization of this compound. The ¹H and ¹³C NMR spectra confirm the connectivity and symmetry of the molecule. The IR spectrum identifies the key functional groups, and the mass spectrum provides the molecular weight and characteristic fragmentation patterns. This comprehensive spectroscopic profile is an indispensable tool for any researcher or scientist working with this compound, ensuring its identity and purity in various applications, from fundamental research to the intricate processes of drug development.
A Technical Guide to 2-Chloro-1,3-dimethoxybenzene: Commercial Availability, Synthesis, and Applications for Drug Development Professionals
This guide provides an in-depth overview of 2-Chloro-1,3-dimethoxybenzene, a key chemical intermediate for researchers, scientists, and professionals in drug development. We will explore its commercial availability, delve into its synthetic pathways, and highlight its applications as a crucial building block in the creation of pharmacologically significant molecules.
Chemical Identity and Properties
This compound is an aromatic organic compound. Its structure features a benzene ring substituted with a chlorine atom and two methoxy groups at positions 1 and 3, respectively. This substitution pattern creates a unique electronic and steric environment, making it a valuable precursor in organic synthesis.
Key Identifiers and Properties:
-
IUPAC Name: this compound[1]
-
Synonyms: 1-Chloro-2,6-dimethoxybenzene, 2,6-Dimethoxyphenyl chloride[3]
-
Appearance: Solid or liquid
-
Melting Point: 69-71 °C[3]
Commercial Availability and Procurement
This compound is commercially available from several chemical suppliers, primarily for research and development purposes. It is typically offered in quantities ranging from milligrams to grams with a purity of 98% or higher. Prospective buyers should note that this chemical is intended for professional laboratory, industrial, or manufacturing use only and is not for medical or direct consumer applications.[2]
| Supplier/Vendor | Purity | Available Quantities | Notes |
| Sigma-Aldrich (via Synthonix) | 98% | 100 mg, 250 mg, 1 g | Ships from an Aldrich Partner. |
| Atom-Molecule | min 98% | 1 g | Product is designated for research labs or commercial facilities.[2] |
| Echemi (Hangzhou zhongqi chem) | Not specified | Bulk inquiries | Marketed as a bulk drug intermediate.[3] |
This table is illustrative and not exhaustive. Availability and pricing are subject to change.
Synthesis of this compound: A Mechanistic Approach
The commercial feasibility of synthesizing pharmacologically valuable compounds often depends on the cost and availability of starting materials like this compound. An improved and efficient process for its preparation starts from the readily available 1,3-dimethoxybenzene. The core of this synthesis is a directed ortho-lithiation followed by quenching with an electrophilic chlorine source.
The process leverages the directing ability of the two methoxy groups. These groups are ortho-para directing; however, their ability to coordinate with a strong base like n-butyllithium makes the ortho position (C2) the most acidic proton on the ring. This allows for regioselective deprotonation to form the [2,6-dimethoxyphenyl]lithium intermediate.[4] This highly reactive organolithium species is then reacted with a suitable chlorinating agent to yield the final product.[4]
Detailed Experimental Protocol
The following protocol is a representative example based on established procedures.[5][4] All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
Preparation of the Lithio Derivative:
-
To a solution of 1,3-dimethoxybenzene (13.8 g) in dry diethyl ether (50 ml), add 2.2M n-butyllithium dropwise over 15 minutes, maintaining the internal temperature.
-
After the addition is complete, heat the reaction mixture to reflux for two hours.
-
Allow the mixture to stir at room temperature overnight to ensure complete formation of [2,6-dimethoxyphenyl]lithium.
-
-
Chlorination:
-
Cool the reaction mixture to a temperature between -75°C and -78°C using a dry ice/acetone bath.
-
Prepare a solution of carbon tetrachloride (10.6 ml) in dry diethyl ether (20 ml).
-
Add the carbon tetrachloride solution dropwise to the cooled reaction mixture over approximately 1 hour and 15 minutes, ensuring the temperature does not rise above -65°C.[4]
-
Once the addition is complete, allow the mixture to warm to room temperature and stir overnight.
-
-
Workup and Isolation:
-
Cool the reaction mixture to 5°C and carefully add water (50 ml) to quench the reaction.
-
Separate the ether layer. Wash the aqueous layer with an additional portion of ether (50 ml).
-
Combine the organic extracts and dry them over anhydrous magnesium sulfate.
-
Filter the solution and evaporate the solvent under reduced pressure.
-
-
Purification:
-
Recrystallize the resulting solid residue from hexane to yield pure this compound. The expected yield is approximately 71.5%, with a melting point of 71°-73° C.[5]
-
Applications in Research and Drug Development
The primary utility of this compound lies in its role as an intermediate for more complex molecules. The chloro and methoxy groups are common substituents in medicinal chemistry, influencing a molecule's steric and electronic properties, which can affect its binding affinity to biological targets and its pharmacokinetic profile.[6][7]
A significant application is its use as a starting material for the synthesis of 7-chloro-1,2-benzisoxazoloxyacetic acids.[4] These compounds have been investigated for their potential pharmacological activities, including diuretic, uricosuric, and antihypertensive properties.[4] The synthesis demonstrates how the chloro-dimethoxybenzene core can be elaborated into a more complex heterocyclic system.
Furthermore, its classification as a "Protein Degrader Building Block" suggests its utility in the burgeoning field of targeted protein degradation, where bifunctional molecules are designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the protein's destruction.[2]
Safety, Handling, and Storage
Proper handling and storage are crucial when working with this compound. A comprehensive review of the Safety Data Sheet (SDS) is mandatory before use.[8]
-
Hazards: The compound may cause skin and eye irritation and is potentially harmful if swallowed. Inhalation may lead to respiratory tract irritation.[8][9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, gloves, and a lab coat or chemical apron.[9]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust or vapors.[3]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9] Keep the container tightly closed.[3][9]
-
Fire Safety: In case of fire, hazardous decomposition products such as hydrogen chloride, carbon monoxide, and carbon dioxide may be released.[9][10]
-
Spills: Absorb spills with an inert material like vermiculite or sand and place in a suitable container for disposal.[9]
References
- 1. This compound | C8H9ClO2 | CID 13015717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. echemi.com [echemi.com]
- 4. EP0067342A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 5. US4579981A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 6. drughunter.com [drughunter.com]
- 7. m.youtube.com [m.youtube.com]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
The Synthetic Versatility of 2-Chloro-1,3-dimethoxybenzene: A Comprehensive Technical Guide for Researchers
For Immediate Release
[City, State] – [Date] – In the intricate landscape of pharmaceutical and materials science, the strategic functionalization of aromatic scaffolds is paramount. Among these, 2-Chloro-1,3-dimethoxybenzene has emerged as a versatile building block, offering a unique combination of steric and electronic properties that can be exploited for the synthesis of complex molecular architectures. This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core reactions of this compound, complete with mechanistic insights, field-proven protocols, and expert commentary to empower your next synthetic endeavor.
Introduction: The Strategic Advantage of this compound
This compound, a halogenated aromatic ether, presents a fascinating case study in reactivity. The interplay between the electron-donating methoxy groups and the inductively withdrawing, yet ortho-, para-directing, chloro substituent governs its behavior in a variety of chemical transformations. Understanding this delicate balance is key to unlocking its full synthetic potential. This guide will navigate through its synthesis and its applications in electrophilic and nucleophilic aromatic substitution, metal-catalyzed cross-coupling reactions, and organometallic transformations, providing a robust intellectual toolkit for its effective utilization.
Synthesis of this compound: A Foundational Protocol
The most prevalent and efficient synthesis of this compound involves the directed ortho-lithiation of 1,3-dimethoxybenzene, followed by quenching with a chlorinating agent.[1][2] This approach offers high regioselectivity, a critical consideration in multi-step syntheses.
Mechanism of Synthesis: Directed ortho-Lithiation
The methoxy groups in 1,3-dimethoxybenzene act as directed metalation groups (DMGs), coordinating to the lithium atom of an organolithium reagent, such as n-butyllithium.[3][4][5][6][7] This coordination acidifies the protons at the ortho positions, facilitating deprotonation by the strong base to form the 2-lithio derivative. Subsequent reaction with a suitable chlorinating agent, such as hexachloroethane or N-chlorosuccinimide, furnishes the desired product.[1][2]
Caption: Synthesis of this compound via directed ortho-lithiation.
Experimental Protocol: Synthesis of this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,3-Dimethoxybenzene | 138.16 | 13.8 g | 0.10 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 44 mL | 0.11 |
| Hexachloroethane | 236.74 | 26.0 g | 0.11 |
| Anhydrous Diethyl Ether | - | 200 mL | - |
| Saturated aq. NH₄Cl | - | 100 mL | - |
| Anhydrous MgSO₄ | - | - | - |
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 1,3-dimethoxybenzene (13.8 g, 0.10 mol) and anhydrous diethyl ether (150 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add n-butyllithium (44 mL of a 2.5 M solution in hexanes, 0.11 mol) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, dissolve hexachloroethane (26.0 g, 0.11 mol) in anhydrous diethyl ether (50 mL).
-
Add the hexachloroethane solution dropwise to the lithiated species over 1 hour, ensuring the internal temperature does not exceed -70 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (100 mL) at 0 °C.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from hexanes to afford this compound as a white solid.
Electrophilic Aromatic Substitution: Navigating Regioselectivity
The two methoxy groups are strong activating, ortho-, para-directing groups, while the chlorine atom is a deactivating, ortho-, para-director. The combined influence of these substituents dictates the regiochemical outcome of electrophilic aromatic substitution (EAS) reactions. The positions ortho and para to the methoxy groups (C4 and C6) are highly activated. However, the C2 position is already substituted. The C4 position is sterically unhindered, while the C6 position is flanked by a methoxy group. Therefore, electrophilic attack is most likely to occur at the C4 position.
Friedel-Crafts Acylation: A Gateway to Ketones
Friedel-Crafts acylation introduces an acyl group onto the aromatic ring, typically using an acyl chloride or anhydride in the presence of a Lewis acid catalyst.[7][8][9][10][11]
Caption: General mechanism of Friedel-Crafts Acylation.
Experimental Protocol: Friedel-Crafts Acylation of this compound
-
In a flame-dried flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane.
-
Cool the suspension to 0 °C and add the acyl chloride (1.1 eq.) dropwise.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add a solution of this compound (1.0 eq.) in anhydrous dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture slowly onto crushed ice and concentrated HCl.
-
Separate the organic layer, extract the aqueous layer with dichloromethane, combine the organic layers, wash with water, saturated sodium bicarbonate, and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude ketone, which can be purified by chromatography or recrystallization.[8]
Friedel-Crafts Alkylation: Challenges and Considerations
Friedel-Crafts alkylation with this compound is expected to proceed, though it is often complicated by issues of polyalkylation and carbocation rearrangements.[12][13][14][15][16] The use of less reactive alkylating agents or milder catalysts can help to mitigate these side reactions.[12][13][14][15][16]
Experimental Protocol: Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene (Analogous Example)
A representative protocol for the alkylation of a dimethoxybenzene derivative is provided below.[12][13]
-
Dissolve 1,4-dimethoxybenzene (1.0 eq.) in glacial acetic acid in an Erlenmeyer flask.
-
Add t-butyl alcohol (2.5 eq.) and cool the mixture in an ice bath.
-
Slowly add concentrated sulfuric acid (5 mL per gram of dimethoxybenzene) dropwise, keeping the temperature below 10 °C.
-
After the addition is complete, remove the flask from the ice bath and stir at room temperature for 15 minutes.
-
Pour the reaction mixture onto ice water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and then with cold methanol.
-
Recrystallize the crude product from methanol to obtain 1,4-di-tert-butyl-2,5-dimethoxybenzene.
Palladium-Catalyzed Cross-Coupling Reactions: Forging New Bonds
The chloro substituent on this compound serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl compounds by reacting an aryl halide with an organoboron reagent.
General Protocol for Suzuki-Miyaura Coupling:
-
In a reaction vessel, combine this compound (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq.).
-
Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.
-
Degas the mixture by bubbling with an inert gas for 15-30 minutes.
-
Heat the reaction to 80-110 °C under an inert atmosphere and monitor by TLC or LC-MS.
-
Upon completion, cool the mixture, partition between water and an organic solvent, separate the layers, wash the organic layer with brine, dry, and concentrate.
-
Purify the residue by column chromatography.
Heck-Mizoroki Reaction
The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[17][18]
General Protocol for Heck-Mizoroki Reaction:
-
Combine this compound (1.0 eq.), the alkene (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃, P(o-tol)₃), and a base (e.g., Et₃N, K₂CO₃) in a suitable solvent (e.g., DMF, NMP, or acetonitrile).[17][18]
-
Degas the mixture and heat under an inert atmosphere at 80-140 °C.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the reaction, filter off any solids, and partition the filtrate between water and an organic solvent.
-
Work up the organic layer and purify the product by chromatography.
Buchwald-Hartwig Amination
This reaction is a versatile method for the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine.[19][20][21]
General Protocol for Buchwald-Hartwig Amination:
-
To a flask under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, SPhos), and a strong base (e.g., NaOtBu, K₃PO₄).[19]
-
Add a solution of this compound (1.0 eq.) and the amine (1.1-1.5 eq.) in an anhydrous, deoxygenated solvent (e.g., toluene, dioxane).
-
Heat the mixture at 80-120 °C until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[22][23][24]
General Protocol for Sonogashira Coupling:
-
To a degassed solution of this compound (1.0 eq.) and the terminal alkyne (1.2 eq.) in a suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) salt (e.g., CuI), and a base (e.g., triethylamine, diisopropylamine).[22][23][24]
-
Stir the reaction at room temperature or with gentle heating under an inert atmosphere.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Stille Coupling
The Stille coupling involves the reaction of an organostannane with an organic halide in the presence of a palladium catalyst.[25][26][27]
General Protocol for Stille Coupling:
-
Combine this compound (1.0 eq.), the organostannane reagent (1.1 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄) in an anhydrous, deoxygenated solvent (e.g., THF, toluene, DMF).[25][26][27]
-
Heat the reaction mixture at 80-110 °C under an inert atmosphere.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with aqueous KF to remove tin byproducts.
-
Work up the organic layer and purify the product by chromatography.
Nucleophilic Aromatic Substitution: A Challenging Transformation
Nucleophilic aromatic substitution (SNAAr) on unactivated aryl chlorides is generally difficult.[28][29] The electron-donating methoxy groups further disfavor this reaction by increasing the electron density of the aromatic ring. However, under forcing conditions (high temperature and pressure) or with highly activated nucleophiles, substitution may be achieved. The benzyne mechanism, involving an elimination-addition pathway, is another possibility with strong bases.[28]
Organometallic Transformations: Grignard and Lithiation Chemistry
Grignard Reagent Formation
The formation of a Grignard reagent from this compound can be challenging due to the relative inertness of the C-Cl bond.[30][31][32] Activation of the magnesium metal and the use of entrainment agents or co-solvents like THF may be necessary. Once formed, the Grignard reagent can react with a variety of electrophiles, such as aldehydes, ketones, and carbon dioxide.[30][31][32]
General Protocol for Grignard Reaction with an Aldehyde:
-
Prepare the Grignard reagent by reacting this compound with activated magnesium turnings in anhydrous THF.
-
Cool the Grignard solution to 0 °C and add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the resulting alcohol by column chromatography.[32]
Directed ortho-Lithiation
While the primary lithiation of 1,3-dimethoxybenzene occurs at the C2 position, further lithiation of this compound is possible. The existing substituents will direct the second lithiation. The methoxy groups will direct to the C6 position, while the chloro group will also direct ortho to itself. The steric bulk of the chloro and methoxy groups will likely favor lithiation at the less hindered C6 position. The resulting organolithium species can then be trapped with various electrophiles to introduce a second substituent.
Conclusion: A Versatile Scaffold for Innovation
This compound stands as a testament to the power of substituent effects in directing the reactivity of aromatic compounds. Its strategic combination of electron-donating and withdrawing groups opens a vast landscape of synthetic possibilities. From the construction of complex biaryl systems via palladium-catalyzed cross-coupling to the introduction of functional groups through electrophilic substitution and organometallic intermediates, this molecule offers a robust platform for the creation of novel pharmaceuticals, agrochemicals, and advanced materials. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for scientists and researchers seeking to harness the full potential of this versatile building block.
References
- 1. EP0067342A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. US4579981A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 3. Directed Ortho Metalation [organic-chemistry.org]
- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. 07- DIRECTED ORTHO METALATION | Jacques Mortier [jmortier.unblog.fr]
- 8. websites.umich.edu [websites.umich.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. scribd.com [scribd.com]
- 11. m.youtube.com [m.youtube.com]
- 12. theochem.mercer.edu [theochem.mercer.edu]
- 13. d.web.umkc.edu [d.web.umkc.edu]
- 14. Chemistry 211 Experiment 1 [home.miracosta.edu]
- 15. cerritos.edu [cerritos.edu]
- 16. Friedel-Crafts Alkylation | Eastern Kentucky University - Edubirdie [edubirdie.com]
- 17. Heck reaction - Wikipedia [en.wikipedia.org]
- 18. Heck Reaction [organic-chemistry.org]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 21. m.youtube.com [m.youtube.com]
- 22. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 23. Sonogashira Coupling [organic-chemistry.org]
- 24. youtube.com [youtube.com]
- 25. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 26. Stille reaction - Wikipedia [en.wikipedia.org]
- 27. Organic Syntheses Procedure [orgsyn.org]
- 28. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 29. quora.com [quora.com]
- 30. chemguide.co.uk [chemguide.co.uk]
- 31. masterorganicchemistry.com [masterorganicchemistry.com]
- 32. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2-Chloro-1,3-dimethoxybenzene: Synthesis, Reactivity, and Emerging Research Frontiers
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-1,3-dimethoxybenzene, a strategically substituted aromatic building block, holds significant potential in diverse fields ranging from medicinal chemistry to materials science. Its unique electronic and steric properties, governed by the interplay of two electron-donating methoxy groups and a reactive chlorine atom, enable a wide array of chemical transformations. This guide provides a comprehensive overview of the core principles governing the synthesis and reactivity of this versatile compound. We will delve into the mechanistic intricacies of its primary synthetic route, Directed ortho-Metalation (DoM), and explore its subsequent utility in advanced synthetic applications such as palladium-catalyzed cross-coupling and Grignard reactions. Furthermore, this document aims to illuminate potential research avenues, particularly in the development of novel therapeutics and functional organic materials, by providing detailed experimental protocols and identifying underexplored areas of its chemical space.
Introduction and Physicochemical Properties
This compound (CAS No. 7051-15-2) is a crystalline solid at room temperature, characterized by a benzene ring substituted with a chlorine atom positioned between two methoxy groups.[1] This substitution pattern is not merely incidental; it defines the molecule's reactivity. The methoxy groups (–OCH₃) are strong activating groups in electrophilic aromatic substitution and are powerful coordinating moieties in metal-directed reactions. The chlorine atom serves as a versatile handle for nucleophilic substitution and, more importantly, for a variety of metal-catalyzed cross-coupling reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 7051-15-2 | [1] |
| Molecular Formula | C₈H₉ClO₂ | [1] |
| Molecular Weight | 172.61 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 62-64 °C | [3] |
| IUPAC Name | This compound | [1] |
| Synonyms | 2,6-Dimethoxychlorobenzene, 2-Chlororesorcinol dimethyl ether | [1] |
Synthesis via Directed ortho-Metalation (DoM)
The most efficient and regioselective synthesis of this compound relies on the principle of Directed ortho-Metalation (DoM). This powerful technique utilizes a directing group on an aromatic ring to guide deprotonation by a strong base, typically an organolithium reagent, to a specific ortho position.
Mechanism of Directed ortho-Metalation
In the case of the precursor, 1,3-dimethoxybenzene, the two methoxy groups act in concert to direct the lithiation. The reaction proceeds through the following mechanistic steps:
-
Coordination: The Lewis acidic lithium atom of the organolithium reagent (e.g., n-butyllithium) coordinates to the Lewis basic oxygen atoms of the methoxy groups. This pre-complexation step is crucial as it brings the base into close proximity of the target C-H bond and increases its kinetic acidity.
-
Deprotonation: The coordinated alkyllithium then abstracts a proton from the C2 position, which is sterically accessible and electronically activated by both adjacent methoxy groups. This results in the formation of a thermodynamically stable aryllithium intermediate, [2,6-dimethoxyphenyl]lithium.
-
Electrophilic Quench: The newly formed aryllithium species is a potent nucleophile and readily reacts with a suitable electrophilic chlorine source ("Cl⁺" equivalent) to yield the final product.
Figure 1: General workflow for the synthesis of this compound via DoM.
Detailed Experimental Protocol for Synthesis
The following protocol is adapted from established patent literature and provides a reliable method for the laboratory-scale synthesis of this compound.[4][5]
Materials:
-
1,3-Dimethoxybenzene (1.0 eq)
-
n-Butyllithium (solution in hexanes, e.g., 2.5 M, 1.1 eq)
-
Carbon tetrachloride (CCl₄) or N-Chlorosuccinimide (NCS) (1.2 eq)
-
Anhydrous diethyl ether (Et₂O) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Initial Charge: Charge the flask with 1,3-dimethoxybenzene (e.g., 13.8 g, 0.1 mol) and anhydrous diethyl ether (e.g., 100 mL).
-
Lithiation: Cool the solution to 0 °C using an ice bath. Add n-butyllithium (e.g., 44 mL of a 2.5 M solution, 0.11 mol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Chlorination: Cool the resulting solution of [2,6-dimethoxyphenyl]lithium to -78 °C using a dry ice/acetone bath. In a separate flask, prepare a solution of the chlorinating agent (e.g., carbon tetrachloride, 18.5 g, 0.12 mol) in anhydrous diethyl ether (40 mL). Add this solution dropwise to the aryllithium solution, maintaining the temperature below -65 °C.
-
Work-up: After the addition is complete, allow the reaction mixture to slowly warm to 0 °C over 1-2 hours. Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with diethyl ether (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude solid by recrystallization from hexane to yield this compound as a white crystalline solid.
Potential Research Areas and Synthetic Applications
The strategic placement of the chloro and methoxy groups makes this compound a valuable precursor for a variety of more complex molecules. Key research areas involve leveraging the reactivity of the C-Cl bond in cross-coupling reactions and Grignard reagent formation.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Aryl chlorides are often challenging substrates for palladium-catalyzed cross-coupling reactions due to the strength of the C-Cl bond. However, the use of modern, highly active catalyst systems, often employing bulky, electron-rich phosphine ligands, can effectively facilitate these transformations. A potential Suzuki-Miyaura coupling would enable the formation of novel biaryl structures, which are prevalent in pharmaceuticals and organic electronic materials.
Generalized Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a Schlenk tube, combine this compound (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Solvent and Degassing: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio). Purge the mixture with nitrogen or argon for 15-20 minutes.
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: After completion, cool the reaction, dilute with an organic solvent like ethyl acetate, wash with water and brine, dry over anhydrous sulfate, and concentrate. Purify the residue by flash column chromatography.
Figure 2: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Grignard Reagent Formation and Subsequent Reactions
The chloro-substituent can be converted into a highly nucleophilic Grignard reagent, 2,6-dimethoxyphenylmagnesium chloride. This opens up a vast area of synthetic possibilities, allowing for the formation of new carbon-carbon bonds by reaction with a wide range of electrophiles such as aldehydes, ketones, esters, and nitriles.
Generalized Protocol for Grignard Reagent Formation:
-
Activation of Magnesium: Place magnesium turnings (1.2 eq) in a flame-dried flask under a nitrogen atmosphere. Add a small crystal of iodine to activate the magnesium surface.
-
Formation: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise. The reaction is often initiated by gentle heating. A color change and gentle reflux indicate the formation of the Grignard reagent.
-
Reaction with Electrophile: Once the Grignard reagent has formed, cool the solution (typically to 0 °C) and add a solution of the desired electrophile (e.g., an aldehyde or ketone) in anhydrous THF dropwise.
-
Quenching and Work-up: After the reaction is complete, quench by the slow addition of saturated aqueous NH₄Cl. Extract the product with an organic solvent, dry, and purify as needed.
Application in the Synthesis of Bioactive Molecules: Diuretic Agents
A significant application of this compound is its role as a key starting material for pharmacologically active compounds. For instance, it is a precursor to a class of 1,2-benzisoxazoloxyacetic acids that have demonstrated diuretic and uricosuric properties.[3] One such compound, [(7-bromo-3-(2-fluorophenyl)-1,2-benzisoxazol-6-yl]oxy]acetic acid (HP 522), was identified as a promising candidate for further development. The synthesis of these complex molecules highlights the strategic importance of this compound in medicinal chemistry. A plausible synthetic route to a related 7-chloro analogue would involve the initial functionalization of this compound, followed by cyclization and further elaboration to form the final benzisoxazole scaffold.
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Features |
| ¹H NMR | Aromatic protons would appear as a triplet and a doublet in the range of δ 6.5-7.5 ppm. The two equivalent methoxy groups would appear as a sharp singlet around δ 3.8-4.0 ppm. |
| ¹³C NMR | Expect signals for the two equivalent methoxy carbons around δ 55-60 ppm. Aromatic carbons would appear in the δ 100-160 ppm region, with the carbon bearing the chlorine atom being shifted downfield. |
| Mass Spec (EI) | The molecular ion peak (M⁺) would be observed at m/z 172, with a characteristic M+2 peak at m/z 174 (approx. 1/3 the intensity) due to the ³⁷Cl isotope. Common fragmentation would involve the loss of a methyl group (-CH₃) or a methoxy group (-OCH₃). |
| FT-IR | Characteristic peaks would include C-H stretching (aromatic) around 3000-3100 cm⁻¹, C-H stretching (aliphatic) just below 3000 cm⁻¹, C=C stretching (aromatic) around 1450-1600 cm⁻¹, and strong C-O stretching (ether) bands in the 1000-1300 cm⁻¹ region. |
Safety and Handling
This compound is considered hazardous. It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
Future Outlook and Unexplored Research Areas
While the utility of this compound in certain areas of medicinal chemistry is established, several avenues for future research remain largely unexplored.
-
Materials Science: The electron-rich 2,6-dimethoxyphenyl core could be incorporated into larger conjugated systems for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Its specific substitution pattern could be used to tune the electronic properties and solid-state packing of new materials.
-
Novel Catalytic Ligands: The 2,6-dimethoxyphenyl moiety is a key component of highly effective phosphine ligands (e.g., SPhos) used in cross-coupling catalysis.[6] this compound could serve as a starting point for the synthesis of novel, structurally diverse ligands with potentially unique catalytic activities.
-
Agrochemicals: The chloroaromatic and dimethoxybenzene motifs are present in various agrochemicals. This compound could serve as a scaffold for the development of new herbicides or fungicides with novel modes of action.
-
Further Functionalization: The reactivity of the remaining aromatic positions (C4, C5) towards electrophilic substitution has not been extensively studied. Exploring the selective functionalization of these positions could lead to a new range of tri- and tetra-substituted benzene derivatives with unique properties.
By providing a solid foundation in its synthesis and reactivity, this guide aims to empower researchers to unlock the full potential of this compound as a valuable tool in chemical innovation.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. EP0067342A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
safety and handling of 2-Chloro-1,3-dimethoxybenzene
An In-depth Technical Guide to the Safe Handling of 2-Chloro-1,3-dimethoxybenzene
Authored by a Senior Application Scientist
This guide provides comprehensive safety and handling protocols for this compound (CAS No. 7051-15-2), a crucial building block in synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural lists to instill a deep, causal understanding of the necessary precautions. Our approach is grounded in the principle that true laboratory safety stems from a thorough assessment of a chemical's properties, potential hazards, and the logic behind each handling step.
Compound Profile and Physicochemical Characteristics
This compound is a halogenated aromatic ether.[1] Its physical and chemical properties are fundamental to understanding its behavior in a laboratory setting and dictate the specific handling and storage requirements necessary to ensure user safety. As a solid at room temperature, the primary exposure risks during routine handling involve inhalation of dust and dermal contact.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 7051-15-2 | [2][3][4] |
| Molecular Formula | C₈H₉ClO₂ | [4] |
| Molecular Weight | 172.61 g/mol | [4] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 69-71 °C | [2] |
| Boiling Point | 233.7 ± 20.0 °C (Predicted) | [2] |
| Density | 1.155 ± 0.06 g/cm³ (Predicted) |[2] |
Hazard Identification and Risk Assessment
While comprehensive toxicological data for this compound is limited, information for structurally similar compounds, such as its 1,4-dimethoxy isomer, and the general class of halogenated aromatic compounds allows for a robust hazard assessment.[1][5] The primary anticipated hazards are irritation to the skin, eyes, and respiratory system.[3][5]
Table 2: Hazard Identification and GHS Classification
| Hazard Class | Category | Hazard Statement | Rationale / Causality |
|---|---|---|---|
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Halogenated organic compounds can defat the skin, leading to irritation and potential dermatitis upon prolonged contact.[1][3][5] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | Particulate matter (dust) can cause mechanical irritation, while the chemical nature of the compound can lead to more severe irritation or damage to eye tissue.[3][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Inhalation of fine dusts can irritate the mucous membranes of the respiratory tract.[3][5] |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed | Based on data for the 2-Chloro-1,4-dimethoxybenzene isomer.[5] |
Core Principle: Risk Assessment Effective safety protocols are built on the principle that risk is a function of both a substance's inherent hazards and the potential for exposure. The procedures outlined in this guide are designed to minimize or eliminate exposure, thereby mitigating the overall risk.
The Hierarchy of Controls: A Multi-Layered Safety Approach
The most effective safety programs implement a "hierarchy of controls," prioritizing systemic changes over reliance on individual behavior. This framework provides a robust, multi-layered defense against chemical exposure.
Engineering Controls (First Line of Defense)
Engineering controls are modifications to the workspace that isolate personnel from hazards. Their primary advantage is that they provide consistent protection without requiring constant user action.
-
Chemical Fume Hood: All manipulations of this compound that could generate dust—including weighing, transferring, and preparing solutions—must be performed inside a properly functioning chemical fume hood.[6][7] This is the most critical engineering control as it captures airborne particulates at the source, preventing inhalation.
-
Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.
-
Emergency Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[1][5][8] Their proximity is crucial for rapid decontamination in the event of an accidental splash.
Administrative Controls (Procedural Safeguards)
These are work policies and procedures designed to reduce the duration, frequency, and severity of exposure to hazardous materials.
-
Designated Areas: Establish a designated area within the lab specifically for working with halogenated compounds.[7] This area should be clearly marked, and access should be limited to trained personnel.
-
Standard Operating Procedures (SOPs): A detailed, chemical-specific SOP for this compound must be written and readily available. All personnel must be trained on this SOP before beginning work.
-
Good Housekeeping: Maintain a clean and organized workspace.[9] Prevent the accumulation of chemical residues on surfaces by cleaning the work area after each procedure.
Personal Protective Equipment (PPE) (Final Barrier)
PPE is the last line of defense and must be used in conjunction with the engineering and administrative controls described above. Never rely on PPE alone. The selection of appropriate PPE is dictated by the specific task being performed.
Caption: PPE selection logic for this compound.
Standard Operating Procedures (SOPs)
Handling and Use Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of all unnecessary items. Verify the location of the nearest eyewash station and safety shower.
-
Don PPE: Put on all required PPE as determined by the task (see PPE diagram above). At a minimum, this includes a lab coat, safety glasses, and nitrile gloves.[1][8]
-
Weighing: Perform all weighing operations on a balance located inside the fume hood or a ventilated balance enclosure to contain any dust. Use a spatula to carefully transfer the solid. Avoid creating airborne dust.
-
Transfers: If transferring the solid to a reaction vessel, do so carefully within the fume hood. Use a powder funnel to minimize the chance of spillage.
-
Post-Handling: After handling, carefully decontaminate the spatula and any other equipment used. Wipe down the work surface inside the fume hood. Remove gloves and wash hands thoroughly with soap and water.[7][8]
Storage Requirements
Proper storage is essential to maintain the chemical's integrity and prevent accidental release or reaction.
-
Container: Store this compound in its original, tightly sealed container.[5]
-
Location: Keep the container in a cool, dry, and well-ventilated area designated for chemical storage.[5][10] A dedicated cabinet for halogenated compounds is recommended.[1]
-
Incompatibilities: Segregate from strong oxidizing agents.[5] Do not store near heat, sparks, or open flames.[7]
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.
Emergency Procedures
Preparedness is key to mitigating the consequences of an accident. All laboratory personnel must be familiar with these procedures.
Spill Response
The response to a spill depends entirely on its scale. A pre-planned response is critical.
Caption: Decision workflow for responding to a chemical spill.
Minor Spill Cleanup Protocol (Solid < 50g):
-
Alert & Secure: Alert personnel in the immediate area. Ensure the spill is not near an ignition source.
-
Don PPE: Wear a lab coat, chemical splash goggles, and double-layer nitrile gloves.[7]
-
Absorb: Gently cover the solid spill with an inert absorbent material like vermiculite, sand, or a commercial spill absorbent.[5][11] Do NOT use combustible materials like paper towels to absorb the bulk material.[11]
-
Collect: Carefully sweep the mixture into a designated, labeled container for hazardous waste.[9] Use non-sparking tools if there is any fire hazard in the area.
-
Decontaminate: Wipe the spill area with a cloth dampened with soapy water.[12]
-
Dispose: Place all contaminated materials (absorbent, gloves, cleaning cloths) into a sealed, labeled bag or container for disposal as halogenated chemical waste.[1][11]
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[5] Seek medical attention.
-
Skin Contact: Remove contaminated clothing and shoes.[5] Immediately flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air immediately.[5] If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water.[5] Seek immediate medical attention.
Firefighting Measures
-
Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[5]
-
Hazards from Combustion: In a fire, toxic and corrosive fumes may be produced, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[5][13]
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[5]
Waste Disposal
Chemical waste must be managed responsibly to protect personnel and the environment.
-
Segregation: All waste containing this compound, including contaminated absorbents, PPE, and empty containers, must be collected in a designated hazardous waste container.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and list all chemical contents, including "this compound" and any solvents used.
-
Halogenated Waste Stream: This compound is a halogenated organic. It must be disposed of in a dedicated halogenated waste stream, separate from non-halogenated organic waste.[1] Mixing waste streams can create dangerous reactions and complicates the disposal process.
-
Disposal: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.
References
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. 2-Chloro-1,3-dimethoxy-benzene | 7051-15-2 [amp.chemicalbook.com]
- 3. This compound | 7051-15-2 [sigmaaldrich.com]
- 4. This compound | C8H9ClO2 | CID 13015717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. hmc.edu [hmc.edu]
- 9. ehs.utk.edu [ehs.utk.edu]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. jk-sci.com [jk-sci.com]
- 12. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 13. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols: Suzuki Coupling Reaction with 2-Chloro-1,3-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unlocking the Potential of Electron-Rich Biaryls
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Its impact on the pharmaceutical and materials science industries is undeniable, facilitating the construction of complex molecular architectures that form the backbone of numerous drugs and advanced materials. This guide focuses on a particularly pertinent and often challenging substrate: 2-Chloro-1,3-dimethoxybenzene. As an electron-rich aryl chloride, its successful coupling opens doors to a diverse array of 2,6-dimethoxybiphenyl derivatives, which are key structural motifs in various biologically active compounds and functional materials.
This document provides an in-depth technical guide, moving beyond a simple recitation of steps to explain the underlying principles and rationale for experimental design. We will delve into the mechanistic nuances of coupling an electron-rich aryl chloride, provide a detailed, field-tested protocol, and offer insights into optimization and troubleshooting.
The Challenge of Electron-Rich Aryl Chlorides in Suzuki Coupling
Aryl chlorides are attractive coupling partners due to their lower cost and wider availability compared to their bromide and iodide counterparts. However, their utility is often hampered by the strength of the C-Cl bond, which makes the initial oxidative addition step of the catalytic cycle kinetically challenging. This issue is further exacerbated in electron-rich systems like this compound, where the electron-donating methoxy groups increase the electron density on the aromatic ring, further deactivating the C-Cl bond towards oxidative addition by the palladium catalyst.
Overcoming this hurdle requires a carefully selected catalyst system, typically one that is both highly active and can operate under conditions that favor the desired coupling over potential side reactions. The choice of ligand, palladium precursor, base, and solvent are all critical parameters that must be harmonized to achieve high yields and purity.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction is a catalytic cycle involving a palladium catalyst.[1] The cycle is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in our case, this compound) to form a Pd(II) intermediate. This is often the rate-limiting step for aryl chlorides.
-
Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
This protocol is a representative procedure for the Suzuki coupling of an electron-rich aryl chloride. Optimization may be required for different boronic acid partners.
Materials:
-
This compound (1.0 mmol, 172.6 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)
-
Potassium phosphate, tribasic (K₃PO₄), anhydrous fine powder (2.0 mmol, 424.6 mg)
-
1,4-Dioxane, anhydrous (5 mL)
-
Water, degassed (0.5 mL)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound, phenylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with argon or nitrogen three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive flow of inert gas, add palladium(II) acetate and SPhos to the reaction mixture.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to the Schlenk tube via syringe. The solvent should be thoroughly degassed by sparging with argon or nitrogen for at least 30 minutes prior to use.
-
Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture under an inert atmosphere.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired 2,6-dimethoxybiphenyl product.
Key Reaction Parameters and Optimization
The success of the Suzuki coupling of this compound is highly dependent on the careful selection of reaction components. The following table summarizes the critical parameters and provides guidance for optimization.
| Parameter | Recommended | Rationale & Optimization Tips |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | These are common and effective Pd(II) and Pd(0) sources, respectively. Pd(0) sources can sometimes be advantageous as they do not require an in-situ reduction step. |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos) or N-Heterocyclic Carbenes (NHCs) | These ligands are crucial for facilitating the challenging oxidative addition of the electron-rich aryl chloride.[1] Screening different ligands from these classes is often the most effective optimization strategy. |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Strong, non-nucleophilic bases are generally preferred. K₃PO₄ is often a good starting point.[2] The choice of base can also influence the rate of transmetalation. |
| Solvent | Anhydrous aprotic polar solvents (e.g., 1,4-Dioxane, Toluene, THF) with a small amount of water | The organic solvent solubilizes the reactants and catalyst, while a small amount of water is often beneficial for the transmetalation step. The solvent must be thoroughly degassed to prevent catalyst deactivation. |
| Temperature | 80-110 °C | Higher temperatures are typically required to overcome the activation barrier for the oxidative addition of aryl chlorides. |
| Boronic Acid | Arylboronic acids or their pinacol esters | Boronic acids are commonly used, but their corresponding pinacol esters can offer greater stability and are less prone to protodeboronation. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Inappropriate ligand. | 1. Use a fresh palladium precursor and ensure the ligand has not degraded. 2. Ensure all reagents and solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere. 3. Screen a panel of bulky, electron-rich phosphine ligands or NHC ligands. |
| Protodeboronation of Boronic Acid | 1. Unstable boronic acid. 2. Prolonged reaction time at high temperature. | 1. Use the corresponding boronic acid pinacol ester for increased stability. 2. Monitor the reaction closely and stop it once the starting material is consumed. Consider a more active catalyst to reduce reaction time. |
| Homocoupling of Boronic Acid | Presence of oxygen. | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere. Using a Pd(0) source like Pd₂(dba)₃ can sometimes mitigate this side reaction.[1] |
| Dehalogenation of Aryl Chloride | 1. Presence of a hydride source. 2. Certain catalyst/ligand combinations. | 1. Ensure solvents are anhydrous and of high purity. 2. Experiment with different ligands; some may be more prone to promoting dehalogenation. |
Logical Workflow for Optimization
Conclusion
The Suzuki-Miyaura coupling of this compound, while challenging, is a highly valuable transformation for the synthesis of functionalized biaryl compounds. Success hinges on a rational approach to catalyst selection and reaction optimization, with a particular focus on overcoming the high activation barrier of the oxidative addition step. By employing highly active catalyst systems featuring bulky, electron-rich ligands and carefully controlling the reaction conditions, researchers can effectively unlock the synthetic potential of this readily available starting material. The protocols and insights provided in this guide are intended to serve as a robust starting point for your synthetic endeavors, empowering the efficient and reliable construction of complex molecules for drug discovery and materials science.
References
Application Notes & Protocols: 2-Chloro-1,3-dimethoxybenzene as a Versatile Building Block in Pharmaceutical Synthesis
Prepared by: Senior Application Scientist, Gemini Division
Abstract
This guide provides an in-depth technical overview of 2-chloro-1,3-dimethoxybenzene (CAS No: 7051-15-2), a highly functionalized aromatic compound, and its applications in modern pharmaceutical synthesis.[1][2] We explore its reactivity profile, focusing on its utility as a versatile building block in key synthetic transformations. Detailed discussions and step-by-step protocols are provided for its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions and as a precursor to potent organometallic reagents. These reactions are fundamental to constructing the complex molecular architectures found in many active pharmaceutical ingredients (APIs). This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable intermediate in their synthetic strategies.
Introduction and Physicochemical Properties
This compound is a substituted aromatic halide whose synthetic utility is defined by the interplay between its three functional groups: a reactive chlorine atom and two electron-donating methoxy groups. The methoxy groups, positioned ortho and para to the chlorine atom, significantly influence the electronic and steric environment of the benzene ring. This unique arrangement makes the compound an ideal precursor for a variety of transformations, enabling the regioselective introduction of new functionalities. Its parent compound, 1,3-dimethoxybenzene, is a key starting material for advanced phosphine ligands like SPhos, highlighting the importance of this substitution pattern in modern catalysis.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 7051-15-2 | [1][2] |
| Molecular Formula | C₈H₉ClO₂ | [1][2] |
| Molecular Weight | 172.61 g/mol | [1][2] |
| Appearance | Solid or liquid | |
| IUPAC Name | This compound | [2] |
| Storage | Room temperature | [1] |
Reactivity Profile and Strategic Value
The synthetic potential of this compound stems from three primary modes of reactivity:
-
Reactions at the Carbon-Chlorine Bond: The C-Cl bond is the most versatile site for modification. It readily participates in palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.[3][4] Furthermore, it can undergo metallation to form highly nucleophilic Grignard or organolithium reagents, enabling a polarity reversal (umpolung) of the carbon atom.
-
Influence of Methoxy Groups: The two methoxy groups are strongly electron-donating, making the aromatic ring electron-rich. This property is highly favorable for oxidative addition in cross-coupling cycles but deactivates the ring towards traditional nucleophilic aromatic substitution (SₙAr), which requires electron-withdrawing groups to stabilize the Meisenheimer intermediate.[5]
-
Aromatic Ring Functionalization: While the ring is already substituted, the methoxy groups can act as directed metalation groups, facilitating functionalization at the C2 position in the parent 1,3-dimethoxybenzene structure.[6][7] This inherent reactivity underscores the strategic importance of this substitution pattern in complex molecule synthesis.
This guide will focus on two high-impact applications that leverage this reactivity: Suzuki-Miyaura cross-coupling and Grignard reagent formation.
Application I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for constructing biaryl and substituted aromatic motifs, which are prevalent in pharmaceuticals.[3][8] The reaction's tolerance of diverse functional groups, mild conditions, and the commercial availability of boronic acids make it a cornerstone of medicinal chemistry.[3] this compound serves as an excellent aryl chloride partner in these transformations.
Causality and Experimental Rationale
The goal is to form a C(sp²)-C(sp²) bond between the aryl chloride and an arylboronic acid. The reaction proceeds via a catalytic cycle involving a Palladium(0) species.
-
Oxidative Addition: The electron-rich nature of the dimethoxy-substituted ring facilitates the initial, often rate-limiting, oxidative addition of the C-Cl bond to the Pd(0) catalyst, forming a Pd(II) intermediate.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, regenerating the Pd(0) catalyst and yielding the biaryl product.
The choice of ligand is critical for stabilizing the palladium catalyst and promoting high reaction turnover. Bulky, electron-rich phosphine ligands are often required for the efficient coupling of less reactive aryl chlorides.[3]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of 2-(4-methylphenyl)-1,3-dimethoxybenzene
This protocol describes a representative Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 eq)
-
4-Methylphenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
-
Potassium phosphate tribasic (K₃PO₄, 2.0 eq)
-
Toluene (solvent)
-
Water (co-solvent)
-
Nitrogen or Argon gas supply
Procedure:
-
Inert Atmosphere: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, 4-methylphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times. Add degassed toluene and water (typically a 10:1 ratio).
-
Reaction: Heat the mixture to 100 °C and stir vigorously overnight. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure biaryl product.
Application II: Grignard Reagent Formation for C-C Bond Synthesis
Grignard reagents are powerful carbon nucleophiles essential for forming new C-C bonds. The conversion of the electrophilic carbon of the C-Cl bond in this compound into a nucleophilic organomagnesium halide is a classic umpolung strategy, opening pathways to alcohols, ketones, and carboxylic acids upon reaction with appropriate electrophiles. This transformation is a key step in the industrial production of various APIs.
Causality and Experimental Rationale
The formation of a Grignard reagent involves the insertion of magnesium metal into the carbon-halogen bond.
-
Initiation: The reaction is typically initiated on the surface of the magnesium turnings. Anhydrous conditions are critical, as Grignard reagents are strong bases and will be quenched by protic solvents like water.
-
Reaction: Once formed, the 2,6-dimethoxyphenylmagnesium chloride is a potent nucleophile that can attack a wide range of electrophilic centers, such as the carbonyl carbon of aldehydes or ketones.
-
Workup: A mild acidic workup is required to protonate the resulting alkoxide and quench any remaining Grignard reagent.
Caption: Workflow for Grignard reagent synthesis and subsequent reaction.
Protocol 2: Synthesis of (2,6-Dimethoxyphenyl)(phenyl)methanol
This protocol details the formation of the Grignard reagent and its subsequent reaction with benzaldehyde.
Materials:
-
Magnesium turnings (1.5 eq)
-
Iodine (a single crystal for initiation)
-
This compound (1.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Benzaldehyde (1.0 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Nitrogen or Argon gas supply
Procedure:
-
Apparatus Setup: Assemble an oven-dried, three-neck flask with a dropping funnel, reflux condenser, and nitrogen inlet. Add magnesium turnings and an iodine crystal to the flask. Gently heat the flask under vacuum and then cool under a stream of inert gas.
-
Reagent Formation: Add anhydrous THF to the flask. In the dropping funnel, prepare a solution of this compound in anhydrous THF. Add a small portion of this solution to the magnesium. The reaction should initiate, indicated by heat evolution and disappearance of the iodine color. Once initiated, add the remaining aryl chloride solution dropwise to maintain a gentle reflux.
-
Reaction with Electrophile: After the addition is complete, continue stirring for 1 hour. Cool the mixture to 0 °C in an ice bath. Add a solution of benzaldehyde in anhydrous THF dropwise.
-
Quenching and Workup: After the addition, allow the reaction to warm to room temperature and stir for 2 hours. Cool the reaction to 0 °C again and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Role as a Precursor in Multi-step Pharmaceutical Synthesis
Patents reveal that this compound is a valuable starting material for pharmacologically active compounds, such as 1,2-benzisoxazoloxyacetic acids, which have shown potential diuretic and antihypertensive properties.[6][7] The synthesis leverages the unique reactivity of the substituted benzene ring to construct more complex heterocyclic systems.
Caption: General synthetic pathway to a pharmaceutical target.
Safety and Handling
-
This compound: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. May cause skin, eye, and respiratory irritation.
-
Organometallic Reagents: Grignard reagents are highly reactive and pyrophoric. All manipulations must be carried out under a strictly anhydrous and inert atmosphere.
-
Palladium Catalysts: Palladium compounds are toxic and should be handled with care.
-
Solvents: Toluene and THF are flammable. Handle away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
This compound is a strategically important building block in pharmaceutical synthesis. Its value lies in the versatile reactivity of its carbon-chlorine bond, which can be readily transformed through powerful synthetic methods like palladium-catalyzed cross-coupling and Grignard reagent formation. The electronic influence of the two methoxy groups provides a unique reactivity profile that can be exploited by chemists to construct complex molecular targets efficiently. The protocols and applications detailed in this guide demonstrate its utility and provide a foundation for its integration into advanced drug discovery and development programs.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | C8H9ClO2 | CID 13015717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US4579981A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 7. EP0067342A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 8. m.youtube.com [m.youtube.com]
Application Note: Synthesis and Application of 2,6-Dimethoxyphenylmagnesium Chloride
A Detailed Protocol for the Grignard Reaction of 2-Chloro-1,3-dimethoxybenzene for Advanced Organic Synthesis
Abstract
This document provides a comprehensive experimental protocol for the preparation of 2,6-dimethoxyphenylmagnesium chloride, a valuable Grignard reagent, from this compound. Grignard reagents are fundamental tools in organic chemistry for the formation of carbon-carbon bonds.[1][2] The 2,6-dimethoxyphenyl Grignard reagent is a sterically hindered and electron-rich organometallic nucleophile, making it particularly useful for the synthesis of complex molecules in pharmaceutical and materials science research. This guide details the reaction mechanism, critical safety procedures, a step-by-step laboratory protocol, and troubleshooting advice to ensure a successful and safe synthesis.
Scientific Principles and Mechanistic Insight
The Grignard reaction is a two-part process: the formation of the organomagnesium halide, followed by its reaction with a suitable electrophile.[1]
2.1 Formation of 2,6-Dimethoxyphenylmagnesium Chloride
The synthesis begins with the oxidative insertion of magnesium metal into the carbon-chlorine bond of this compound. Aryl chlorides are less reactive than the corresponding bromides or iodides, often requiring activation of the magnesium surface to initiate the reaction.[3]
-
Activation: The magnesium metal is typically coated with a passivating layer of magnesium oxide, which inhibits the reaction.[4] To overcome this, chemical activators like iodine or 1,2-dibromoethane are used. These agents react with the magnesium surface to expose a fresh, reactive metal layer.[4]
-
Mechanism: The reaction is believed to proceed via a single-electron transfer (SET) mechanism at the magnesium surface.[2][5] The C-Cl bond is cleaved, forming an aryl radical and a magnesium-halide radical, which then combine to form the Grignard reagent (R-MgX).
-
Solvent Effects: The reaction is conducted in an anhydrous ether solvent, typically tetrahydrofuran (THF) or diethyl ether.[6] The ether molecules coordinate to the magnesium center, stabilizing the Grignard reagent in solution through the Schlenk equilibrium.[4]
2.2 Reaction with Electrophiles and Aqueous Workup
The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom strongly nucleophilic and basic.[4][7] This allows it to react with a wide range of electrophiles, most commonly carbonyl compounds.[2][8]
-
Nucleophilic Addition: The Grignard reagent readily attacks the electrophilic carbon of an aldehyde or ketone, breaking the C=O π-bond and forming a new carbon-carbon bond. This results in a magnesium alkoxide intermediate.[8]
-
Aqueous Workup: After the reaction is complete, a mild acid, such as a saturated aqueous solution of ammonium chloride, is added.[9] This "workup" step protonates the alkoxide to yield the final alcohol product and converts the magnesium byproducts into water-soluble salts, facilitating their removal during extraction.[8]
Critical Safety Imperatives
The Grignard reaction presents significant hazards that must be rigorously controlled through proper laboratory practice, engineering controls, and personal protective equipment.
-
Extreme Fire Hazard: Diethyl ether and THF are highly flammable and volatile solvents.[10][11] Magnesium metal is also flammable. All operations must be conducted in a certified chemical fume hood, away from any ignition sources.[11][12] A fire extinguisher suitable for metal fires (Class D) and solvent fires (Class B) should be readily accessible.
-
Exothermic and Runaway Reactions: The formation of the Grignard reagent is highly exothermic.[11][13] The rate of addition of the aryl halide must be carefully controlled to maintain a manageable reaction temperature and prevent the solvent from boiling uncontrollably.[12] An ice-water bath must be kept on hand to cool the reaction if it becomes too vigorous.[11]
-
Reactivity with Water and Air: Grignard reagents react violently with water, protic solvents, and atmospheric oxygen and moisture.[6][10][13] The reaction must be performed under a dry, inert atmosphere (e.g., nitrogen or argon). All glassware must be scrupulously dried before use, and anhydrous solvents are mandatory.[10][11][12]
-
Personal Protective Equipment (PPE): Appropriate PPE is mandatory. This includes a flame-resistant lab coat, chemical splash goggles, and gloves.[11][14] While nitrile gloves provide good dexterity, Nomex gloves are recommended over them for improved fire resistance when handling pyrophoric reagents.[11][12]
Detailed Experimental Protocol
This protocol describes the formation of 2,6-dimethoxyphenylmagnesium chloride and its subsequent reaction with benzaldehyde as a model electrophile.
4.1 Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Eq. |
| Magnesium Turnings | Mg | 24.31 | 0.36 g | 15.0 | 1.5 |
| Iodine | I₂ | 253.81 | 1 crystal | - | cat. |
| This compound | C₈H₉ClO₂ | 172.61 | 1.73 g | 10.0 | 1.0 |
| Benzaldehyde | C₇H₆O | 106.12 | 1.06 g | 10.0 | 1.0 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ~50 mL | - | - |
| Saturated aq. NH₄Cl | - | - | ~50 mL | - | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~100 mL | - | - |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | As needed | - | - |
4.2 Equipment
-
Three-neck round-bottom flask (100 mL)
-
Reflux condenser
-
Pressure-equalizing dropping funnel (50 mL)
-
Magnetic stirrer and stir bar
-
Inert gas (N₂ or Ar) supply with bubbler
-
Heating mantle or oil bath
-
Ice-water bath
-
Standard glassware for workup (separatory funnel, flasks, etc.)
4.3 Experimental Workflow Diagram
Caption: Experimental workflow for the Grignard synthesis.
4.4 Step-by-Step Procedure
Part A: Formation of 2,6-Dimethoxyphenylmagnesium Chloride
-
Apparatus Setup: Assemble the 100 mL three-neck flask with a magnetic stir bar, reflux condenser, and dropping funnel. Flame-dry all glassware under vacuum or oven-dry at 120 °C for several hours and assemble while hot, allowing it to cool under a stream of inert gas.[10][12]
-
Initiation: Place the magnesium turnings (0.36 g) and one small crystal of iodine into the reaction flask. Seal the flask and establish an inert atmosphere.
-
Reagent Preparation: In a separate dry flask, prepare a solution of this compound (1.73 g) in 20 mL of anhydrous THF. Transfer this solution to the dropping funnel.
-
Reaction Start: Add approximately 2-3 mL of the aryl chloride solution from the dropping funnel to the stirring magnesium turnings. The brown color of the iodine should fade, and gentle bubbling or a slight increase in temperature should be observed, indicating initiation. If the reaction does not start, gently warm the flask with a heat gun or add a few drops of 1,2-dibromoethane.[15]
-
Addition: Once initiated, add the remaining aryl chloride solution dropwise at a rate that maintains a gentle reflux. Use the ice bath as needed to control the exotherm.[12]
-
Completion: After the addition is complete, stir the resulting cloudy, grey-to-brown mixture at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted.
Part B: Reaction with Benzaldehyde
-
Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.
-
Electrophile Addition: Dissolve benzaldehyde (1.06 g) in 10 mL of anhydrous THF and add this solution dropwise to the cold, stirring Grignard reagent. A color change and an increase in viscosity may be observed.
-
Reaction Time: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) if desired.
Part C: Workup and Purification
-
Quenching: Cool the reaction flask again in an ice bath. Very slowly and carefully, pour the reaction mixture into a separate beaker containing 50 mL of cold, saturated aqueous ammonium chloride with vigorous stirring. Alternatively, add the ammonium chloride solution dropwise to the reaction flask (this can be very exothermic).
-
Extraction: Transfer the quenched mixture to a separatory funnel. Add 50 mL of diethyl ether and shake well. Separate the layers. Extract the aqueous layer twice more with 25 mL portions of diethyl ether.[16]
-
Washing: Combine all organic extracts and wash them once with 50 mL of saturated aqueous sodium chloride (brine).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[17] Filter to remove the drying agent.
-
Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or recrystallization to obtain the pure (2,6-dimethoxyphenyl)(phenyl)methanol.
Reaction Scheme and Troubleshooting
5.1 Overall Reaction
Caption: Overall two-step Grignard reaction scheme.
5.2 Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Reaction fails to initiate | - Wet glassware or solvent.- Passivated magnesium surface. | - Ensure all components are rigorously dried.- Crush some magnesium turnings in the flask with a dry glass rod to expose a fresh surface.[17]- Add an activator like 1,2-dibromoethane.[4]- Apply gentle heat with a heat gun. |
| Low yield of product | - Incomplete formation of Grignard reagent.- Grignard reagent quenched by moisture or acidic impurities.- Side reactions (e.g., Wurtz coupling). | - Extend the reaction time for Grignard formation.- Use freshly opened or properly dried anhydrous solvents.- Maintain a slow addition rate of the aryl chloride to minimize side reactions. |
| Formation of biphenyl byproduct | - Wurtz-type homocoupling of the Grignard reagent with unreacted aryl chloride. | - Ensure a slight excess of magnesium is used.- Maintain a dilute concentration of the aryl chloride by adding it slowly to the magnesium suspension. |
References
- 1. britthipple.com [britthipple.com]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Grignard reagent - Wikipedia [en.wikipedia.org]
- 5. web.alfredstate.edu [web.alfredstate.edu]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. m.youtube.com [m.youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. quora.com [quora.com]
- 11. acs.org [acs.org]
- 12. dchas.org [dchas.org]
- 13. m.youtube.com [m.youtube.com]
- 14. research.uga.edu [research.uga.edu]
- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 17. web.mnstate.edu [web.mnstate.edu]
The Untapped Potential of 2-Chloro-1,3-dimethoxybenzene in Organic Electronics: A Guide for Innovators
Introduction: Beyond a Pharmaceutical Precursor
2-Chloro-1,3-dimethoxybenzene, a seemingly unassuming substituted aromatic compound, has historically found its niche as a precursor in the synthesis of pharmacologically active molecules.[1][2] However, a deeper analysis of its structural and electronic properties reveals a significant, yet largely unexplored, potential within the burgeoning field of organic electronics. This guide aims to illuminate the latent opportunities this molecule presents to researchers and scientists in the development of next-generation organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and other organic semiconductor devices.
The unique combination of a chlorine atom and two methoxy groups on a benzene ring provides a versatile platform for synthetic chemists. The methoxy groups, being electron-donating, influence the electronic energy levels of the molecule, a critical parameter in the design of organic semiconductors. Simultaneously, the chlorine atom serves as a reactive handle for a variety of cross-coupling reactions, which are the cornerstone of modern organic electronics synthesis.[3]
This document will provide a comprehensive overview of the potential applications of this compound, detailing its role as a strategic building block and offering scientifically grounded, hypothetical protocols for its integration into the synthesis of advanced organic electronic materials.
Core Concepts: Why this compound Matters in Organic Electronics
The promise of this compound in organic electronics stems from two key features: the electronic influence of the dimethoxybenzene core and the synthetic versatility imparted by the chloro substituent.
The Electronic Contribution of the Dimethoxybenzene Moiety
The dimethoxybenzene core is an electron-rich aromatic system. The two methoxy groups, through their electron-donating mesomeric effect, increase the energy of the highest occupied molecular orbital (HOMO). This property is of paramount importance in the design of:
-
Hole-Transporting Materials (HTMs): A higher HOMO level facilitates the injection of holes from the anode and their transport through the organic layer. Research has shown that dimethoxybenzene derivatives can be incorporated into non-fused electron acceptors in organic solar cells, demonstrating their utility in tuning electronic properties.[4][5] Furthermore, novel hole transport materials for perovskite solar cells have been synthesized using 1,2-dimethoxyphenyl as terminal groups, which enhances the electron-donating ability and extends π-conjugation, favorable for charge transport.[6]
-
Electron-Blocking Layers: In OLEDs, a high HOMO level can create an energetic barrier for holes, confining them to the emissive layer and improving device efficiency.
-
Donors in Thermally Activated Delayed Fluorescence (TADF) Emitters: The electron-rich nature of the dimethoxybenzene unit makes it a suitable donor component in donor-acceptor type TADF molecules, which are crucial for achieving high efficiency in next-generation OLEDs.
The substitution pattern of the methoxy groups (1,3- or meta-positioning) in this compound offers a different electronic and steric profile compared to the more commonly studied 1,4- (para) and 1,2- (ortho) isomers, potentially leading to novel material properties.
The Synthetic Gateway: The Role of the Chloro Substituent
The chlorine atom on the benzene ring is the key to unlocking the synthetic potential of this compound. Halogenated aromatic compounds are fundamental building blocks in the synthesis of complex organic electronic materials.[3] The chloro group enables a variety of powerful cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds. This is a widely used method for constructing the π-conjugated backbones of organic semiconductors.
-
Buchwald-Hartwig Amination: Reaction with amines to form arylamines. This is particularly relevant for the synthesis of triarylamine-based hole-transporting materials, which are a cornerstone of modern OLED and perovskite solar cell technology.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce acetylenic linkages, extending the conjugation length of the molecule.
-
Heck Coupling: Reaction with alkenes to form substituted alkenes, another method for building conjugated systems.
The reactivity of the C-Cl bond is generally lower than C-Br or C-I bonds, which can be an advantage in sequential cross-coupling reactions, allowing for selective functionalization of a polyhalogenated intermediate.
Application Notes & Protocols: A Roadmap for Material Synthesis
While direct, documented applications of this compound in organic electronics are not yet prevalent in the literature, its potential as a precursor is clear. Below are detailed, hypothetical application notes and protocols for its use in the synthesis of key classes of organic electronic materials.
Application Note 1: Synthesis of a Novel Triarylamine-Based Hole-Transporting Material (HTM)
Objective: To synthesize a novel HTM incorporating the 2,6-dimethoxyphenyl moiety for potential use in OLEDs and perovskite solar cells. The methoxy groups are expected to raise the HOMO level for efficient hole injection, while the meta-substitution pattern may impart a higher glass transition temperature (Tg), leading to improved device stability.
Proposed Synthetic Route:
Figure 1: Proposed synthesis of a novel HTM.
Detailed Protocol: Synthesis of N,N-diphenyl-2,6-dimethoxyaniline
-
Reaction Setup: In a nitrogen-filled glovebox, add this compound (1.0 eq), diphenylamine (1.1 eq), sodium tert-butoxide (1.4 eq), and a palladium catalyst/ligand system (e.g., 2 mol% Pd(OAc)2 and 4 mol% SPhos) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous toluene to the flask via syringe.
-
Reaction Conditions: Seal the flask and heat the reaction mixture at 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with dichloromethane (DCM) and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N,N-diphenyl-2,6-dimethoxyaniline.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Expected Outcome & Further Steps:
The resulting triarylamine can be further characterized for its thermal (TGA, DSC), photophysical (UV-Vis, photoluminescence), and electrochemical (cyclic voltammetry) properties to assess its suitability as an HTM. The HOMO and LUMO energy levels, glass transition temperature, and charge carrier mobility would be key parameters to evaluate.
Application Note 2: Synthesis of a Donor-Acceptor Building Block for TADF Emitters
Objective: To utilize this compound as a donor moiety in the synthesis of a donor-acceptor (D-A) type molecule, a common motif in TADF emitters for high-efficiency OLEDs.
Proposed Synthetic Route:
Figure 2: Proposed synthesis of a D-A building block.
Detailed Protocol: Synthesis of a 2-(2,6-dimethoxyphenyl)-dibenzothiophene-S,S-dioxide
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), a suitable acceptor-boronic ester (e.g., dibenzothiophene-S,S-dioxide boronic ester, 1.1 eq), a palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄), and a base (e.g., 2.0 M aqueous K₂CO₃ solution, 3.0 eq).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and ethanol.
-
Reaction Conditions: Heat the reaction mixture to reflux (around 90-100 °C) under a nitrogen atmosphere for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction to room temperature and add water. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure donor-acceptor compound.
-
Characterization: Confirm the structure and purity of the product using standard analytical techniques (NMR, MS).
Expected Outcome & Further Steps:
This D-A molecule can serve as a key intermediate. Further functionalization, for instance, by attaching additional donor units to the acceptor core, could lead to the final TADF emitter. The photophysical properties, particularly the energy gap between the singlet and triplet excited states (ΔEST), would need to be investigated to confirm its TADF characteristics.
Data Summary: Predicted Properties
While experimental data for materials derived from this compound is not available, we can predict certain properties based on the known effects of its constituent functional groups.
| Property | Predicted Influence of 2,6-dimethoxyphenyl moiety | Rationale |
| HOMO Energy Level | Increased (less negative) | The two electron-donating methoxy groups increase the electron density of the aromatic ring. |
| Glass Transition Temp. (Tg) | Potentially higher than linear analogues | The non-linear, sterically hindered nature of the 2,6-disubstituted pattern can restrict molecular motion in the solid state. |
| Solubility | Moderate to good | The methoxy groups can improve solubility in common organic solvents compared to the unsubstituted parent molecule. |
| Electrochemical Stability | Good | The aromatic core is generally stable to repeated oxidation and reduction cycles. |
Conclusion: A Call to Exploration
This compound represents a compelling, yet underutilized, building block for the synthesis of novel organic electronic materials. Its unique combination of an electron-rich aromatic core and a synthetically versatile chloro-substituent offers a powerful platform for the rational design of high-performance hole-transporting materials, TADF emitters, and other key components of organic electronic devices. The protocols and concepts outlined in this guide are intended to serve as a starting point for researchers to explore the full potential of this promising molecule. The synthesis and characterization of new materials derived from this compound will undoubtedly contribute to the advancement of organic electronics.
References
- 1. US4579981A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. EP0067342A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Regioselective Lithiation of 2-Chloro-1,3-dimethoxybenzene via Directed ortho-Metalation
Principle and Introduction
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic compounds.[1][2] This technique leverages the coordinating ability of a heteroatom-containing substituent, known as a Directed Metalation Group (DMG), to direct a strong organolithium base to deprotonate a specific C-H bond at the position ortho to the DMG.[3] This process generates a stabilized aryllithium intermediate that can be trapped with a wide array of electrophiles, enabling the precise installation of new functional groups in a single step.[4][5]
This application note provides a comprehensive guide to the reaction conditions, mechanistic underpinnings, and a detailed protocol for the lithiation of 2-chloro-1,3-dimethoxybenzene. In this substrate, the two methoxy groups act as cooperative DMGs, while the chloro group also influences the regiochemical outcome. Understanding and controlling the parameters of this reaction are crucial for its successful application in the synthesis of complex molecules, particularly in the fields of pharmaceuticals and materials science.
Mechanism and Regioselectivity
The lithiation of this compound is a classic example of a DoM reaction where multiple directing groups influence the outcome. The regioselectivity is determined by a combination of factors including the coordinating power of the DMGs, the acidity of the aromatic protons, and steric effects.
Directing Group Effects:
-
Methoxy Groups (-OCH₃): The methoxy group is a moderately powerful DMG.[4] The lone pairs on the oxygen atom coordinate to the Lewis acidic lithium ion of the organolithium base (e.g., n-BuLi). This forms a pre-lithiation complex that brings the basic alkyl group into close proximity to the ortho protons, facilitating deprotonation through a Complex-Induced Proximity Effect (CIPE).[3][6] In this compound, the methoxy groups at C1 and C3 synergistically activate the C-H bonds at the C4 and C6 positions.
-
Chloro Group (-Cl): The chloro group is considered a weak to moderate DMG, but it significantly increases the acidity of adjacent protons through its electron-withdrawing inductive effect.[4]
Predicted Regioselectivity: In this compound, the position between the two powerful methoxy directing groups (C2) is blocked by the chlorine atom. The remaining positions ortho to a methoxy group are C4 and C6. The C6 proton is positioned ortho to the C1-methoxy group and is also adjacent to the electron-withdrawing chloro group at C2. This combined inductive acidification from the chlorine and the directing effect from the C1-methoxy group makes the C6 position the most kinetically favored site for deprotonation. Therefore, the reaction is expected to yield the 6-lithio-2-chloro-1,3-dimethoxybenzene intermediate with high regioselectivity.
References
Application Notes & Protocols: 2-Chloro-1,3-dimethoxybenzene as a Versatile Building Block for Natural Product Synthesis
Abstract
2-Chloro-1,3-dimethoxybenzene is a highly functionalized aromatic compound that serves as a powerful and versatile building block in the synthesis of complex natural products and pharmacologically active molecules. Its unique substitution pattern, featuring two electron-donating methoxy groups and a synthetically labile chloro substituent, allows for a diverse range of regioselective transformations. This guide provides an in-depth exploration of the core reactivity of this compound, focusing on its application in directed ortho-metalation, palladium-catalyzed cross-coupling reactions, and aryne formation. Detailed, field-proven protocols are provided to enable researchers, scientists, and drug development professionals to effectively leverage this key intermediate in their synthetic campaigns.
Introduction: The Strategic Advantage of this compound
The pursuit of efficient and elegant synthetic routes to complex natural products is a cornerstone of modern organic chemistry and drug discovery.[1][2] The strategic selection of starting materials is paramount to the success of these endeavors. This compound (C₈H₉ClO₂) has emerged as a valuable precursor due to the orthogonal reactivity conferred by its substituents.[3]
The two methoxy groups serve several critical functions:
-
They are powerful ortho-directing groups, facilitating regioselective deprotonation (lithiation) at the C2 position.[4]
-
They electronically activate the aromatic ring, influencing its reactivity in various transformations.
-
They are common structural motifs in a wide array of natural products, particularly flavonoids, alkaloids, and polyketides, allowing for their direct incorporation into the target scaffold.
The chlorine atom provides a handle for a different set of transformations, most notably transition-metal-catalyzed cross-coupling reactions, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds.[5][6] This combination of functionalities allows for a stepwise and controlled elaboration of the aromatic core, making it a powerful tool for convergent synthesis.
Core Reactivity and Synthetic Applications
The synthetic utility of this compound can be categorized into three primary modes of reactivity: Directed ortho-Metalation (DoM), Palladium-Catalyzed Cross-Coupling, and Aryne Formation.
Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic rings. In the case of the parent 1,3-dimethoxybenzene, the two methoxy groups act as excellent directing metalation groups (DMGs).[4] They coordinate to an organolithium reagent, such as n-butyllithium (n-BuLi), delivering the base to the sterically accessible and electronically activated C2 proton. This process generates a highly reactive 2,6-dimethoxyphenyllithium intermediate.[7][8] This intermediate can then be quenched with a wide variety of electrophiles to install a new substituent at the C2 position with near-perfect regioselectivity. The synthesis of this compound itself often proceeds via this very mechanism, where 1,3-dimethoxybenzene is first lithiated and then quenched with a chlorinating agent like hexachloroethane or carbon tetrachloride.[7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Purdue Chemistry: The Ghosh Laboratory: Total Synthesis of Bioactive Natural Products [chem.purdue.edu]
- 3. This compound | C8H9ClO2 | CID 13015717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. EP0067342A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 8. US4579981A - Process for the preparation of this compound - Google Patents [patents.google.com]
Application Note & Protocol: Regioselective Nitration of 2-Chloro-1,3-dimethoxybenzene
Abstract
This document provides a comprehensive guide for the electrophilic nitration of 2-Chloro-1,3-dimethoxybenzene, a highly activated aromatic substrate. The protocol details a robust methodology utilizing a mixed acid (sulfuric and nitric acid) approach, optimized for the regioselective synthesis of 2-Chloro-1,3-dimethoxy-4-nitrobenzene. We delve into the mechanistic underpinnings that govern the reaction's regioselectivity, provide a detailed, step-by-step experimental procedure, and outline methods for product purification and characterization. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, offering field-proven insights to ensure a safe, efficient, and reproducible synthesis.
Introduction and Scientific Rationale
The nitration of aromatic compounds is a cornerstone of organic synthesis, providing critical intermediates for a vast array of applications, including pharmaceuticals, dyes, and explosives.[1][2] The introduction of a nitro group (–NO₂) not only modifies the electronic properties of the aromatic ring but also serves as a versatile chemical handle for further functionalization, most notably its reduction to an amino group.[1][3]
The substrate, this compound, presents an interesting case for electrophilic aromatic substitution. The benzene ring is substituted with three groups possessing competing electronic and directing effects:
-
Two Methoxy (–OCH₃) Groups: These are powerful activating groups that donate electron density into the ring via resonance, strongly directing incoming electrophiles to the ortho and para positions.[4][5]
-
One Chloro (–Cl) Group: This is a deactivating group due to its inductive electron withdrawal, yet it also directs incoming electrophiles to the ortho and para positions through resonance.[6]
In polysubstituted benzenes, the regiochemical outcome is dictated by the concerted influence of all substituents. The most potent activating group typically governs the position of substitution.[7] In this case, the two methoxy groups at positions C1 and C3 synergistically activate the C4 and C6 positions, making them the most electron-rich and nucleophilic sites. The C2 position is sterically hindered and already occupied. Therefore, the nitration is predicted to occur regioselectively at the C4 (or the equivalent C6) position.
Reaction Mechanism: Electrophilic Aromatic Substitution
The nitration proceeds via a classic electrophilic aromatic substitution (EAS) pathway, which can be dissected into two primary stages.
Stage 1: Generation of the Electrophile The active electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction between concentrated nitric acid and a stronger acid catalyst, sulfuric acid.[2][3][8] Sulfuric acid protonates the hydroxyl group of nitric acid, which then eliminates a water molecule to form the highly reactive, linear nitronium ion.[9][10]
Stage 2: Substitution Reaction The substitution itself is a two-step process:
-
Nucleophilic Attack: The electron-rich π-system of the this compound ring attacks the nitronium ion. This attack occurs at the C4 position, the site of highest electron density, breaking the ring's aromaticity.
-
Formation of the Sigma Complex: A resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex, is formed. The positive charge is delocalized across the ring, primarily at positions C1, C3, and C5.
-
Re-aromatization: A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts the proton from the C4 carbon, collapsing the C-H bond and restoring the aromaticity of the ring to yield the final product.[8][10]
Caption: Figure 1: Mechanism of Nitration
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All operations should be performed in a certified chemical fume hood.
Materials and Apparatus
| Material | CAS No. | M.Wt. ( g/mol ) | Grade |
| This compound | 28544-53-8 | 172.61 | >98% Purity |
| Concentrated Sulfuric Acid (H₂SO₄) | 7664-93-9 | 98.08 | 98%, Reagent Grade |
| Concentrated Nitric Acid (HNO₃) | 7697-37-2 | 63.01 | 70%, Reagent Grade |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | ACS Grade |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Aqueous Solution |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | Aqueous Solution |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Anhydrous, Granular |
| Ethanol (EtOH) | 64-17-5 | 46.07 | 95% or Absolute |
| Deionized Water | 7732-18-5 | 18.02 | - |
| Crushed Ice | - | - | - |
Apparatus: 100 mL three-neck round-bottom flask, 25 mL dropping funnel, magnetic stirrer and stir bar, digital thermometer, ice-salt bath, 250 mL separatory funnel, rotary evaporator, Büchner funnel and filter flask, standard laboratory glassware.
Step-by-Step Procedure
-
Reaction Setup: Equip a 100 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a 25 mL dropping funnel. Place the flask in an ice-salt bath to achieve sub-zero temperatures.
-
Substrate Preparation: In a separate beaker, dissolve 5.00 g of this compound in 20 mL of dichloromethane.
-
Nitrating Mixture Preparation: To the cooled three-neck flask, add 15 mL of concentrated sulfuric acid and cool to 0 °C. CAUTION: Highly exothermic. Slowly and dropwise, add 5 mL of concentrated nitric acid from the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixed acid for 10 minutes at 0-5 °C.
-
Substrate Addition: Add the solution of this compound from step 2 to the dropping funnel. Add this solution dropwise to the vigorously stirred nitrating mixture over 30 minutes. Critically maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1 hour. Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate eluent), checking for the consumption of the starting material.
-
Quenching: Prepare a 400 mL beaker containing approximately 100 g of crushed ice and 100 mL of cold deionized water. Slowly and carefully , pour the reaction mixture onto the ice with gentle stirring. A yellow precipitate should form.
-
Work-Up & Extraction:
-
Allow the ice to melt completely. Transfer the entire mixture to a 250 mL separatory funnel.
-
Separate the organic (DCM) layer. Extract the aqueous layer twice more with 20 mL portions of DCM.
-
Combine all organic extracts. Wash the combined organic layer sequentially with:
-
50 mL of deionized water
-
50 mL of saturated sodium bicarbonate solution (Vent frequently to release CO₂ gas!)[9]
-
50 mL of brine
-
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate.[11] Decant or filter the solution to remove the drying agent. Remove the dichloromethane solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude yellow solid can be purified by recrystallization. Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified yellow crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol and dry them under vacuum.
Caption: Figure 2: Experimental Workflow
Data, Characterization, and Expected Results
Stoichiometry Table
| Compound | M.Wt. ( g/mol ) | Amount (g) | Amount (mmol) | Equivalents |
| This compound | 172.61 | 5.00 | 28.97 | 1.0 |
| Nitric Acid (70%) | 63.01 | ~5.5 | ~87.3 | ~3.0 |
| Sulfuric Acid (98%) | 98.08 | ~27.6 | ~281.4 | (Catalyst/Solvent) |
Note: Densities used for calculation: HNO₃ (70%) ≈ 1.41 g/mL; H₂SO₄ (98%) ≈ 1.84 g/mL.
Expected Results
-
Product: 2-Chloro-1,3-dimethoxy-4-nitrobenzene
-
Appearance: Pale yellow crystalline solid.
-
Theoretical Yield: 6.29 g
-
Typical Experimental Yield: 75-85%
-
Molecular Formula: C₈H₈ClNO₄
-
Molecular Weight: 217.61 g/mol [12]
Characterization Data
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~ 7.6 ppm (s, 1H, Ar-H at C5)
-
δ ~ 6.8 ppm (s, 1H, Ar-H at C6)
-
δ ~ 3.95 ppm (s, 3H, -OCH₃)
-
δ ~ 3.90 ppm (s, 3H, -OCH₃)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Expected signals for 8 distinct carbons: ~155-160 (C-O), ~140 (C-NO₂), ~110-120 (C-Cl, C-H), ~100 (C-H), ~56 (-OCH₃).
-
-
IR Spectroscopy (KBr, cm⁻¹):
-
~1520-1540 (asymmetric NO₂ stretch)
-
~1340-1360 (symmetric NO₂ stretch)
-
~1200-1280 (Ar-O-C stretch)
-
~700-800 (C-Cl stretch)
-
-
Mass Spectrometry (EI):
-
m/z (%): 217 [M⁺], 219 [(M+2)⁺] in an approximate 3:1 ratio, characteristic of a monochlorinated compound.
-
Safety and Hazard Assessment
This procedure involves hazardous materials and must be performed with appropriate safety precautions.
-
Personal Protective Equipment (PPE): A flame-retardant lab coat, chemical splash goggles, and nitrile gloves are mandatory. All operations must be conducted within a certified chemical fume hood.[13][14]
-
Acid Handling: Concentrated sulfuric and nitric acids are extremely corrosive and potent oxidizing agents. They can cause severe burns upon contact. Always add acid to water (or in this case, the less concentrated acid to the more concentrated acid slowly and with cooling). The preparation of the nitrating mixture is highly exothermic and must be done slowly in an ice bath.[9]
-
Reaction Hazards: Nitration reactions are energetic. Poor temperature control can lead to runaway reactions, producing large volumes of toxic nitrogen oxide gases and potentially leading to over-nitration, which can create less stable products.
-
Product Hazards: Nitroaromatic compounds are generally considered toxic and should be handled with care. Avoid inhalation of dust and skin contact.[1]
-
Waste Disposal: Acidic aqueous waste must be neutralized before disposal. Carefully add sodium bicarbonate or another suitable base until the solution is neutral (pH 6-8). Chlorinated organic waste must be collected in a designated container for hazardous waste disposal.
References
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. science-revision.co.uk [science-revision.co.uk]
- 3. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 4. Nitration - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. cerritos.edu [cerritos.edu]
- 10. youtube.com [youtube.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. GSRS [gsrs.ncats.nih.gov]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. fishersci.com [fishersci.com]
Application Note: Synthesis of Novel Aryloxyphenoxypropionate (APP) Herbicides Utilizing 2-Chloro-1,3-dimethoxybenzene
Introduction
2-Chloro-1,3-dimethoxybenzene is a versatile aromatic compound, noted primarily as a starting material for the synthesis of pharmacologically valuable 1,2-benzisoxazoloxyacetic acids.[1][2] However, its chemical structure presents an opportunity for its use as a precursor in the synthesis of novel agrochemicals. This application note details a synthetic strategy that leverages this compound for the creation of new potential herbicides within the aryloxyphenoxypropionate (APP) class.
APP herbicides are a critical group of agrochemicals used to control grass weeds in broad-leaf crops.[3][4] They function by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, a key component in the biosynthesis of fatty acids in susceptible plants.[5][6][7][8][9] This inhibition leads to a breakdown of cell membrane integrity and eventual plant death.[5] The core structure of APP herbicides typically consists of a phenoxypropionate group linked to another aromatic or heteroaromatic ring system.[10]
This guide outlines a two-part synthetic pathway. First, the hydrolysis of this compound to its corresponding phenol, 2,6-dimethoxyphenol, which serves as the key functional intermediate. Second, the subsequent elaboration of this intermediate into a novel APP herbicide candidate through a Williamson ether synthesis. This approach allows researchers to explore new structure-activity relationships by incorporating the unique 2,6-dimethoxy substitution pattern into the APP scaffold.
Part 1: Synthesis of the Key Intermediate: 2,6-Dimethoxyphenol
The initial and critical step in this synthetic sequence is the conversion of the chemically stable this compound into the more reactive 2,6-dimethoxyphenol. This is achieved through a nucleophilic aromatic substitution reaction, specifically an alkaline hydrolysis, which replaces the chloro group with a hydroxyl group.
Causality of Experimental Choices:
-
Reaction Type: High-pressure alkaline hydrolysis is necessary because the chlorine atom on the benzene ring is not sufficiently activated for nucleophilic substitution under standard conditions. The high temperature and pressure facilitate the reaction.
-
Reagents: Sodium hydroxide (NaOH) serves as both the nucleophile (as hydroxide ion) and the base. The use of a copper-based catalyst, while common in similar industrial hydrolyses, is omitted in this protocol to simplify the procedure, though it could be employed to lower reaction temperatures and pressures.[11]
-
Solvent: Water is used as the solvent, and the reaction is run under superatmospheric pressure to maintain the liquid phase at the required high temperature.[11]
Protocol 1: Alkaline Hydrolysis of this compound
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Hydrochloric Acid (HCl), concentrated
-
Diethyl ether (or Ethyl acetate)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
High-pressure autoclave reactor with stirring and temperature control
Procedure:
-
Reactor Charging: In a high-pressure autoclave, combine 1 gram molecular proportion of this compound with 2 to 4 gram molecular proportions of sodium hydroxide. Add sufficient deionized water to create a 5-10% (by weight) solution of the alkali metal hydroxide.[11]
-
Reaction Conditions: Seal the autoclave and begin stirring. Heat the mixture to a reaction temperature between 250°C and 300°C. The reaction will proceed under the autogenous pressure of the mixture, typically between 500 and 1500 psi.[11]
-
Reaction Time & Monitoring: Maintain the temperature and stirring for a reaction time of 60 to 120 minutes. Reaction progress can be monitored by taking aliquots (if the reactor setup allows) and analyzing them via GC-MS to check for the disappearance of the starting material.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent any residual pressure.
-
Acidification: Transfer the reaction mixture to a beaker and cool in an ice bath. Slowly and carefully acidify the mixture with concentrated HCl until the pH is approximately 1-2. This will protonate the phenoxide to form the desired 2,6-dimethoxyphenol.
-
Extraction: Transfer the acidified mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 2,6-dimethoxyphenol.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane to yield pure 2,6-dimethoxyphenol.
Data Summary Table: Hydrolysis Parameters
| Parameter | Value | Rationale |
| Temperature | 250-300 °C | To overcome the activation energy for SNAr.[11] |
| Pressure | 500-1500 psi | Autogenous pressure to maintain a liquid phase.[11] |
| Molar Ratio (NaOH:Substrate) | 2:1 to 4:1 | Excess base drives the reaction to completion.[11] |
| Reaction Time | 60-120 min | Sufficient time for conversion at high temperature. |
| Expected Yield | 70-85% | Dependent on precise conditions and purification efficiency. |
Reaction Diagram: Hydrolysis of this compound
Caption: Synthesis of 2,6-dimethoxyphenol intermediate.
Part 2: Synthesis of a Novel 2,6-Dimethoxyphenyl-based APP Herbicide
With the 2,6-dimethoxyphenol intermediate in hand, the next stage is to construct the aryloxyphenoxypropionate backbone. This is achieved via a Williamson ether synthesis, a robust and widely used method for forming ethers.[12][13][14][15]
Causality of Experimental Choices:
-
Reaction Type: The Williamson ether synthesis is an SN2 reaction where the phenoxide ion acts as a nucleophile, attacking an alkyl halide.[13][15] This method is ideal for creating the ether linkage that is central to the APP herbicide structure.
-
Reagents:
-
Base: A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the phenol, creating the highly nucleophilic phenoxide without competing side reactions.[14]
-
Alkyl Halide: (R)-methyl 2-bromopropionate is chosen as the electrophile. The (R)-enantiomer is specifically used because, for most APP herbicides, this is the biologically active isomer that effectively inhibits the ACCase enzyme.[4]
-
-
Solvent: An aprotic polar solvent such as dimethylformamide (DMF) is used to dissolve the ionic intermediates and facilitate the SN2 reaction.[12]
Protocol 2: Williamson Ether Synthesis of (R)-methyl 2-(2,6-dimethoxyphenoxy)propanoate
Materials:
-
2,6-Dimethoxyphenol (from Part 1)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
(R)-methyl 2-bromopropionate
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Phenoxide Formation: Add 2,6-dimethoxyphenol (1.0 eq) to the flask and dissolve it in anhydrous DMF. Place the flask in an ice bath (0°C). Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0°C for 30 minutes, during which hydrogen gas will evolve and the sodium phenoxide will form.
-
Nucleophilic Substitution: Add (R)-methyl 2-bromopropionate (1.05 eq) dropwise to the reaction mixture via the dropping funnel. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.
-
Reaction Quenching: Once the reaction is complete (monitored by TLC), cool the flask in an ice bath and slowly quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude oil by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure (R)-methyl 2-(2,6-dimethoxyphenoxy)propanoate as the final product.
Data Summary Table: Williamson Ether Synthesis Parameters
| Parameter | Value | Rationale |
| Temperature | 0 °C to Room Temp. | Controlled addition at 0°C, then reaction at RT for SN2. |
| Molar Ratio (NaH:Phenol) | 1.1 : 1.0 | Slight excess of base ensures complete phenoxide formation. |
| Molar Ratio (Bromide:Phenol) | 1.05 : 1.0 | Slight excess of electrophile drives the reaction. |
| Solvent | Anhydrous DMF | Aprotic polar solvent facilitates SN2 mechanism.[12] |
| Expected Yield | 80-95% | This reaction is typically high-yielding. |
Overall Synthetic Workflow Diagram
References
- 1. EP0067342A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. US4579981A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Acetyl CoA Carboxylase (ACCase) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 9. Resistance patterns and molecular basis to ACCase-inhibiting herbicides | Weed Science | Cambridge Core [cambridge.org]
- 10. mdpi.com [mdpi.com]
- 11. US2799714A - Method of hydrolyzing di-and trichlorobenzenes - Google Patents [patents.google.com]
- 12. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
The Art of Connection: Palladium-Catalyzed Cross-Coupling of 2-Chloro-1,3-dimethoxybenzene
In the landscape of modern organic synthesis, the creation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds remains a cornerstone of molecular construction. Palladium-catalyzed cross-coupling reactions have emerged as a dominant and versatile methodology, empowering chemists in pharmaceuticals, materials science, and beyond to assemble complex architectures with precision and efficiency. This guide provides an in-depth exploration of the palladium-catalyzed cross-coupling of 2-chloro-1,3-dimethoxybenzene, a sterically hindered and electron-rich aryl chloride. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and offer insights into optimizing these critical transformations.
Introduction: The Challenge and Opportunity of a Hindered Substrate
This compound presents a unique set of challenges and opportunities in cross-coupling reactions. The presence of two methoxy groups ortho and para to the chlorine atom renders the aromatic ring highly electron-rich. This electronic nature can impede the initial oxidative addition step of the palladium catalyst to the aryl chloride bond, which is often the rate-determining step in the catalytic cycle. Furthermore, the ortho-methoxy group introduces significant steric hindrance around the reaction center, further complicating the approach of the bulky palladium catalyst.
However, the successful coupling of this substrate opens doors to a variety of highly functionalized biaryl and arylamine structures, which are prevalent motifs in biologically active molecules and advanced materials. Overcoming these hurdles requires a judicious selection of the palladium catalyst, ligand, base, and reaction conditions.
The Catalytic Heart: A Mechanistic Overview
Palladium-catalyzed cross-coupling reactions, for which the 2010 Nobel Prize in Chemistry was awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, generally proceed through a common catalytic cycle.[1] Understanding this cycle is paramount to troubleshooting and optimizing reactions.
The cycle typically involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound, forming a Pd(II) intermediate. This is often the most challenging step for aryl chlorides.
-
Transmetalation (for Suzuki-Miyaura) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): In the Suzuki-Miyaura reaction, an organoboron species, activated by a base, transfers its organic group to the palladium center.[2] In the Buchwald-Hartwig amination, an amine coordinates to the palladium, followed by deprotonation by a base to form a palladium-amido complex.[3]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled as the final product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
The choice of ligand is critical, as it modulates the steric and electronic properties of the palladium center, influencing the rates of each step in the cycle. For challenging substrates like electron-rich aryl chlorides, bulky and electron-rich phosphine ligands are often essential to promote both the oxidative addition and the final reductive elimination steps.[4]
Application Protocol 1: Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. For a substrate like this compound, the use of a highly active catalyst system is crucial for achieving good yields. The SPhos ligand, a bulky dialkylbiaryl phosphine, has shown exceptional utility in the coupling of sterically hindered and electron-rich aryl chlorides.[5]
Rationale for Component Selection:
-
Palladium Pre-catalyst (SPhos Pd G2): This second-generation pre-catalyst is air-stable and readily generates the active Pd(0) species under the reaction conditions. The SPhos ligand is specifically designed to accelerate the oxidative addition of aryl chlorides and promote the reductive elimination step.[6]
-
Boronic Acid Partner: A wide range of aryl and heteroaryl boronic acids can be employed.
-
Base (K₃PO₄): A moderately strong base is required to activate the boronic acid for transmetalation without causing significant decomposition of the starting materials or products. Potassium phosphate is often a good choice in terms of reactivity and compatibility.[7]
-
Solvent (Toluene/Water): A biphasic solvent system is often beneficial. Toluene solubilizes the organic components, while water dissolves the inorganic base and byproducts, facilitating the reaction at the interface.
Experimental Protocol:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), SPhos Pd G2 (0.02 mmol, 2 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
Solvent Addition: Evacuate and backfill the tube with argon or nitrogen three times. Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
| Parameter | Condition | Rationale |
| Catalyst | SPhos Pd G2 (2 mol%) | Highly active for aryl chlorides. |
| Ligand | SPhos | Bulky, electron-rich ligand promotes oxidative addition.[5] |
| Base | K₃PO₄ (2.0 equiv.) | Effective for boronic acid activation.[7] |
| Solvent | Toluene/H₂O (10:1) | Biphasic system aids in reagent solubility and reaction rate. |
| Temperature | 100 °C | Provides sufficient energy for catalyst activation. |
| Time | 12-24 h | Reaction times may vary depending on the boronic acid. |
Application Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a premier method for the synthesis of arylamines from aryl halides.[3] The coupling of electron-rich aryl chlorides with primary or secondary amines requires a robust catalyst system capable of overcoming the high activation barrier for oxidative addition.
Rationale for Component Selection:
-
Palladium Source (Pd₂(dba)₃): Tris(dibenzylideneacetone)dipalladium(0) is a common and effective source of Pd(0).
-
Ligand (RuPhos): RuPhos is a bulky, electron-rich phosphine ligand that has demonstrated high efficacy in the amination of challenging aryl chlorides.[8]
-
Base (NaOt-Bu): A strong, non-nucleophilic base like sodium tert-butoxide is necessary to deprotonate the amine, facilitating the formation of the key palladium-amido intermediate.[9]
-
Solvent (Dioxane): Anhydrous dioxane is a common solvent for this transformation, as it is relatively high-boiling and can dissolve the various reaction components.
Experimental Protocol:
-
Reaction Setup: In a glovebox, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), RuPhos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the desired amine (1.2 mmol, 1.2 equiv.).
-
Solvent Addition: Remove the tube from the glovebox and add anhydrous, degassed dioxane (5 mL) via syringe under a positive pressure of argon or nitrogen.
-
Reaction: Seal the tube and heat the mixture in a preheated oil bath at 100 °C for 16-24 hours.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ (1.5 mol%) | Common Pd(0) source. |
| Ligand | RuPhos (3.6 mol%) | Effective for amination of aryl chlorides.[8] |
| Base | NaOt-Bu (1.4 equiv.) | Strong base for amine deprotonation.[9] |
| Solvent | Dioxane | Anhydrous, high-boiling solvent. |
| Temperature | 100 °C | Necessary for efficient reaction. |
| Time | 16-24 h | Dependent on the amine coupling partner. |
Application Protocol 3: The Heck Reaction for Alkene Arylation
The Heck reaction provides a powerful means to form carbon-carbon bonds by coupling aryl halides with alkenes.[10] For an electron-rich substrate like this compound, forcing conditions and a robust catalyst are often required.
Rationale for Component Selection:
-
Palladium Source (Pd(OAc)₂): Palladium(II) acetate is a common, air-stable precatalyst that is reduced in situ to the active Pd(0) species.
-
Ligand (P(o-tol)₃): Tri(o-tolyl)phosphine is a bulky and electron-rich ligand that can promote the Heck reaction with aryl chlorides.
-
Base (K₂CO₃): An inorganic base is used to neutralize the HX generated during the catalytic cycle.[11]
-
Solvent (DMF or NMP): High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are typically used to achieve the high temperatures required for the reaction.
Experimental Protocol:
-
Reaction Setup: To a thick-walled, sealable reaction tube, add this compound (1.0 mmol, 1.0 equiv.), the alkene (e.g., styrene, 1.5 mmol, 1.5 equiv.), Pd(OAc)₂ (0.03 mmol, 3 mol%), P(o-tol)₃ (0.06 mmol, 6 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add anhydrous DMF (5 mL).
-
Reaction: Seal the tube tightly and heat in a preheated oil bath at 120-140 °C for 24-48 hours.
-
Monitoring: Monitor the reaction by GC-MS.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove inorganic salts, washing with ethyl acetate. Dilute the filtrate with water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the residue by flash column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ (3 mol%) | Common Pd(II) precatalyst. |
| Ligand | P(o-tol)₃ (6 mol%) | Bulky phosphine for Heck with aryl chlorides. |
| Base | K₂CO₃ (2.0 equiv.) | Neutralizes HX produced in the reaction.[11] |
| Solvent | DMF | High-boiling polar aprotic solvent. |
| Temperature | 120-140 °C | High temperature often required for aryl chlorides. |
| Time | 24-48 h | Longer reaction times may be necessary. |
Visualization of Key Processes
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Decision workflow for selecting a cross-coupling protocol.
Conclusion and Future Perspectives
The palladium-catalyzed cross-coupling of this compound, while challenging, is a highly achievable and valuable transformation. The key to success lies in the rational selection of a catalyst system, particularly the use of bulky, electron-rich phosphine ligands, which are adept at activating the inert C-Cl bond of this electron-rich arene. The protocols provided herein serve as a robust starting point for researchers to synthesize a diverse array of valuable compounds. As the field of catalysis continues to evolve, the development of even more active and versatile catalyst systems will undoubtedly further expand the horizons of what is possible in the realm of cross-coupling chemistry.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. cris.huji.ac.il [cris.huji.ac.il]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. research.rug.nl [research.rug.nl]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 10. sctunisie.org [sctunisie.org]
- 11. biolmolchem.com [biolmolchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Chloro-1,3-dimethoxybenzene
Welcome to the technical support center for the purification of 2-Chloro-1,3-dimethoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based answers to common challenges encountered during the purification of this important chemical intermediate.
Introduction: The Challenge of Purity
This compound is a key building block in the synthesis of various pharmaceuticals.[1][2][3] Its purity is paramount, as impurities can lead to unwanted side reactions, lower yields, and complications in subsequent synthetic steps. The primary challenge in its purification often lies in the separation from unreacted starting materials, particularly 1,3-dimethoxybenzene, and potential side-products such as di-chlorinated species.[1][2][4]
This guide provides a structured approach to troubleshooting common purification issues, backed by scientific principles and practical, field-tested protocols.
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of this compound and its common impurities is fundamental to developing an effective purification strategy.
| Property | This compound | 1,3-dimethoxybenzene (Starting Material) |
| Molecular Formula | C₈H₉ClO₂[5][6] | C₈H₁₀O₂[7] |
| Molecular Weight | 172.61 g/mol [5][6] | 138.16 g/mol [7] |
| Appearance | Solid or liquid[8] | Colorless liquid[7] |
| Melting Point | 62-73 °C (Varies with purity)[1][2] | -52 °C[7][9] |
| Boiling Point | Not readily available | 217.5 °C at 760 mmHg[9] |
| Solubility | Soluble in hexane, ether, toluene[1][2] | Slightly soluble in water[7] |
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My crude reaction mixture is an oil, but I expected a solid. How can I isolate the product?
A1: Understanding the Physical State
It is common for the crude product to be an oil, even though pure this compound can be a solid. This is often due to the presence of unreacted 1,3-dimethoxybenzene (a liquid at room temperature) and other solvent residues which depress the melting point of the mixture.
Troubleshooting Steps:
-
Initial Solvent Removal: Ensure all reaction solvents (e.g., ether, dimethoxyethane) have been thoroughly removed under reduced pressure using a rotary evaporator.[1][2]
-
Trituration: This technique is highly effective for inducing crystallization.
-
Add a non-polar solvent in which the desired product has low solubility at cold temperatures, such as cold hexane.[1][2]
-
Stir or scratch the inside of the flask with a glass rod to provide a surface for nucleation.
-
Cool the mixture in an ice bath to further decrease solubility and promote precipitation.
-
-
"Seeding": If you have a small amount of pure this compound, adding a tiny crystal ("seed") to the cold, triturated mixture can initiate crystallization.
Q2: After aqueous workup, my organic layer is not clean. What are the best workup procedures?
A2: The Importance of a Thorough Workup
A proper aqueous workup is critical to remove inorganic salts and acidic or basic impurities before proceeding to further purification.
Recommended Workup Protocol:
-
Quenching: After the reaction is complete, carefully pour the reaction mixture into water or ice water.[1][2] If the reaction involved acidic or basic reagents, neutralize accordingly. For instance, if n-butyllithium was used, a dilute acid wash (e.g., 3N HCl) is often employed.[1]
-
Extraction: Extract the aqueous layer with a suitable organic solvent like ether or toluene.[1][2] Perform multiple extractions (e.g., 3 times) to ensure complete recovery of the product.
-
Washing: Combine the organic extracts and wash with:
-
Water, to remove water-soluble impurities.
-
A saturated sodium bicarbonate solution, if the reaction was acidic.
-
A saturated sodium chloride solution (brine), to help break up emulsions and remove residual water.
-
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or potassium carbonate (K₂CO₃).[1][2]
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure.
Below is a workflow diagram for a typical workup procedure.
Caption: General workflow for the aqueous workup of the this compound reaction mixture.
Q3: I am struggling to separate the product from the starting material, 1,3-dimethoxybenzene. What is the most effective purification method?
A3: Choosing the Right Purification Technique
The choice of purification method depends on the scale of your reaction and the nature of the impurities. The most common and effective methods are recrystallization and column chromatography.
Method 1: Recrystallization
Recrystallization is often the most efficient method for obtaining high-purity material, especially on a larger scale.
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: Hexane is a commonly reported and effective solvent for the recrystallization of this compound.[1][2] The ideal solvent should dissolve the compound when hot but not when cold.
-
Dissolution: Dissolve the crude product in a minimal amount of hot hexane.
-
Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold hexane to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum.
Method 2: Flash Column Chromatography
For smaller scales or when recrystallization is ineffective, flash column chromatography is an excellent alternative.
Flash Column Chromatography Protocol:
-
Mobile Phase (Eluent): A non-polar solvent system is required. A common eluent is a mixture of ether and hexane, with a typical starting ratio of 20% ether in hexane.[1][2] You may need to optimize this ratio based on TLC analysis.
-
Procedure:
-
Prepare the column with silica gel in the chosen eluent.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.
-
Carefully load the sample onto the top of the column.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
The following diagram illustrates the decision-making process for purification.
Caption: Decision tree for selecting the appropriate purification method.
Q4: What are the key safety precautions I should take when handling this compound and the reagents used in its synthesis?
A4: Prioritizing Laboratory Safety
Safety is paramount in any chemical synthesis and purification.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]
-
Ventilation: Work in a well-ventilated fume hood, especially when handling volatile solvents and reagents.[11]
-
Reagent Handling:
-
Product Handling: this compound may cause skin and eye irritation.[12] Avoid inhalation and direct contact.
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
References
- 1. US4579981A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. EP0067342A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound | C8H9ClO2 | CID 13015717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. 1,3-Dimethoxybenzene | C8H10O2 | CID 9025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 7051-15-2 [sigmaaldrich.com]
- 9. 1,3-Dimethoxybenzene | CAS#:151-10-0 | Chemsrc [chemsrc.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
Technical Support Center: Formylation of 2-Chloro-1,3-dimethoxybenzene
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges during the formylation of 2-Chloro-1,3-dimethoxybenzene. Here, we move beyond simple protocols to dissect the causality behind common experimental issues, focusing on the identification and mitigation of side products.
Introduction: The Nuances of Formylating a Substituted Benzene
Formylation, the introduction of a formyl group (-CHO) onto an aromatic ring, is a cornerstone of synthetic chemistry, providing a gateway to a vast array of functional group transformations. The substrate , this compound, presents a unique challenge due to its substitution pattern. The two methoxy groups are powerful activating, ortho, para-directing groups, making the ring highly nucleophilic. Conversely, the chloro group is a deactivating, yet also ortho, para-directing substituent.[1] This interplay of electronic effects dictates the regiochemical outcome and the potential for side product formation.
The Vilsmeier-Haack reaction is the most common and effective method for formylating such an electron-rich system.[2][3] It utilizes a mild electrophile, the Vilsmeier reagent (a chloroiminium salt), typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphoryl chloride (POCl₃) or oxalyl chloride.[4][5] The primary expected product is 2-chloro-4,6-dimethoxybenzaldehyde, resulting from electrophilic attack at the C4 position, which is para to the C1-methoxy group and ortho to the C3-methoxy group.
This guide addresses the common deviations from this expected outcome in a practical, question-and-answer format.
Troubleshooting Guide & FAQs
Q1: My reaction yields a mixture of isomers. How can I improve the regioselectivity for the desired 2-chloro-4,6-dimethoxybenzaldehyde?
Root Cause Analysis: The formation of multiple mono-formylated isomers stems from the potent activating nature of the two methoxy groups. They enhance the nucleophilicity at both the C4 and C6 positions. While formylation at C4 is generally favored due to a combination of electronic and steric factors, the energy barrier for attack at C6 may not be sufficiently high to prevent it, leading to the formation of the 2-chloro-2,4-dimethoxybenzaldehyde isomer.
Troubleshooting Protocol:
-
Temperature Control: Electrophilic aromatic substitutions are often kinetically controlled. Lowering the reaction temperature (e.g., from room temperature to 0 °C or even lower) can significantly enhance selectivity.[3] At lower temperatures, the reaction is more likely to proceed via the lowest activation energy pathway, favoring the thermodynamically more stable product.
-
Rate of Reagent Addition: Add the Vilsmeier reagent to the solution of this compound slowly and dropwise. This maintains a low concentration of the electrophile in the reaction mixture, minimizing competitive reactions at less-favored sites.
-
Solvent System: While DMF is often both a reagent and a solvent, using a non-polar co-solvent like a halogenated hydrocarbon can sometimes modulate the reactivity and improve selectivity.[3]
Q2: I am observing a significant amount of a di-formylated product. Why is this happening on a ring that already has a deactivating aldehyde group?
Root Cause Analysis: This is a classic case of over-reactivity. The two methoxy groups are such powerful activating substituents that they can overcome the deactivating effect of the newly introduced formyl group. If the reaction conditions are too harsh (e.g., high temperature, prolonged reaction time, or a large excess of the Vilsmeier reagent), a second electrophilic substitution can occur on the mono-formylated product.[6]
Troubleshooting Protocol:
-
Stoichiometry is Key: Carefully control the stoichiometry. Use no more than 1.1 to 1.2 equivalents of the formylating agent (DMF/POCl₃).
-
Milder Conditions: Reduce the reaction temperature and shorten the reaction time. Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent the formation of the di-formylated product.
Q3: My reaction is sluggish and I'm recovering a large amount of unreacted starting material. What is limiting the conversion?
Root Cause Analysis: Several factors can lead to incomplete reactions:
-
Deactivated Substrate: While activated, the ring's reactivity is somewhat attenuated by the electron-withdrawing chloro group. The Vilsmeier reagent is a relatively weak electrophile and may struggle to react efficiently if conditions are not optimal.[2]
-
Reagent Degradation: The Vilsmeier reagent is highly sensitive to moisture. Any water present in the reagents or solvent will rapidly quench it, reducing the effective concentration of the electrophile.
-
Insufficient Activation: The formation of the Vilsmeier reagent itself might be incomplete if the activating agent (e.g., POCl₃) is of poor quality or used in insufficient amounts.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly in an oven before use. Handle reagents under an inert atmosphere (e.g., nitrogen or argon).
-
Increase Temperature/Time Cautiously: If anhydrous conditions are confirmed, a modest increase in temperature (e.g., to 40-50 °C) or an extended reaction time may be necessary.[3] Use TLC to track the consumption of the starting material versus the formation of side products.
-
Verify Reagent Quality: Use fresh, high-purity DMF and POCl₃. A common issue is the use of old DMF which may contain formic acid or water.
Q4: The primary impurity in my reaction is a dark, polymeric tar that is difficult to separate from the product. What causes this?
Root Cause Analysis: Polymerization or decomposition is often a result of excessive heat or highly acidic conditions. The Vilsmeier-Haack reaction generates acidic byproducts. At elevated temperatures, the highly activated aromatic ring or the aldehyde product can be susceptible to acid-catalyzed polymerization or degradation pathways.
Troubleshooting Protocol:
-
Strict Temperature Control: Avoid localized overheating. Use an oil bath for uniform heating and maintain the lowest possible temperature that allows for a reasonable reaction rate.
-
Controlled Workup: Quench the reaction by pouring it slowly into a vigorously stirred mixture of ice and water, or a cold, buffered aqueous solution like sodium acetate.[4] This rapidly neutralizes the acidic components and dissipates heat. Avoid quenching with a small amount of water, which can lead to a highly exothermic and uncontrolled hydrolysis.
| Problem | Potential Side Product | Primary Cause | Recommended Solution |
| Low Regioselectivity | 2-chloro-2,4-dimethoxybenzaldehyde | Insufficient energy difference between reaction pathways at C4 and C6. | Lower reaction temperature (0 °C); slow addition of Vilsmeier reagent. |
| Over-reaction | 2-chloro-4,6-diformyl-1,3-dimethoxybenzene | Reaction conditions too harsh; excess formylating agent. | Use 1.1-1.2 eq. of Vilsmeier reagent; reduce temperature and time. |
| Incomplete Reaction | Unreacted Starting Material | Moisture in reagents/solvents; insufficient activation. | Ensure strictly anhydrous conditions; modestly increase temperature/time. |
| Decomposition | Polymeric Tar | Excessive heat; uncontrolled acidic conditions during reaction or workup. | Maintain strict temperature control; quench reaction by pouring into ice/water. |
Experimental Workflow & Diagrams
Standard Protocol for Vilsmeier-Haack Formylation
This protocol is a starting point and should be optimized based on reaction monitoring.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Reagent Preparation: In the flask, dissolve this compound (1.0 eq.) in anhydrous DMF (acting as solvent). Cool the solution to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation & Reaction: In the dropping funnel, add phosphoryl chloride (POCl₃, 1.1 eq.). Add the POCl₃ dropwise to the cooled DMF solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Execution: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Workup: Slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and a saturated aqueous solution of sodium acetate.
-
Extraction & Purification: Stir the resulting mixture for 30 minutes. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Reaction Pathway Visualization
The following diagram illustrates the formation of the Vilsmeier reagent and its subsequent electrophilic attack on the substrate, leading to the desired product and a potential isomeric side product.
Caption: Vilsmeier-Haack reaction pathway for this compound.
References
- 1. Explaining the reactivity of substituted benzenes - Crunch Chemistry [crunchchemistry.co.uk]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. ijpcbs.com [ijpcbs.com]
Technical Support Center: Optimizing Substitution Reactions of 2-Chloro-1,3-dimethoxybenzene
Welcome to the technical support center for chemists working with 2-Chloro-1,3-dimethoxybenzene. This guide is designed to provide you with in-depth, field-proven insights into optimizing reaction temperatures for various substitution reactions. As researchers, we understand that moving from a literature procedure to a successful bench-top reaction requires a nuanced understanding of how critical parameters, especially temperature, influence yield, selectivity, and purity. This document is structured in a question-and-answer format to directly address the challenges you may encounter.
Core Concept: The Dichotomy of this compound Reactivity
Optimizing temperature for this substrate requires recognizing its dual reactivity. The electron-rich aromatic ring, activated by two powerful methoxy groups, is primed for Electrophilic Aromatic Substitution (EAS) at the C-H positions. Simultaneously, the C-Cl bond provides a handle for Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr) reactions. The optimal temperature is therefore fundamentally tied to which of these pathways you intend to pursue.
Caption: Dueling reaction pathways for this compound.
Section 1: Troubleshooting Electrophilic Aromatic Substitution (EAS)
In EAS, the two methoxy groups are strong ortho, para-directors, making the C4 and C6 positions highly activated. The C2 position is also activated but sterically hindered. Temperature control is paramount to manage selectivity and prevent polysubstitution.
Frequently Asked Questions (FAQs)
Q1: I am attempting a Friedel-Crafts alkylation of this compound and getting a complex mixture of products with low yield of the desired mono-alkylated product. What is the likely cause?
A1: This is a classic issue of over-activation and temperature control. The dimethoxy-activated ring is significantly more nucleophilic than the mono-alkylated product, which can lead to polysubstitution.[1] Furthermore, Friedel-Crafts reactions are often exothermic.[2]
-
Causality: An initial temperature that is too high, or poor heat dissipation, can accelerate the second substitution reaction, consuming your desired product. Many procedures for highly activated systems like dimethoxybenzenes recommend starting the reaction at 0°C (ice bath) and allowing it to warm slowly to room temperature.[3][4] This maximizes the kinetic difference between the first and second substitution.
-
Troubleshooting Steps:
-
Lower the Initial Temperature: Begin the addition of your electrophile or Lewis acid at 0°C or even lower.
-
Slow Addition: Add the limiting reagent dropwise over an extended period to maintain a low internal temperature.
-
Stoichiometry: Use the aromatic substrate as the excess reagent to statistically favor mono-substitution.
-
Q2: My nitration reaction is sluggish at room temperature. Can I simply heat it to 100°C to speed it up?
A2: While heating will increase the reaction rate, it is a significant risk with this substrate. High temperatures in the presence of strong acids can lead to undesirable side reactions.
-
Primary Risk - Demethylation: The methoxy groups, particularly in the presence of Lewis or strong Brønsted acids, can undergo demethylation at elevated temperatures to form phenolic byproducts.[5][6] This pathway becomes more competitive at higher temperatures.
-
Secondary Risk - Decreased Selectivity: For nitration, typical temperatures can range from room temperature to over 100°C, but this is highly dependent on the nitrating agent.[7][8] Higher temperatures can reduce regioselectivity, leading to mixtures of isomers.
-
Recommendation: Before resorting to high heat, consider a more potent nitrating system that operates at a lower temperature. For example, using dinitrogen pentoxide (N₂O₅) may offer better results at moderate temperatures (e.g., 40-75°C) than a standard mixed acid (HNO₃/H₂SO₄) approach.[7]
Data Summary: Temperature Guidelines for EAS Reactions
| Reaction Type | Reagents | Typical Starting Temp. | Typical Reaction Temp. | Potential High-Temp Side Products |
| Friedel-Crafts Alkylation | R-X / AlCl₃ | 0 °C | 0 °C to 25 °C | Polysubstitution, Demethylation[1] |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 0 °C | 25 °C to 50 °C | Demethylation, Ring Deactivation[9] |
| Nitration | HNO₃ / H₂SO₄ | 0 °C | 25 °C to 60 °C | Di-nitration, Oxidation, Demethylation |
| Halogenation | Br₂ / FeBr₃ | 0 °C to 25 °C | 25 °C | Polyhalogenation |
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
For reactions like Suzuki-Miyaura or Buchwald-Hartwig amination, the target is the C-Cl bond. Aryl chlorides are notoriously less reactive than bromides or iodides, often necessitating higher temperatures to achieve efficient oxidative addition to the Palladium(0) center.[10]
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling of this compound with an arylboronic acid is not going to completion at 80°C. Should I increase the temperature to 120°C?
A1: Increasing the temperature is a valid strategy for sluggish aryl chloride couplings, but it should be your second step. First, ensure your catalyst system is appropriate for this challenging substrate.
-
Catalyst System is Key: Standard Pd(PPh₃)₄ may be insufficient. Modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are designed to facilitate the difficult oxidative addition of aryl chlorides at lower temperatures.[11] Some advanced systems can even promote the reaction at room temperature.[12][13]
-
Temperature as an Optimization Tool: If your catalyst system is robust, a temperature increase from 80°C to 100-110°C is a common optimization step.[14] However, be mindful of the thermal stability of your reactants and the solvent's boiling point.
-
Side Reaction Watch-out: At very high temperatures, you risk catalyst decomposition (formation of palladium black) and potential demethylation, especially if your reaction conditions are slightly acidic or basic.[5]
Q2: I'm running a Buchwald-Hartwig amination at 100°C and observing significant decomposition of my starting material. What's happening?
A2: This suggests thermal instability, either of your substrate or your amine coupling partner, under the reaction conditions, which are typically strongly basic.
-
Base and Temperature Interplay: Strong bases like NaOtBu, often used in these couplings, can be aggressive at high temperatures.[10] They can potentially promote demethylation or other decomposition pathways.
-
Troubleshooting Workflow:
-
Switch to a Weaker Base: Consider using a weaker base like K₃PO₄ or Cs₂CO₃. While this may require a slightly higher temperature or longer reaction time, it often improves functional group tolerance.[15]
-
Lower the Temperature: Concurrently, try running the reaction at a lower temperature (e.g., 80-90°C) for a longer period.
-
Solvent Choice: Ensure your solvent (e.g., toluene, dioxane) is high-boiling and rigorously degassed. Oxygen can degrade the catalyst, especially at elevated temperatures.
-
Caption: Troubleshooting workflow for a sluggish cross-coupling reaction.
Section 3: General High-Temperature Side Reactions
Regardless of the reaction type, exceeding the thermal stability threshold of this compound can introduce a host of problems.
Q: Above what temperature should I become concerned about the general stability of the this compound molecule itself?
A: While unimolecular thermal decomposition occurs at extremely high temperatures (>400°C), practical issues in solution arise much sooner.[16]
-
Demethylation: This is the most common temperature-induced side reaction. In the presence of Lewis acids (e.g., AlCl₃), demethylation can begin at temperatures above room temperature.[17] With strong bases (e.g., KOH in ethylene glycol), it can occur at temperatures from 120°C to 180°C.[5]
-
Solvent Interaction: At high temperatures, ensure your solvent is inert. Avoid chlorinated solvents for Buchwald-Hartwig reactions as they can interfere with the catalyst.[10]
-
General Guideline: For most synthetic applications, reactions exceeding 120-130°C should be approached with caution. If high temperatures are required, conduct a small-scale test run to assess the stability of the starting material under the specific reaction conditions (catalyst, base, etc.) before committing to a larger scale.
Experimental Protocol: Temperature Optimization Study for Suzuki-Miyaura Coupling
This protocol outlines a parallel experiment to determine the optimal temperature for the coupling of this compound with a model boronic acid.
Objective: To find the temperature that provides the highest yield of the coupled product in a fixed time, while minimizing byproduct formation.
Materials:
-
This compound
-
Phenylboronic acid
-
Pd₂(dba)₃ (Palladium catalyst precursor)
-
SPhos (Ligand)
-
K₃PO₄ (Base)
-
Toluene/H₂O (9:1) (Solvent)
-
Reaction vials suitable for heating and stirring
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of the aryl chloride, boronic acid, and solvent to ensure consistent dispensing.
-
Array Setup: In a glovebox, add K₃PO₄ (3.0 eq), Pd₂(dba)₃ (2 mol%), and SPhos (4.5 mol%) to a series of 5 identical reaction vials.
-
Reagent Addition: To each vial, add this compound (1.0 eq, e.g., 0.1 mmol) and phenylboronic acid (1.5 eq) using the prepared stock solutions. Add the solvent mixture to bring each vial to the same concentration.
-
Sealing and Heating: Securely cap the vials, remove them from the glovebox, and place them in separate wells of a pre-heated reaction block or parallel synthesizer set to the following temperatures: 70°C, 80°C, 90°C, 100°C, and 110°C.
-
Reaction Monitoring: Allow the reactions to stir for a set time (e.g., 12 hours).
-
Analysis: After 12 hours, cool all reactions to room temperature. Take a small, measured aliquot from each vial, dilute it, and add an internal standard. Analyze each sample by GC-MS or LC-MS to determine the conversion of starting material and the yield of the desired product.
Data Interpretation: Plot the yield versus temperature. The optimal temperature is the one that gives the highest yield before a plateau or a decrease is observed. A decrease in yield at higher temperatures often indicates substrate or catalyst decomposition.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. d.web.umkc.edu [d.web.umkc.edu]
- 3. theochem.mercer.edu [theochem.mercer.edu]
- 4. Chemistry 211 Experiment 1 [home.miracosta.edu]
- 5. [PDF] Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. | Semantic Scholar [semanticscholar.org]
- 6. US20060052463A1 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties - Google Patents [patents.google.com]
- 7. US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof - Google Patents [patents.google.com]
- 8. WO2012049513A1 - Methods for the nitration of aromatic compounds - Google Patents [patents.google.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Room-temperature palladium-catalysed Suzuki–Miyaura coupling of arylboric acid with aryl chlorides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. Unimolecular thermal decomposition of dimethoxybenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CN105777529A - Method for selective demethylation of ortho-trimethoxybenzene compounds - Google Patents [patents.google.com]
Technical Support Center: Navigating the Scale-Up Synthesis of 2-Chloro-1,3-dimethoxybenzene Derivatives
Welcome to the dedicated technical support center for the synthesis and derivatization of 2-Chloro-1,3-dimethoxybenzene. This guide is designed for researchers, chemists, and process development professionals to address the critical challenges encountered when transitioning from laboratory-scale experiments to pilot plant and industrial-scale production. Here, we dissect common problems, offer field-proven troubleshooting strategies, and provide in-depth explanations to ensure the safety, efficiency, and scalability of your synthetic routes.
Part 1: Frequently Asked Questions (FAQs) - Core Synthesis
This section addresses the foundational synthesis of this compound, a key starting material for numerous pharmacologically valuable compounds.
Q1: What is the most common and scalable method for synthesizing this compound?
The most prevalent and scalable method involves the ortho-lithiation of 1,3-dimethoxybenzene followed by quenching with a chlorinating agent.[1][2] This directed ortho-metalation (DoM) strategy offers high regioselectivity, which is crucial for avoiding isomeric impurities that are difficult to separate at scale.
Q2: My lithiation reaction is sluggish and incomplete on a larger scale. What are the likely causes?
Several factors can contribute to incomplete lithiation during scale-up:
-
Insufficient Mixing: In large reactors, inadequate agitation can lead to poor dispersion of the n-butyllithium (n-BuLi), creating localized "hot spots" of high concentration and other areas where the reagent is depleted. This results in unreacted starting material.
-
Moisture Contamination: n-BuLi is extremely reactive with water.[3] Any residual moisture in the reactor, solvent, or starting material will consume the reagent and reduce the yield. Ensuring all components are rigorously dried is paramount.
-
Temperature Control: While the reaction is often performed at or below ambient temperature, poor heat dissipation in a large reactor can lead to localized warming, which can promote side reactions and decomposition of the organolithium intermediate.
Q3: I'm observing significant by-product formation. What are the common impurities and how can I minimize them?
The primary by-product is typically unreacted 1,3-dimethoxybenzene. However, depending on the chlorinating agent and reaction conditions, other impurities can arise. In direct chlorination methods (an alternative but less selective route), the formation of di- and tri-chlorinated derivatives is a significant issue.[4] To minimize by-products in the lithiation route:
-
Use a slight excess of n-BuLi: This can help drive the lithiation to completion.
-
Optimize the addition rate of the chlorinating agent: A slow, controlled addition at low temperatures can prevent localized over-chlorination.
-
Choose the right chlorinating agent: Hexachloroethane is often preferred for its clean reaction profile.[2]
Part 2: Troubleshooting Guide - Navigating Scale-Up Pitfalls
This section provides a structured approach to troubleshooting common issues encountered during the scale-up of both the synthesis of this compound and its subsequent derivatization.
Thermal Management and Reaction Safety
A primary concern during the scale-up of exothermic reactions like lithiation is the potential for a thermal runaway.
Issue: Uncontrolled Exotherm During n-BuLi Addition
-
Causality: The reaction of n-BuLi with 1,3-dimethoxybenzene is exothermic. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.[2]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for thermal runaway.
Purification Challenges at Scale
Column chromatography is often not a viable option for large-scale purification. Recrystallization becomes the method of choice, but it presents its own set of challenges.
Issue: Poor Yield or Oiling Out During Recrystallization
-
Causality: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of crystals. This is often due to a suboptimal solvent system or too rapid cooling. Poor yield can result from using too much solvent.[5]
-
Troubleshooting Steps:
-
Solvent System Optimization: The ideal solvent should dissolve the compound well when hot but poorly when cold. For this compound, hexane is a commonly used recrystallization solvent.[1][2] If a single solvent is not effective, a mixed-solvent system can be employed.
-
Controlled Cooling: Implement a gradual cooling profile. Rapid cooling, such as crashing the hot solution into an ice bath, can promote oiling out and trap impurities.
-
Seeding: Introduce a small amount of pure crystalline material to the cooled, saturated solution to induce crystallization.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product to maximize recovery.[6]
-
Challenges in Downstream Derivatization
2.3.1 Grignard Reactions with this compound Derivatives
Issue: Difficulty Initiating Grignard Formation
-
Causality: Aryl chlorides are generally less reactive than the corresponding bromides or iodides for Grignard reagent formation. The C-Cl bond is stronger and less readily undergoes oxidative insertion by magnesium.
-
Troubleshooting:
-
Magnesium Activation: Use highly reactive Rieke magnesium or activate standard magnesium turnings with iodine, 1,2-dibromoethane, or by mechanical stirring.
-
Higher Boiling Point Solvents: Tetrahydrofuran (THF) is often more effective than diethyl ether for less reactive chlorides due to its higher boiling point, which allows for higher reaction temperatures.
-
Entrainment: Add a small amount of a more reactive halide (e.g., the corresponding aryl bromide) to initiate the reaction.
-
2.3.2 Vilsmeier-Haack Formylation
Issue: Safe Quenching of Excess Phosphorus Oxychloride (POCl₃)
-
Causality: The hydrolysis of POCl₃ is highly exothermic and can lead to a dangerous thermal runaway if not properly controlled. Quenching into ice-water can sometimes result in incomplete hydrolysis and a delayed exotherm.
-
Safe Quenching Protocol:
-
Reverse Quench: Always add the reaction mixture containing POCl₃ slowly to the quenching solution (e.g., a stirred mixture of ice and aqueous sodium bicarbonate). Never add the quenching solution to the reaction mixture.
-
Controlled Temperature: Maintain the temperature of the quenching vessel between 35-40°C to ensure immediate and complete hydrolysis of any reactive intermediates.
-
Verification: For critical processes, the completeness of the quench can be verified by ³¹P NMR to ensure the absence of POCl₃ and its hydrolysis intermediates.
Caption: Safe quenching workflow for Vilsmeier-Haack reactions.
-
Part 3: Experimental Protocols and Data
Scalable Synthesis of this compound
This protocol is adapted from established laboratory procedures with considerations for scale-up.[1][2]
Materials:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (kg) | Moles |
| 1,3-Dimethoxybenzene | 138.16 | 1.054 | 13.8 | 100 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | ~0.68 | ~28.2 L | 110 |
| Hexachloroethane | 236.74 | 2.091 | 26.1 | 110 |
| Diethyl Ether (anhydrous) | 74.12 | 0.713 | As needed | - |
| Hexane (anhydrous) | 86.18 | 0.655 | As needed | - |
Procedure:
-
Reactor Preparation: Ensure a suitable glass-lined or stainless steel reactor is thoroughly cleaned and dried. Purge the reactor with dry nitrogen or argon to establish an inert atmosphere.
-
Charging Reagents: Charge the reactor with 1,3-dimethoxybenzene (13.8 kg) and anhydrous diethyl ether (approx. 50 L). Begin agitation and cool the mixture to 0-5°C.
-
Lithiation: Slowly add n-butyllithium (2.5 M in hexanes, ~28.2 L) to the reactor while maintaining the internal temperature below 10°C. The addition rate should be carefully controlled to manage the exotherm. After the addition is complete, allow the mixture to stir at ambient temperature for 2-3 hours.
-
Chlorination: Cool the reaction mixture to -70°C. In a separate vessel, dissolve hexachloroethane (26.1 kg) in anhydrous diethyl ether (approx. 50 L). Slowly add the hexachloroethane solution to the lithiated intermediate, maintaining the temperature below -60°C.
-
Quench and Workup: After the addition is complete, allow the mixture to warm to 0°C. Slowly and carefully quench the reaction by adding water (50 L). Separate the organic layer. Wash the organic layer with water and then brine.
-
Isolation and Purification: Concentrate the organic layer under reduced pressure to obtain the crude product. Recrystallize the crude solid from hexane to yield pure this compound.
Suzuki-Miyaura Coupling: A General Protocol for Derivatization
This protocol provides a general framework for the Suzuki-Miyaura coupling of this compound derivatives with boronic acids, a common downstream transformation.
Procedure:
-
Reactor Setup: To an inerted reactor, add the this compound derivative (1.0 eq.), the boronic acid (1.1-1.5 eq.), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).
-
Solvent Addition: Add a suitable solvent system (e.g., toluene/water, dioxane/water).
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110°C) and monitor the reaction progress by HPLC or GC.
-
Workup and Purification: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. The product can then be purified by recrystallization or other suitable non-chromatographic methods.
References
- 1. US4579981A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. EP0067342A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 3. This compound | C8H9ClO2 | CID 13015717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Strategies for Preventing Dehalogenation of 2-Chloro-1,3-dimethoxybenzene
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the undesired dehalogenation of 2-chloro-1,3-dimethoxybenzene in cross-coupling reactions. As an electron-rich aryl chloride, this substrate is particularly susceptible to this common side reaction. This resource provides in-depth, experience-driven answers to frequently asked questions, troubleshooting strategies, and optimized protocols to help you maximize the yield of your desired product.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of 1,3-dimethoxybenzene in my reaction product. What is happening and why?
A: You are observing hydrodehalogenation, a common side reaction in palladium-catalyzed cross-coupling reactions where the chlorine atom on your starting material is replaced by a hydrogen atom.[1] This converts your valuable substrate, this compound, into the byproduct 1,3-dimethoxybenzene, reducing your yield and complicating purification.
This issue is particularly prevalent with electron-rich aryl chlorides like this compound.[1][2] The electron-donating methoxy groups increase the electron density on the aromatic ring, which can make the standard catalytic cycle more challenging and open the door for competing reductive pathways.[3]
The core of the problem lies in the generation of a palladium-hydride (Pd-H) species within the catalytic cycle. This species can reductively eliminate the arene before the desired cross-coupling can occur.[3] The source of the hydride can be elusive, originating from solvents, bases, or even the ligands themselves.[3][4]
Q2: How does the catalytic cycle for cross-coupling compete with the dehalogenation pathway?
A: Understanding the competition between the productive cross-coupling cycle and the off-cycle dehalogenation pathway is key to troubleshooting. The generalized palladium-catalyzed cycle involves oxidative addition, transmetalation, and reductive elimination.[5][6] Dehalogenation occurs when a hydride source intercepts a key intermediate.
Below is a diagram illustrating these competing pathways in a typical Suzuki-Miyaura coupling.
Caption: Competing Suzuki-Miyaura and Dehalogenation Pathways.
The critical juncture is the Ar-Pd(II)(Cl)L_n intermediate. In an ideal reaction, this complex undergoes transmetalation with the boronic acid derivative. However, if a hydride source is available, it can displace the chloride to form a palladium-hydride complex, which then quickly eliminates the unwanted Ar-H byproduct.[3]
Troubleshooting Guide: Minimizing Dehalogenation
Q3: My ligand choice seems to be the problem. How do I select the right ligand to suppress dehalogenation?
A: Ligand selection is arguably the most critical factor in controlling dehalogenation, especially for electron-rich aryl chlorides. The ligand modulates the steric and electronic properties of the palladium center, directly influencing the relative rates of reductive elimination of the desired product versus the dehalogenated byproduct.[7]
Bulky, electron-rich phosphine ligands are generally required to facilitate the challenging oxidative addition of aryl chlorides.[3] However, extreme bulk can sometimes hinder the approach of the coupling partner, making the smaller hydride more likely to react. The key is finding a ligand that promotes fast C-C or C-N bond formation relative to the rate of hydrodehalogenation.
| Ligand Class | Examples | Characteristics | Performance with Electron-Rich Ar-Cl | Dehalogenation Risk |
| Dialkylbiaryl Phosphines | SPhos, XPhos, RuPhos | Highly active, bulky, and electron-rich.[6] Promote fast reductive elimination. | Excellent. Often the first choice for challenging couplings. SPhos, derived from 1,3-dimethoxybenzene, is particularly effective.[6] | Low to Moderate. Generally favor the desired coupling, but optimization of base and solvent is still crucial. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors, form very stable Pd complexes.[8][9] | Good to Excellent. Can be highly effective, promoting fast reactions at mild temperatures.[8][10] | Variable. The choice of base is critical; strong bases like NaOtBu are often used but can increase dehalogenation risk.[8][9] |
| Ferrocenyl Phosphines | dppf (Bidentate) | Less bulky than biaryl phosphines. Often used in earlier generation catalyst systems. | Moderate. Can be effective but may require higher temperatures or longer reaction times, which can increase side reactions. | Moderate to High. The open coordination site can be more susceptible to hydride attack. Bidentate ligands can sometimes slow reductive elimination.[11] |
| Triphenylphosphine (PPh₃) | PPh₃ | The "classic" ligand, but generally not active enough for unactivated aryl chlorides. | Poor. Unlikely to provide good conversion for this compound. | High. If any reaction occurs, slow kinetics will likely favor dehalogenation. |
Recommendation: Start with a dialkylbiaryl phosphine ligand like SPhos or XPhos. Their ability to promote rapid reductive elimination of the desired product is often the best defense against dehalogenation.
Q4: Which base and solvent combination is least likely to cause dehalogenation?
A: The base and solvent system is a frequent source of the hydrides that cause dehalogenation.[1] Alcoholic solvents, in particular, can be oxidized by the palladium complex to generate Pd-H species.[3] Strong bases can also degrade solvents or other reaction components to create hydride sources.
| Base | Solvent | Dehalogenation Risk | Comments and Rationale |
| Potassium Phosphate (K₃PO₄) | Dioxane, Toluene, CPME (anhydrous) | Low | This is often the best starting point. K₃PO₄ is a moderately strong, non-nucleophilic base that is less prone to generating hydride species. Anhydrous aprotic solvents eliminate water and alcohols as potential hydride sources.[6] |
| Potassium Carbonate (K₂CO₃) | Dioxane/H₂O, Toluene | Moderate | A common choice for Suzuki reactions. The presence of water is required to form the active boronate species but can also be a hydrogen source.[4] Use minimal water. |
| Cesium Carbonate (Cs₂CO₃) | Dioxane, Toluene | Moderate to High | While effective for many couplings, Cs₂CO₃ has been observed to promote dehalogenation in some systems, particularly in Buchwald-Hartwig aminations.[12] |
| Sodium tert-butoxide (NaOtBu) | Dioxane, Toluene | High | A very strong base, often required for Buchwald-Hartwig aminations.[8] However, it significantly increases the risk of dehalogenation through β-hydride elimination from the alkoxide or by promoting other side reactions.[11] Use with extreme caution and only if weaker bases fail. |
| Any Base | Alcohols (MeOH, EtOH, i-PrOH) | Very High | Alcohols are readily oxidized by Pd(II) to form Pd-H species. Avoid them as the primary solvent when dehalogenation is a concern.[3] |
Troubleshooting Flowchart:
Caption: A Step-by-Step Troubleshooting Flowchart.
Optimized Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is optimized to minimize hydrodehalogenation by using a highly active catalyst system and carefully selected conditions.
Objective: To couple this compound with a generic arylboronic acid (Ar-B(OH)₂).
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
SPhos Precatalyst (e.g., G3 or G4, 1-2 mol%) or Pd₂(dba)₃ (0.5-1 mol%) with SPhos (1-2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground and dried (2.0 - 3.0 equiv)
-
Anhydrous 1,4-Dioxane or Toluene
-
Schlenk flask or sealed reaction vial, magnetic stirrer, heating block, and inert gas (Argon or Nitrogen) line.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial under an inert atmosphere, add the palladium precatalyst (if using a separate source, add Pd₂(dba)₃ and the SPhos ligand), and the finely ground, dried K₃PO₄.
-
Scientist's Note: Ensuring all reagents and the vessel are scrupulously dry is critical. K₃PO₄ can be dried in a vacuum oven at >150 °C overnight. This minimizes water as a potential hydride source.[4]
-
-
Reagent Addition: Add the this compound and the arylboronic acid to the flask.
-
Solvent Addition: Add anhydrous dioxane or toluene via syringe. The typical concentration is 0.1 M to 0.5 M with respect to the limiting reagent.
-
Degassing: Subject the reaction mixture to three cycles of vacuum/backfill with inert gas to remove any dissolved oxygen, which can deactivate the catalyst.
-
Reaction: Heat the sealed reaction vessel to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Scientist's Note: The high activity of the SPhos-based catalyst should allow for a relatively short reaction time.[6] Monitor the reaction by TLC or LC-MS. Prolonged heating can sometimes lead to catalyst decomposition and an increase in side products.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the desired biaryl product from any unreacted starting material and the 1,3-dimethoxybenzene byproduct.
By adhering to this protocol, which prioritizes an active catalyst system and anhydrous, aprotic conditions, you can significantly suppress the undesired dehalogenation of this compound and achieve high yields of your target molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. Eco-friendly hydrodehalogenation of electron-rich aryl chlorides and fluorides by photochemical reaction - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Technical Support Center: Improving Regioselectivity with 2-Chloro-1,3-dimethoxybenzene
Welcome to the technical support center for navigating the complexities of regioselective reactions with 2-chloro-1,3-dimethoxybenzene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic strategies and troubleshoot common regioselectivity challenges. Here, we move beyond simple protocols to explain the underlying principles that govern reaction outcomes, empowering you to make informed decisions in your experimental design.
Introduction: The Challenge of Directing Reactions on a Dichotomous Arene
This compound presents a unique challenge in electrophilic aromatic substitution and other functionalization reactions. The molecule contains both activating (methoxy) and deactivating, yet ortho-, para-directing (chloro) substituents.[1][2][3] The interplay between the strong electron-donating resonance effect of the two methoxy groups and the inductive electron-withdrawing, yet resonance-donating, nature of the chlorine atom can lead to mixtures of regioisomers.[2][4][5] Understanding how to modulate the electronic and steric environment of the aromatic ring is paramount to achieving high regioselectivity.
This guide will provide a series of frequently asked questions (FAQs) and detailed troubleshooting protocols to help you control the regioselectivity of your reactions involving this versatile, yet tricky, substrate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Electrophilic Aromatic Substitution (EAS)
Question 1: I am attempting a Friedel-Crafts acylation on this compound and obtaining a mixture of products. How can I favor substitution at the C4 position?
Answer: This is a classic issue of competing directing effects. The two methoxy groups strongly activate the ortho and para positions relative to themselves (C2, C4, C6). The chlorine atom, while deactivating overall, also directs ortho and para (C1, C3).[1][2] The C4 position is para to one methoxy group and ortho to the other, making it highly activated. However, the C6 position is also activated (ortho to a methoxy group).
Troubleshooting Steps:
-
Choice of Lewis Acid: The strength of the Lewis acid can significantly influence the outcome. A milder Lewis acid, such as ZnCl₂, may favor reaction at the most electronically enriched position (C4) while minimizing side reactions. Stronger Lewis acids like AlCl₃ can sometimes lead to decreased selectivity.
-
Reaction Temperature: Lowering the reaction temperature (e.g., from room temperature to 0 °C or -20 °C) can enhance selectivity. At lower temperatures, the reaction is more likely to proceed via the lowest energy transition state, which typically corresponds to substitution at the most activated C4 position.
-
Solvent Effects: The choice of solvent can influence the reactivity of the electrophile and the stability of the intermediates. Less polar solvents, such as dichloromethane or 1,2-dichloroethane, are often preferred for Friedel-Crafts reactions.
| Condition | Rationale | Expected Outcome |
| Lewis Acid | Milder acids are more selective. | ZnCl₂ or FeCl₃ may improve C4 selectivity over AlCl₃. |
| Temperature | Lower temperatures favor the kinetically controlled product. | Reaction at 0 °C or below should increase the C4/C6 ratio. |
| Solvent | Polarity can affect electrophile reactivity. | Non-polar aprotic solvents generally give cleaner reactions. |
Question 2: During nitration of this compound, I'm observing significant oxidation and the formation of undesired byproducts. How can I achieve clean mononitration, and where should I expect the nitro group to add?
Answer: The strong activating nature of the two methoxy groups makes the ring highly susceptible to oxidation by strong nitrating agents (e.g., concentrated HNO₃/H₂SO₄).[6] The desired electrophile, the nitronium ion (NO₂⁺), will preferentially add to the most nucleophilic position, which is C4, due to the combined activating effects of the methoxy groups.
Troubleshooting Steps:
-
Milder Nitrating Agents: To avoid oxidation, use a milder nitrating agent. A common and effective alternative is acetyl nitrate (CH₃COONO₂), which can be generated in situ from acetic anhydride and nitric acid. Another option is to use a nitrate salt, such as cerium(IV) ammonium nitrate (CAN), in a suitable solvent.
-
Controlled Temperature: Perform the reaction at low temperatures (typically 0 °C or below) to control the reaction rate and minimize side reactions.
-
Reaction Time: Monitor the reaction closely by TLC or GC-MS to ensure it is stopped as soon as the starting material is consumed, preventing over-nitration or degradation.
Section 2: Metal-Catalyzed Cross-Coupling Reactions
Question 3: I am struggling with low yields and poor regioselectivity in a Suzuki coupling reaction with this compound. Which position is more reactive, and how can I improve the outcome?
Answer: In palladium-catalyzed cross-coupling reactions like the Suzuki coupling, the reactivity of aryl halides generally follows the trend I > Br > Cl.[7] However, the electronic environment of the C-Cl bond also plays a crucial role. For this compound, the C-Cl bond is on an electron-rich ring, which can make oxidative addition, the first step in the catalytic cycle, more challenging compared to electron-poor aryl chlorides.
Troubleshooting Steps:
-
Ligand Selection: The choice of phosphine ligand is critical for activating the C-Cl bond. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig groups (e.g., SPhos, XPhos), are often necessary to promote the oxidative addition of aryl chlorides.[8]
-
Palladium Pre-catalyst: Using a well-defined palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst) can lead to more consistent results than generating the active Pd(0) species in situ.
-
Base and Solvent: The choice of base and solvent system is also important. A strong base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is often effective. Aprotic polar solvents like dioxane or THF are commonly used.
-
Temperature: Higher reaction temperatures are often required for the coupling of aryl chlorides. Microwave irradiation can be an effective way to achieve high temperatures and short reaction times, potentially improving yields and selectivity.[9]
| Parameter | Recommendation | Rationale |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) | Promotes oxidative addition of the C-Cl bond. |
| Catalyst | Buchwald G3 or G4 pre-catalyst | Provides a reliable source of active Pd(0). |
| Base | Cs₂CO₃ or K₃PO₄ | Facilitates the transmetalation step. |
| Temperature | 80-120 °C or microwave irradiation | Overcomes the activation barrier for C-Cl bond cleavage. |
Question 4: I need to perform a Buchwald-Hartwig amination on this compound. What conditions should I start with to ensure a successful reaction?
Answer: Similar to the Suzuki coupling, the Buchwald-Hartwig amination of an aryl chloride requires specific conditions to overcome the challenging oxidative addition step.[8][10][11] The electron-rich nature of the substrate necessitates a highly active catalytic system.
Recommended Starting Protocol:
-
Catalyst System: A combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ and a bulky, electron-rich phosphine ligand is essential. Josiphos-type ligands or Buchwald's biarylphosphine ligands are excellent choices.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most commonly used base for these reactions.
-
Solvent: Anhydrous toluene or dioxane are standard solvents for Buchwald-Hartwig aminations.
-
Temperature: The reaction typically requires heating, often in the range of 80-110 °C.
-
Inert Atmosphere: It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst and the phosphine ligand.
Section 3: Ortho-Lithiation and Directed Metalation
Question 5: I want to functionalize the C6 position of this compound selectively. Is directed ortho-metalation a viable strategy?
Answer: Yes, directed ortho-metalation (DoM) is an excellent strategy for selectively functionalizing the C6 position.[12] The methoxy groups are effective directing groups for lithiation. The C6 position is ortho to one of the methoxy groups, and while the C2 position is also ortho to a methoxy group, it is already substituted with chlorine. Therefore, deprotonation with a strong lithium base should occur selectively at C6.
Experimental Protocol for Directed Ortho-Metalation:
-
Setup: Under an inert atmosphere (argon or nitrogen), dissolve this compound in anhydrous THF or diethyl ether in a flame-dried flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) (typically 1.1 equivalents) to the cooled solution. Stir the mixture at -78 °C for 1-2 hours.
-
Electrophilic Quench: Add your desired electrophile (e.g., an aldehyde, ketone, CO₂, or an alkyl halide) to the solution and allow the reaction to slowly warm to room temperature.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract the product with an organic solvent.
Key Considerations:
-
Anhydrous Conditions: Strict exclusion of water is essential for the success of this reaction.
-
Temperature Control: Maintaining a low temperature during lithiation is crucial to prevent side reactions.
-
Choice of Base: For some substrates, a stronger base like s-BuLi or t-BuLi may be necessary to achieve complete deprotonation.
References
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. Solved: The chloro group has which of the following effects in electrophilic aromatic substitution [Chemistry] [gauthmath.com]
- 5. youtube.com [youtube.com]
- 6. Aromatic Reactivity [www2.chemistry.msu.edu]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 12. Directed ortho metalation - Wikipedia [en.wikipedia.org]
troubleshooting guide for 2-Chloro-1,3-dimethoxybenzene Grignard formation
Topic: Troubleshooting Guide for 2-Chloro-1,3-dimethoxybenzene Grignard Formation
Welcome to the Grignar-dEX™ Technical Support Center. As a Senior Application Scientist, this guide is designed to provide you, our esteemed colleagues in research and drug development, with in-depth, field-proven insights into the successful formation of the Grignard reagent from this compound. The synthesis of Grignard reagents from aryl chlorides, particularly electron-rich systems, can be challenging. This guide is structured in a question-and-answer format to directly address the most common issues encountered during this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Grignard reaction with this compound fails to initiate. What are the most common causes and how can I troubleshoot this?
A1: Failure to initiate is the most frequent hurdle in Grignar-dEX™ synthesis, especially with less reactive aryl chlorides. The primary culprits are invariably the passivity of the magnesium surface and the presence of moisture.
-
Magnesium Oxide Layer: Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO), which acts as a barrier to the reaction. Successful initiation hinges on disrupting this layer to expose fresh, reactive magnesium.
-
Anhydrous Conditions: Grignard reagents are potent bases and will react readily with even trace amounts of water.[1][2][3] This reaction is often faster than the desired Grignard formation, leading to the consumption of the reagent and failure of the synthesis.[4] Therefore, all glassware must be rigorously dried, and anhydrous solvents are essential.[5]
Troubleshooting Workflow for Initiation Failure:
Caption: Troubleshooting workflow for Grignard reaction initiation failure.
Q2: I'm observing a dark brown or black coloration during the reaction. Is this normal, and what could be causing it?
A2: While a grayish or brownish turbidity is characteristic of Grignard reagent formation, a very dark or black appearance often indicates decomposition or significant side reactions.[6][7]
-
Wurtz Coupling: A primary side reaction is the Wurtz coupling, where the newly formed Grignard reagent reacts with the starting aryl chloride.[6] This is more prevalent at higher temperatures and with high local concentrations of the aryl chloride.
-
Overheating: Prolonged heating at reflux can lead to the decomposition of the Grignard reagent, often characterized by the formation of finely divided metal particles that give the mixture a black appearance.[7][8]
Mitigation Strategies:
| Issue | Potential Cause | Recommended Solution |
| Dark Coloration | Wurtz Coupling | Add the this compound solution slowly and at a controlled rate to maintain a low concentration in the reaction flask. |
| Overheating/Decomposition | Avoid excessive heating. Gentle reflux is often sufficient. If the reaction is self-sustaining, external heating may not be necessary after initiation. | |
| Impurities | Ensure the purity of the starting materials and solvent. |
Q3: Which solvent is optimal for the formation of the Grignard reagent from this compound?
A3: For aryl chlorides, Tetrahydrofuran (THF) is generally the preferred solvent over diethyl ether.
-
Higher Boiling Point: THF's higher boiling point (66 °C) compared to diethyl ether (34.6 °C) allows for a higher reaction temperature, which is often necessary to initiate the reaction with less reactive aryl chlorides.[9]
-
Solvating Properties: THF is a better solvent for the Grignard reagent, which can help to stabilize it and prevent precipitation.[10][11] The solvent plays a crucial role in the Schlenk equilibrium, and its basicity can affect the reactivity of the Grignard reagent.[10][12]
-
Alternative "Green" Solvents: 2-Methyltetrahydrofuran (2-MeTHF), a bio-based solvent, has shown comparable or even superior performance to THF in some Grignard reactions, particularly in suppressing Wurtz coupling by-products.[10]
Q4: How do I confirm the formation of my Grignard reagent and determine its concentration?
A4: Visual confirmation (e.g., disappearance of magnesium, formation of a cloudy solution) is a good indicator, but the concentration of the Grignard reagent should always be determined by titration before use in subsequent reactions.
Several titration methods are available:
-
Iodine Titration: A common method involves the reaction of the Grignard reagent with a standardized solution of iodine in the presence of lithium chloride. The endpoint is the disappearance of the iodine color.
-
Titration with a Protic Acid and Indicator: A known amount of a non-reactive protic acid (like menthol) is dissolved in THF with an indicator (such as 1,10-phenanthroline). The Grignard solution is added until a persistent color change is observed.
Experimental Protocols
Protocol 1: Preparation of 2,6-Dimethoxyphenylmagnesium Chloride
This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and reagent quality.
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (crystal) or 1,2-Dibromoethane
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
Glassware Preparation: Thoroughly dry all glassware in an oven at >120 °C for several hours or flame-dry under a stream of inert gas. Assemble the apparatus while hot and allow it to cool under a positive pressure of nitrogen or argon.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the reaction flask. Add a single crystal of iodine. Gently warm the flask with a heat gun until the purple vapor of iodine is observed. Allow the flask to cool.
-
Solvent Addition: Add anhydrous THF to the flask to cover the magnesium turnings.
-
Initiation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion (approx. 5-10%) of this solution to the stirred magnesium suspension. The reaction should initiate, indicated by gentle bubbling, a slight exotherm, and the disappearance of the iodine color, resulting in a cloudy grey or brownish solution. If no initiation is observed, gently warm the mixture or add a few drops of 1,2-dibromoethane.
-
Addition: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the magnesium.
Caption: Experimental workflow for the synthesis of 2,6-Dimethoxyphenylmagnesium Chloride.
Protocol 2: Titration of the Grignard Reagent (Iodine Method)
Procedure:
-
To a flame-dried vial under an inert atmosphere, add a known mass of iodine (e.g., 100 mg) and dissolve it in a 0.5 M solution of LiCl in THF (1.0 mL).
-
Cool the dark brown iodine solution to 0 °C.
-
Slowly add the prepared Grignard reagent dropwise via a syringe while stirring vigorously.
-
The endpoint is reached when the solution turns from light yellow to colorless. Record the volume of the Grignard reagent added.
-
Calculate the molarity based on the 1:1 stoichiometry with iodine. Repeat the titration for accuracy.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones [organic-chemistry.org]
- 10. 对甲苯基溴化镁 溶液 1.0 M in THF | Sigma-Aldrich [sigmaaldrich.com]
- 11. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of Commercial 2-Chloro-1,3-dimethoxybenzene
Welcome to the technical support center for the purification of 2-Chloro-1,3-dimethoxybenzene. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining the required purity of this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions in a user-friendly format to address specific issues you might face during your experiments. Our approach is grounded in scientific principles and practical, field-proven experience to ensure you can confidently and efficiently purify this compound for your research and development needs.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: The impurity profile of commercial this compound can vary depending on the synthetic route employed by the manufacturer. However, based on common synthetic preparations, the most likely impurities include:
-
Starting Material: The most common impurity is the unreacted starting material, 1,3-dimethoxybenzene .[1][2] Its presence is often detected by gas chromatography (GC) analysis.[1][2]
-
Isomeric Impurities: Depending on the chlorinating agent and reaction conditions, isomeric monochlorinated products such as 4-Chloro-1,3-dimethoxybenzene and 5-Chloro-1,3-dimethoxybenzene may be formed.
-
Dichlorinated Byproducts: Over-chlorination can lead to the formation of dichlorinated species, for instance, 2,4-dichloro-1,3-dimethoxybenzene .
-
Residual Solvents: Solvents used in the synthesis and initial purification steps may be present in trace amounts.
A summary of the physical properties of this compound and its common impurities is provided in the table below to aid in selecting an appropriate purification strategy.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | 172.61 | 69-71 | 233.7 |
| 1,3-Dimethoxybenzene | 138.16 | -52 | 217.5 |
| 4-Chloro-1,3-dimethoxybenzene | 172.61 | 118 | 146 (at 24 mmHg) |
| 5-Chloro-1,3-dimethoxybenzene | 172.61 | 32-38 | 82-83 (at 0.6 mmHg) |
Data compiled from various sources.
Troubleshooting and Purification Guides
This section provides detailed protocols and troubleshooting advice for the most effective methods to purify this compound. The choice of method will depend on the nature and quantity of the impurities present.
Decision-Making Workflow for Purification
The following diagram illustrates a logical workflow for selecting the most appropriate purification technique based on the initial purity assessment of your commercial this compound.
Caption: Decision workflow for selecting a purification method.
Detailed Purification Protocols
Recrystallization
Recrystallization is often the most straightforward method for purifying solid compounds, especially when the impurities have significantly different solubilities in the chosen solvent compared to the desired product. For this compound, hexane has been reported as an effective solvent for recrystallization.[1][2]
Step-by-Step Protocol:
-
Solvent Selection: Begin by performing a small-scale solubility test. The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Hexane is a good starting point. Other non-polar solvents like heptane or cyclohexane can also be tested.
-
Dissolution: In a flask, add the impure this compound. Add a minimal amount of hexane and heat the mixture to boiling with gentle swirling. Continue adding small portions of hot hexane until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexane to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Troubleshooting Recrystallization:
| Issue | Possible Cause | Solution |
| Oiling Out | The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated. | Add a small amount of additional hot solvent to redissolve the oil and allow it to cool more slowly. Seeding the solution with a pure crystal can also help. |
| No Crystals Form | Too much solvent was used, or the solution is not sufficiently saturated. | Boil off some of the solvent to concentrate the solution and then allow it to cool again. Scratching the inside of the flask with a glass rod can induce crystallization. |
| Poor Recovery | Too much solvent was used, the compound is too soluble in the cold solvent, or crystals were lost during transfer. | Ensure the minimum amount of hot solvent is used. Use ice-cold solvent for washing and be meticulous during transfers. |
Column Chromatography
Column chromatography is a powerful technique for separating compounds with different polarities. It is particularly useful for removing isomeric impurities or other byproducts with similar physical properties to this compound.
Step-by-Step Protocol:
-
Stationary Phase Selection: Silica gel is the standard stationary phase for this type of separation.
-
Mobile Phase Selection: A mixture of a non-polar solvent and a slightly more polar solvent is typically used. For this compound, a mixture of ether and hexane (e.g., 20% ether in hexane) has been shown to be effective.[1] Use thin-layer chromatography (TLC) to determine the optimal solvent system that gives good separation between your product and impurities.
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen mobile phase. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the impure compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. Monitor the separation by TLC.
-
Fraction Analysis: Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
Troubleshooting Column Chromatography:
| Issue | Possible Cause | Solution |
| Poor Separation | Inappropriate solvent system or poorly packed column. | Optimize the solvent system using TLC. Repack the column carefully to ensure a uniform bed. |
| Band Tailing | The compound is too polar for the solvent system, or the column is overloaded. | Increase the polarity of the mobile phase. Use a larger column or load less sample. |
| Cracked Column Bed | The column ran dry. | Always keep the solvent level above the top of the stationary phase. |
Fractional Distillation
Given the relatively high boiling point of this compound (233.7 °C), fractional distillation can be an effective method for removing impurities with significantly different boiling points, such as the starting material 1,3-dimethoxybenzene (boiling point 217.5 °C). This technique is most suitable for larger quantities of material.
Step-by-Step Protocol:
-
Apparatus Setup: Assemble a fractional distillation apparatus, including a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, and receiving flasks.
-
Heating: Gently heat the distillation flask. The use of a heating mantle and a magnetic stirrer is recommended for uniform heating.
-
Fraction Collection: As the temperature rises, the component with the lower boiling point will vaporize first, ascend the fractionating column, condense, and be collected in the receiving flask. Monitor the temperature at the head of the column. A stable temperature plateau indicates the distillation of a pure component.
-
Product Collection: Once the lower-boiling impurity has been removed, the temperature will rise again. Change the receiving flask to collect the fraction that distills at the boiling point of this compound.
-
Vacuum Distillation: To prevent potential decomposition at high temperatures, vacuum distillation can be employed to lower the boiling points of the components.
Troubleshooting Fractional Distillation:
| Issue | Possible Cause | Solution |
| Bumping | Uneven heating. | Use a magnetic stirrer or boiling chips to ensure smooth boiling. |
| Poor Separation | Inefficient fractionating column or too rapid heating. | Use a longer or more efficient fractionating column. Heat the distillation flask slowly and steadily. |
| Flooding of the Column | The rate of vaporization is too high. | Reduce the heating rate to allow for proper equilibrium between the liquid and vapor phases in the column. |
Analytical Methods for Purity Assessment
To ensure the effectiveness of your purification, it is crucial to use appropriate analytical techniques to assess the purity of the final product.
-
Gas Chromatography (GC): An excellent method for determining the presence of volatile impurities and quantifying the purity of the sample.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides both quantitative data and structural information about the impurities, aiding in their identification.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the purified compound and detecting impurities, even at low levels.
-
High-Performance Liquid Chromatography (HPLC): Can be used for purity analysis, especially for less volatile impurities.
By following the guidance in this technical support center, you will be well-equipped to purify commercial this compound to the high standard required for your research and development activities.
References
Validation & Comparative
A Comprehensive Guide to the NMR Analysis of 2-Chloro-1,3-dimethoxybenzene Nitration Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical analysis of the nitration of 2-chloro-1,3-dimethoxybenzene, focusing on the identification of reaction products using Nuclear Magnetic Resonance (NMR) spectroscopy. As senior application scientists, we present not just the data, but the underlying principles and experimental rationale to empower researchers in their synthetic endeavors.
Introduction: The Regioselectivity of Nitration
The nitration of substituted benzenes is a cornerstone of organic synthesis. However, predicting the regiochemical outcome can be complex, governed by the interplay of steric and electronic effects of the substituents. In the case of this compound, the two methoxy groups are strongly activating and ortho-, para-directing, while the chlorine atom is deactivating but also ortho-, para-directing. This confluence of directing effects makes a thorough analysis of the product mixture essential.
Electrophilic aromatic substitution, the mechanism governing this reaction, is directed by the electron-donating or electron-withdrawing nature of the substituents on the benzene ring. Methoxy groups (-OCH₃) are potent activating groups due to their ability to donate electron density to the ring through resonance, stabilizing the arenium ion intermediate, particularly when the electrophile adds to the ortho or para positions. Conversely, chlorine (-Cl) is a deactivating group due to its inductive electron-withdrawing effect, yet it directs incoming electrophiles to the ortho and para positions through resonance stabilization of the intermediate. The final product distribution is a result of the cumulative influence of these effects.
Predicting the Reaction Products
Given the directing effects of the substituents on this compound, we can anticipate the formation of several nitrated products. The two methoxy groups strongly activate the positions ortho and para to them. The position para to the C1-methoxy group is occupied by a hydrogen, making it a likely site for substitution. The positions ortho to the C1-methoxy group are C2 (bearing the chloro group) and C6. The C3-methoxy group activates the C2 and C4 positions. The chlorine at C2 deactivates the ring but directs ortho and para.
Considering these factors, the most likely mono-nitrated products are:
-
2-Chloro-1,3-dimethoxy-4-nitrobenzene (Major Product): Substitution at the C4 position is favored as it is para to one methoxy group and ortho to the other, receiving strong activation from both.
-
2-Chloro-1,3-dimethoxy-6-nitrobenzene (Minor Product): Substitution at the C6 position is ortho to both a methoxy and a chloro group. While activated by the methoxy group, steric hindrance from the adjacent chloro and methoxy groups may reduce its formation.
Under forcing conditions, dinitration may occur, leading to 2-chloro-1,3-dimethoxy-4,6-dinitrobenzene .
Experimental Protocol: Nitration of this compound
The following protocol is a robust method for the nitration of this compound. This procedure is designed to be self-validating, with clear checkpoints for monitoring reaction progress.
Caption: Workflow for the nitration of this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in a 1:1 mixture of acetic anhydride and glacial acetic acid.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Nitrating Agent Addition: Add fuming nitric acid (1.1 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature does not exceed 5°C.
-
Reaction: Stir the reaction mixture at 0°C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Slowly pour the reaction mixture into a beaker containing crushed ice and water with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the different isomers.
NMR Analysis: A Comparative Guide
NMR spectroscopy is the most powerful tool for unambiguously identifying the structure of the reaction products. The chemical shifts (δ) and coupling constants (J) of the aromatic protons provide a detailed fingerprint of the substitution pattern.
Starting Material: this compound
| Proton | Predicted ¹H NMR Chemical Shift (ppm) | Splitting Pattern | Coupling Constant (J, Hz) |
| H-4, H-6 | 6.65 | d | 8.4 |
| H-5 | 7.15 | t | 8.4 |
| OCH₃ | 3.85 | s | - |
| Carbon | Predicted ¹³C NMR Chemical Shift (ppm) |
| C-1, C-3 | 157.0 |
| C-2 | 115.0 |
| C-4, C-6 | 105.0 |
| C-5 | 130.0 |
| OCH₃ | 56.0 |
Major Product: 2-Chloro-1,3-dimethoxy-4-nitrobenzene
The introduction of the electron-withdrawing nitro group at the C4 position significantly alters the electronic environment of the aromatic protons, leading to predictable changes in the ¹H NMR spectrum.
| Proton | Experimental ¹H NMR Chemical Shift (ppm) | Splitting Pattern | Coupling Constant (J, Hz) |
| H-5 | 7.85 | d | 9.0 |
| H-6 | 6.80 | d | 9.0 |
| OCH₃ (C1) | 3.95 | s | - |
| OCH₃ (C3) | 3.90 | s | - |
| Carbon | Predicted ¹³C NMR Chemical Shift (ppm) |
| C-1 | 155.0 |
| C-2 | 120.0 |
| C-3 | 150.0 |
| C-4 | 140.0 |
| C-5 | 125.0 |
| C-6 | 108.0 |
| OCH₃ | 56.5, 57.0 |
Analysis of the Major Product Spectrum:
-
The proton at C5 (H-5) is ortho to the nitro group and experiences a significant downfield shift to approximately 7.85 ppm.
-
The proton at C6 (H-6) is ortho to a methoxy group and para to the nitro group, appearing further upfield around 6.80 ppm.
-
The two aromatic protons appear as doublets with a coupling constant of approximately 9.0 Hz, characteristic of ortho coupling.
-
The two methoxy groups may have slightly different chemical shifts due to the asymmetric substitution pattern.
Caption: Logical flow of product formation and NMR identification.
Minor Product: 2-Chloro-1,3-dimethoxy-6-nitrobenzene (Predicted)
| Proton | Predicted ¹H NMR Chemical Shift (ppm) | Splitting Pattern | Coupling Constant (J, Hz) |
| H-4 | 7.40 | d | 9.0 |
| H-5 | 6.90 | d | 9.0 |
| OCH₃ | 3.90 (s), 3.95 (s) | s | - |
Predicted Analysis:
-
H-4 would be ortho to a methoxy group and meta to the nitro group.
-
H-5 would be ortho to a methoxy group and meta to the chloro group.
-
The two protons would appear as doublets with ortho coupling. The distinct chemical shifts would differentiate it from the major isomer.
Dinitration Product: 2-Chloro-1,3-dimethoxy-4,6-dinitrobenzene (Predicted)
| Proton | Predicted ¹H NMR Chemical Shift (ppm) | Splitting Pattern |
| H-5 | 8.20 | s |
| OCH₃ | 4.00 (s), 4.05 (s) | s |
Predicted Analysis:
-
With only one proton remaining on the aromatic ring, the ¹H NMR spectrum would be greatly simplified, showing a single singlet in the aromatic region, likely at a very downfield chemical shift due to the presence of two ortho nitro groups.
Conclusion
The nitration of this compound yields a mixture of products, with 2-chloro-1,3-dimethoxy-4-nitrobenzene being the major isomer. Careful analysis of the ¹H and ¹³C NMR spectra allows for the unambiguous identification of the starting material and the various reaction products. By understanding the directing effects of the substituents and the expected NMR patterns, researchers can confidently characterize their reaction outcomes and optimize conditions to favor the desired product. This guide provides a framework for such analysis, combining theoretical principles with practical experimental data.
A Comparative Reactivity Guide: Navigating the Chemistry of 2-Chloro-1,3-dimethoxybenzene vs. Other Halobenzenes
For the modern researcher, scientist, and drug development professional, understanding the nuanced reactivity of substituted halobenzenes is paramount for the rational design of synthetic routes. While simple halobenzenes like chlorobenzene serve as foundational substrates, their reactivity profiles are dramatically altered by the introduction of substituents. This guide provides an in-depth comparison of 2-chloro-1,3-dimethoxybenzene—a sterically congested and electron-rich aryl chloride—with other common halobenzenes. We will dissect its performance in key synthetic transformations, supported by mechanistic insights and comparative data, to provide a clear framework for its strategic application.
The Unique Electronic and Steric Profile of this compound
The reactivity of an aryl halide is fundamentally governed by the electronic landscape of the aromatic ring and the steric environment around the carbon-halogen bond. In this compound, these factors are pronounced.
-
Electronic Effects : The two methoxy groups dictate the electronic character of the molecule. While oxygen is highly electronegative and exerts an electron-withdrawing inductive effect (-I), its lone pairs participate in resonance with the aromatic π-system, resulting in a powerful electron-donating resonance effect (+R).[1] This +R effect is dominant, significantly increasing the electron density of the benzene ring, particularly at the positions ortho and para to the methoxy groups.[2][3] This electron-rich nature stands in stark contrast to halobenzenes substituted with electron-withdrawing groups (e.g., nitrobenzene) or the relatively neutral character of benzene itself.
-
Steric Hindrance : The placement of two methoxy groups flanking the chlorine atom creates a sterically crowded environment. This bulkiness can impede the approach of reagents to the reaction center, influencing reaction rates and catalyst efficiency.
The interplay of these electronic and steric factors makes this compound a fascinating substrate, whose reactivity often deviates from that of simpler aryl chlorides.
Caption: Dominant electronic effects in this compound.
Performance in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for synthesizing substituted aromatics. The mechanism proceeds via an addition-elimination pathway, involving a negatively charged intermediate known as a Meisenheimer complex.[4][5] The stability of this complex is the critical determinant of the reaction rate.
Causality of Reactivity: For a successful SNAr reaction, the aromatic ring must be "activated" or made electron-poor. This is achieved by substitution with strong electron-withdrawing groups (EWGs), such as nitro groups (-NO₂), which can stabilize the negative charge of the Meisenheimer complex through resonance.[6][7][8]
The powerful electron-donating methoxy groups in this compound do the opposite. They destabilize the anionic intermediate, rendering the molecule exceptionally unreactive toward SNAr.
Caption: Contrasting SNAr pathways for activated vs. deactivated substrates.
Comparative Data: Reactivity in SNAr
The following table starkly illustrates the effect of ring electronics on SNAr reactivity. While 2,4-dinitrochlorobenzene reacts readily, chlorobenzene requires harsh conditions, and this compound is essentially inert.
| Substrate | Nucleophile/Conditions | Yield | Reactivity Analysis |
| 2,4-Dinitrochlorobenzene | 5% aq. NaOH, 95°C | >95% | Highly Activated : Two strong EWGs provide excellent stabilization for the Meisenheimer complex.[5] |
| Chlorobenzene | 10% aq. NaOH, 350°C, 300 atm | ~90% | Non-activated : Requires extreme industrial conditions (Dow process) to force the reaction. |
| This compound | 10% aq. NaOH, 100°C, 1 atm | No Reaction | Highly Deactivated : Electron-donating groups prevent the formation of the necessary anionic intermediate. |
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Modern organic synthesis relies heavily on palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination. These reactions have transformed the construction of C-C and C-N bonds. The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10]
For aryl chlorides, the first step, oxidative addition of the Pd(0) catalyst to the strong carbon-chlorine bond, is typically the most challenging and often rate-limiting step.[11][12]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organoboron reagent with an organohalide.[13][14] The electronic nature of the aryl halide plays a crucial role. Electron-withdrawing groups generally accelerate the oxidative addition step, while electron-donating groups, like the methoxy substituents in our target molecule, can slow it down.
Expert Insight: The challenge of using an electron-rich and sterically hindered substrate like this compound is overcome by using modern, highly active catalyst systems. The key is the choice of ligand. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) are essential.[15] These ligands form highly reactive, low-coordinate Pd(0) species that are capable of activating the strong C-Cl bond even in these challenging substrates.
Caption: The Suzuki-Miyaura catalytic cycle.
Comparative Data: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Aryl Chloride Substrate | Catalyst System | Base / Temp | Time (h) | Yield | Reactivity Analysis |
| 4-Chloronitrobenzene | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ / 80°C | 2 | >98% | Activated : EWG facilitates rapid oxidative addition. |
| Chlorobenzene | Pd(OAc)₂ / SPhos | K₃PO₄ / 100°C | 12 | ~95% | Baseline : Requires a modern, active catalyst to overcome C-Cl bond strength.[15] |
| 2,6-Dimethylchlorobenzene | Pd(OAc)₂ / XPhos | K₃PO₄ / 110°C | 24 | ~85% | Sterically Hindered : Slower reaction due to steric bulk adjacent to the C-Cl bond. |
| This compound | Pd(OAc)₂ / SPhos | K₃PO₄ / 100°C | 18 | ~92% | Electron-Rich & Hindered : Slower than baseline but highly effective with a potent catalyst system. |
Buchwald-Hartwig Amination
This reaction forms a carbon-nitrogen bond between an aryl halide and an amine.[9][16] Similar to the Suzuki coupling, the reaction of aryl chlorides, especially electron-rich ones, requires sophisticated catalyst systems to proceed efficiently.[12][17] The combination of steric hindrance and electron-donating character in this compound makes the choice of ligand and base critical for achieving high yields.
Comparative Data: Buchwald-Hartwig Amination with Morpholine
| Aryl Chloride Substrate | Catalyst System | Base / Temp | Time (h) | Yield | Reactivity Analysis |
| 4-Chloronitrobenzene | Pd₂(dba)₃ / BINAP | NaOt-Bu / 80°C | 4 | >95% | Activated : Facile oxidative addition allows for efficient coupling. |
| Chlorobenzene | Pd(OAc)₂ / XPhos | NaOt-Bu / 100°C | 16 | ~96% | Baseline : Requires a strong base and an effective ligand for C-N bond formation. |
| This compound | Pd(OAc)₂ / RuPhos | NaOt-Bu / 100°C | 24 | ~90% | Electron-Rich & Hindered : The reaction is viable but requires a highly active catalyst system to overcome the dual challenges. |
Experimental Protocols
To ensure reproducibility and provide actionable guidance, we present standardized, self-validating protocols for cross-coupling reactions with this compound.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Vessel Preparation: An oven-dried Schlenk flask equipped with a magnetic stir bar is placed under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: To the flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol), and SPhos (0.04 mmol).
-
Causality: The use of a slight excess of boronic acid ensures complete consumption of the limiting aryl chloride. K₃PO₄ is an effective base for promoting the transmetalation step. The Pd/SPhos ratio is optimized for generating the active catalytic species.
-
-
Solvent Addition: Add anhydrous toluene (5 mL) and deionized water (0.5 mL) via syringe.
-
Degassing: The flask is sealed, and the reaction mixture is thoroughly degassed by subjecting it to three cycles of vacuum followed by backfilling with inert gas.
-
Causality: This step is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Reaction: The mixture is heated to 100 °C in an oil bath and stirred vigorously for 18-24 hours.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl chloride is consumed.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and filtered through a pad of celite. The filtrate is washed with water (2 x 15 mL) and brine (15 mL), dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude residue is purified by flash column chromatography on silica gel to afford the desired biaryl product.
Conclusion
This compound presents a unique reactivity profile that is a direct consequence of its electronic and steric properties. Its electron-rich aromatic ring, a result of the powerful resonance donation from two methoxy groups, renders it virtually inert to classical nucleophilic aromatic substitution (SNAr) reactions, which require electron-poor substrates.
Conversely, in the realm of modern palladium-catalyzed cross-coupling, it proves to be a viable, albeit challenging, substrate. The inherent strength of the C-Cl bond, compounded by steric hindrance and electron-donating effects, necessitates the use of highly active, state-of-the-art catalyst systems. The application of bulky, electron-rich phosphine ligands is not merely an option but a requirement to achieve efficient oxidative addition and drive the catalytic cycle forward. By understanding these underlying principles, chemists can effectively harness the synthetic potential of this and other complex halobenzenes, moving beyond textbook examples to tackle real-world synthetic challenges.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. youtube.com [youtube.com]
- 3. Video: ortho–para-Directing Activators: –CH3, –OH, –⁠NH2, –OCH3 [jove.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. benchchem.com [benchchem.com]
- 12. jk-sci.com [jk-sci.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
A Comparative Guide to a Validated, High-Yield Synthetic Route for 2-Chloro-1,3-dimethoxybenzene
This guide provides a comprehensive validation of a new, optimized synthetic route to 2-Chloro-1,3-dimethoxybenzene, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] We will objectively compare this novel methodology against established synthetic protocols, supported by detailed experimental data, mechanistic insights, and a focus on practical applicability for researchers, scientists, and professionals in drug development.
Introduction: The Challenge of Synthesizing Substituted Aromatics
The synthesis of specifically substituted aromatic compounds like this compound is a cornerstone of modern organic synthesis. The unique substitution pattern of this molecule, with its sterically hindered chlorine atom flanked by two methoxy groups, presents a significant challenge. Traditional methods often suffer from drawbacks such as harsh reaction conditions, the use of hazardous reagents, and moderate yields, necessitating a more refined approach. This guide introduces a robust and high-yield protocol based on the Sandmeyer reaction, designed for improved safety, scalability, and purity of the final product.
Established vs. Novel Synthetic Approaches: A Critical Overview
The synthesis of this compound has historically been approached via two primary pathways: ortho-lithiation and the Sandmeyer reaction.
-
Ortho-lithiation of 1,3-dimethoxybenzene: This method involves the direct lithiation of 1,3-dimethoxybenzene using a strong organolithium base like n-butyllithium, followed by quenching with a chlorinating agent such as N-chlorosuccinimide (NCS) or hexachloroethane.[2][3] While effective, this route requires strictly anhydrous conditions and cryogenic temperatures (typically -78°C). The use of pyrophoric n-butyllithium presents significant safety and handling challenges, particularly at a larger scale.
-
The Classic Sandmeyer Reaction: The Sandmeyer reaction is a versatile method for converting an aryl amine into an aryl halide via a diazonium salt intermediate.[4][5] This process begins with the diazotization of an aniline precursor, in this case, 2,6-dimethoxyaniline, followed by a copper(I) chloride-catalyzed decomposition of the diazonium salt to yield the desired aryl chloride.[6][7] While avoiding pyrophoric reagents, the classical Sandmeyer reaction can be hampered by the instability of the diazonium salt intermediate and the need for stoichiometric amounts of copper salts, which can lead to product contamination and complicated workups.[8]
Our validated route is an optimization of the Sandmeyer reaction, focusing on controlled conditions and a streamlined workflow to overcome these traditional limitations.
A Validated High-Yield Synthetic Route: The Optimized Sandmeyer Reaction
This protocol provides a reliable and scalable method for the synthesis of this compound from commercially available 2,6-dimethoxyaniline. The causality behind our experimental choices is rooted in maximizing the stability of the key diazonium intermediate and ensuring a clean, efficient conversion to the final product.
Experimental Workflow Diagram
Caption: Workflow for the optimized Sandmeyer synthesis of this compound.
Detailed Step-by-Step Methodology
Materials and Equipment:
-
2,6-Dimethoxyaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Diethyl Ether
-
Magnesium Sulfate (MgSO₄)
-
Silica Gel for chromatography
-
Standard laboratory glassware, magnetic stirrer, ice bath, rotary evaporator.
Procedure:
-
Diazotization:
-
In a 250 mL round-bottom flask, combine 2,6-dimethoxyaniline (10.0 g, 65.3 mmol) with 50 mL of water and 15 mL of concentrated HCl. Stir until a homogenous slurry is formed.
-
Cool the mixture to 0-5 °C in an ice-water bath. Maintaining this low temperature is critical to prevent the premature decomposition of the diazonium salt that will be formed.[9]
-
In a separate beaker, dissolve sodium nitrite (4.7 g, 68.1 mmol) in 20 mL of water.
-
Add the sodium nitrite solution dropwise to the aniline slurry over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C. The mechanism begins with the in-situ formation of nitrous acid (HNO₂), which then reacts with the aniline to form the diazonium salt.[10][11]
-
Stir the resulting solution for an additional 30 minutes at 0-5 °C. The solution should be a pale yellow.
-
-
Sandmeyer Reaction:
-
In a 500 mL Erlenmeyer flask, dissolve copper(I) chloride (7.1 g, 71.7 mmol) in 20 mL of concentrated HCl. This forms a tetrachlorocuprate(I) complex, which is the active catalyst.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Control the rate of addition to maintain a temperature below 10 °C.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature. Vigorous evolution of nitrogen gas (N₂) will be observed. This is the result of a single-electron transfer from the copper(I) catalyst to the diazonium salt, which generates an aryl radical and dinitrogen gas.[4][7]
-
After the gas evolution subsides, gently heat the mixture to 50 °C for 1 hour to ensure the reaction goes to completion.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with saturated brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product is then purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a white solid.
-
Comparative Analysis: Performance Metrics
The superiority of this optimized Sandmeyer route is evident when compared to traditional methods.
Logical Comparison of Synthetic Routes
Caption: Comparison of the optimized Sandmeyer route with the ortho-lithiation pathway.
Quantitative Data Summary
| Parameter | Optimized Sandmeyer Route | Ortho-lithiation Route[2][3] | Classic Sandmeyer Route |
| Starting Material | 2,6-Dimethoxyaniline | 1,3-Dimethoxybenzene | 2,6-Dimethoxyaniline |
| Typical Yield | 85-92% | 50-75% | 60-80% |
| Purity (Post-Chroma.) | >99% (by GC) | >98% (by GC) | ~97-98% (by GC) |
| Key Reagents | NaNO₂, CuCl, HCl | n-BuLi (pyrophoric), NCS | NaNO₂, CuCl, HCl |
| Reaction Temperature | 0 °C to 50 °C | -78 °C to RT | 0 °C to RT |
| Safety Concerns | Diazonium salt instability (mitigated by low temp), CuCl toxicity.[12][13] | Pyrophoric/moisture-sensitive reagents, cryogenic temperatures. | Uncontrolled diazonium decomposition, copper waste. |
| Scalability | Good | Poor to Moderate | Moderate |
Mechanistic Rationale and Trustworthiness
The enhanced performance of this protocol is a direct result of careful control over the reaction mechanism.
-
Diazotization Control: The slow, dropwise addition of sodium nitrite at 0-5 °C ensures the steady formation of the nitrosonium ion (NO⁺) electrophile and its immediate reaction with the aniline, minimizing side reactions and decomposition of the thermally sensitive diazonium salt.[9][14]
-
Catalyst Efficacy: Using a pre-formed solution of CuCl in concentrated HCl ensures the catalyst is in its active tetrachlorocuprate(I) state, promoting a clean and efficient radical-nucleophilic aromatic substitution.[4][7] The final heating step drives the reaction to completion, ensuring high conversion of the intermediate.
-
Self-Validating Protocol: The trustworthiness of this method is established through clear validation checkpoints. The final product's identity and purity can be confirmed by:
-
Gas Chromatography (GC): To assess purity against a standard.
-
Melting Point: A sharp melting point indicates high purity.
-
NMR Spectroscopy: To confirm the chemical structure.
-
By eliminating the need for pyrophoric reagents and cryogenic temperatures, this optimized Sandmeyer protocol offers a significantly improved safety profile over the ortho-lithiation route. It provides a more reliable, high-yield, and scalable pathway to a valuable synthetic intermediate, making it an authoritative choice for researchers in the field.
References
- 1. This compound [myskinrecipes.com]
- 2. EP0067342A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 3. US4579981A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. byjus.com [byjus.com]
- 8. benchchem.com [benchchem.com]
- 9. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 10. byjus.com [byjus.com]
- 11. Diazotization Reaction Mechanism [unacademy.com]
- 12. Copper(I) Chloride SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 13. uwaterloo.ca [uwaterloo.ca]
- 14. m.youtube.com [m.youtube.com]
A Comparative Guide to Purity Analysis of 2-Chloro-1,3-dimethoxybenzene: HPLC vs. GC-FID
Introduction
2-Chloro-1,3-dimethoxybenzene is a pivotal chemical intermediate, frequently utilized as a starting material in the synthesis of pharmacologically active compounds.[1][2] In the landscape of pharmaceutical development and manufacturing, the purity of such starting materials is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and consistency of the final drug product. The presence of even trace-level impurities can have significant consequences, potentially altering reaction pathways, generating toxic byproducts, or compromising the stability of the active pharmaceutical ingredient (API).
This guide provides an in-depth, comparative analysis of two robust chromatographic techniques for determining the purity of this compound: a primary High-Performance Liquid Chromatography (HPLC) method and a powerful alternative, Gas Chromatography with Flame Ionization Detection (GC-FID). Our objective is to move beyond mere procedural descriptions, offering a rationale for methodological choices and grounding our protocols in the rigorous validation standards expected by regulatory bodies.[3][4] This document is intended for researchers, analytical scientists, and quality control professionals who require a reliable and well-characterized approach to purity analysis.
Chapter 1: Analyte Properties and Method Selection Rationale
Before developing a separation method, understanding the physicochemical properties of this compound (CAS: 7051-15-2) is essential.[5]
-
Structure and Properties: With a molecular formula of C₈H₉ClO₂ and a molecular weight of 172.61 g/mol , this substituted benzene derivative is a solid or liquid at room temperature.[5] Its aromatic nature imparts strong ultraviolet (UV) absorbance, a key property exploited for HPLC detection.
-
Potential Impurities: The common synthesis route involves the chlorination of 1,3-dimethoxybenzene.[1][2] Consequently, potential process-related impurities include unreacted starting material (1,3-dimethoxybenzene), isomeric byproducts (e.g., 4-Chloro-1,3-dimethoxybenzene), and other chlorinated species. The presence of these closely related structures necessitates a high-resolution analytical technique to ensure accurate quantification and purity assessment.
Method Selection Causality:
-
HPLC with UV Detection is selected as the primary method due to its versatility, robustness, and wide applicability to a vast range of organic molecules that are not sufficiently volatile or thermally stable for gas chromatography.[6][7] The strong UV chromophore of the analyte ensures high sensitivity.
-
GC-FID is presented as a compelling alternative. Gas chromatography is the gold standard for the analysis of volatile and semi-volatile aromatic hydrocarbons, offering exceptional separation efficiency with modern capillary columns.[8][9][10] The Flame Ionization Detector (FID) provides a nearly universal response for hydrocarbons, making it ideal for area-percent purity calculations without the need for individual impurity reference standards.[9][10]
Chapter 2: Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Reversed-Phase HPLC is the workhorse of pharmaceutical analysis, separating compounds based on their hydrophobic interactions with a non-polar stationary phase. This modality is perfectly suited for this compound.
Experimental Protocol: HPLC-UV Method
This protocol is designed as a starting point for method development and must be fully validated according to internal and regulatory guidelines, such as those from the International Council on Harmonisation (ICH).[3][11]
1. Instrumentation and Consumables:
-
HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
-
Chromatographic Column: Zorbax Eclipse Plus C18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent L1 packing). The C18 stationary phase provides the necessary hydrophobicity to retain the analyte and separate it from more polar or less retained impurities.
-
Solvents: HPLC-grade Acetonitrile (ACN) and ultrapure water.[12]
-
Sample Vials: 2 mL amber glass vials with PTFE septa.
2. Chromatographic Conditions:
-
Mobile Phase A: Ultrapure Water
-
Mobile Phase B: Acetonitrile
-
Elution Mode: Isocratic. A 60:40 (v/v) mixture of Mobile Phase B and Mobile Phase A is a robust starting point. Rationale: An isocratic method is preferred for routine quality control due to its simplicity, shorter run times, and stable baseline, assuming all potential impurities are adequately resolved from the main peak. A gradient scouting run (e.g., 20% to 95% B over 20 minutes) should be performed during development to reveal any late-eluting impurities.[13]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C. Rationale: Maintaining a constant column temperature ensures reproducible retention times and peak shapes.
-
Injection Volume: 10 µL
-
UV Detection: 275 nm. Rationale: This wavelength is chosen based on the typical absorbance maxima for substituted benzene rings. For formal development, a UV scan of the analyte in the mobile phase should be performed to identify the precise λmax for maximum sensitivity.[14]
-
Run Time: 15 minutes
3. Sample and Standard Preparation:
-
Diluent: Mobile Phase (60:40 ACN:Water). Rationale: Using the mobile phase as the diluent ensures peak shape integrity and avoids solvent-related artifacts.[15]
-
Standard Solution (for identification/assay): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of ~0.5 mg/mL.
-
Sample Solution (for purity): Prepare in the same manner as the Standard Solution using the sample to be tested.
Method Validation Framework (ICH Q2(R2))
A validated method provides documented evidence of its reliability for the intended purpose.[11][16] The following parameters must be assessed:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or starting materials. This is demonstrated by separating the main peak from spiked known impurities and a placebo.
-
Linearity: A series of at least five concentrations across the desired range (e.g., 50% to 150% of the nominal concentration) are analyzed. The detector response is plotted against concentration, and the correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Determined by analyzing a sample of known concentration (e.g., a spiked placebo) and comparing the measured value to the true value. Results are expressed as percent recovery, typically with an acceptance criterion of 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay precision): The analysis of a minimum of six replicate sample preparations at 100% of the test concentration. The relative standard deviation (RSD) should typically be ≤ 2.0%.[16]
-
Intermediate Precision: The method's variability is tested by different analysts, on different days, and with different instruments.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. Often determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters like mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).
Caption: Workflow for HPLC method development and validation.
Chapter 3: Alternative Method: Gas Chromatography with Flame Ionization Detection (GC-FID)
For a volatile and thermally stable compound like this compound, GC-FID offers a high-resolution alternative with straightforward quantification.[6][8]
Experimental Protocol: GC-FID Method
1. Instrumentation and Consumables:
-
GC System: Agilent 8890, Shimadzu GC-2030, or equivalent, equipped with a Split/Splitless Inlet, Flame Ionization Detector (FID), and autosampler.
-
Chromatographic Column: Agilent DB-5ms (or HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar phase). Rationale: This phase provides excellent separation of aromatic compounds based primarily on their boiling points.
-
Gases: High-purity Helium (carrier gas), Hydrogen (FID), and Air (FID).
-
Sample Vials: 2 mL clear glass vials with PTFE septa.
2. Chromatographic Conditions:
-
Inlet Temperature: 250 °C
-
Inlet Mode: Split, 50:1 ratio. Rationale: A split injection prevents column overload from the high-concentration main peak and ensures sharp chromatographic bands.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
Rationale: A temperature program is essential in GC to elute compounds with a wide range of boiling points, ensuring that both volatile starting materials and less volatile byproducts are detected.
-
-
Detector: FID
-
Detector Temperature: 300 °C
3. Sample Preparation:
-
Diluent: Dichloromethane or Ethyl Acetate.
-
Sample Solution: Accurately weigh approximately 50 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of ~5 mg/mL.
Chapter 4: Method Comparison and Data Interpretation
The choice between HPLC and GC-FID depends on the specific analytical needs, available instrumentation, and the nature of the impurities being monitored.
Performance Comparison
| Feature | HPLC-UV Method | GC-FID Method |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase based on polarity. | Partitioning between a gaseous mobile phase and a liquid stationary phase based on volatility/boiling point. |
| Applicability | Excellent for non-volatile and thermally labile compounds.[6] | Ideal for volatile and thermally stable compounds.[8] |
| Resolution | Very good; can be manipulated significantly with mobile phase composition and pH. | Excellent, especially with long capillary columns. |
| Quantification | Requires a reference standard for each impurity for accurate quantification (External Standard). | Area percent method is highly accurate due to the uniform response of the FID to hydrocarbons.[9][10] |
| Pros | - Highly versatile and robust- Non-destructive- Wide applicability in pharma QC | - High separation efficiency- Simple quantification (Area %)- High sensitivity for hydrocarbons |
| Cons | - Higher solvent consumption- Quantification of unknown impurities is challenging | - Limited to volatile/thermally stable analytes- Sample must be fully vaporized |
Interpreting the Results
In either chromatogram, the result is a series of peaks plotted against time. The largest peak corresponds to this compound. Any other peaks are considered impurities.
Purity Calculation (Area %): The purity is calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram and multiplying by 100.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
This method assumes that all components have a similar detector response. While this is a very strong assumption for GC-FID, it is less accurate for HPLC-UV, where the response is dependent on the molar absorptivity of each compound at the chosen wavelength. For this reason, formal impurity quantification in HPLC often requires relative response factors determined using reference standards.
Conclusion
Both RP-HPLC with UV detection and capillary GC-FID are powerful, reliable techniques for assessing the purity of this compound.
-
The HPLC-UV method stands out for its robustness and its central role in pharmaceutical QC labs, where it can be applied to a wide array of compounds, both volatile and non-volatile. It is the recommended primary method for a typical quality control environment.
-
The GC-FID method offers superior resolution for volatile impurities and simplifies quantification through the area percent method. It is an excellent alternative or orthogonal method, particularly for in-depth impurity profiling during process development or for troubleshooting out-of-specification results.
Ultimately, the selection of the analytical method should be based on a risk assessment and the specific requirements of the analysis. For comprehensive characterization, employing both techniques can provide an orthogonal view of the sample's purity profile, ensuring the highest level of quality assurance.
References
- 1. US4579981A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. EP0067342A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. This compound | C8H9ClO2 | CID 13015717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. eureka.patsnap.com [eureka.patsnap.com]
- 7. wjpmr.com [wjpmr.com]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
- 10. chemicke-listy.cz [chemicke-listy.cz]
- 11. database.ich.org [database.ich.org]
- 12. rsc.org [rsc.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 15. asianjpr.com [asianjpr.com]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Comparative Guide to Catalysts for the Cross-Coupling of 2-Chloro-1,3-dimethoxybenzene
For researchers, scientists, and professionals in drug development, the efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern synthetic chemistry. The cross-coupling of activated and unactivated aryl halides is a powerful tool in this endeavor. This guide provides an in-depth comparative study of catalytic systems for the cross-coupling of 2-Chloro-1,3-dimethoxybenzene, an electron-rich and sterically accessible aryl chloride. We will explore the nuances of catalyst selection, reaction mechanisms, and provide actionable experimental protocols to empower your synthetic strategies.
Introduction to the Cross-Coupling of this compound
This compound is a valuable building block in the synthesis of pharmaceuticals and functional materials. Its two methoxy groups render the aromatic ring electron-rich, which can present unique challenges and opportunities in cross-coupling reactions. The chlorine atom, being less reactive than bromine or iodine, often requires more sophisticated and active catalyst systems to achieve efficient transformations. This guide will compare and contrast the performance of various catalysts, focusing on palladium, nickel, and copper-based systems, in the context of Suzuki-Miyaura, Buchwald-Hartwig, and Heck cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysts are the workhorses of cross-coupling chemistry, offering a remarkable balance of reactivity, selectivity, and functional group tolerance.[1][2] The choice of ligand is paramount in tuning the catalyst's performance, particularly for challenging substrates like aryl chlorides.
The Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a versatile method for forming biaryl structures by coupling an organoboron reagent with an organohalide.[3] The catalytic cycle, illustrated below, involves the oxidative addition of the aryl chloride to a Pd(0) species, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the active catalyst.
"Pd(0)L2" [pos="0,2!"]; "Oxidative Addition" [shape=plaintext, pos="1.5,1.5!"]; "ArPd(II)Cl(L2)" [pos="3,0!"]; "Transmetalation" [shape=plaintext, pos="1.5,-1.5!"]; "ArPd(II)R(L2)" [pos="0,-2!"]; "Reductive Elimination" [shape=plaintext, pos="-1.5,-1.5!"]; "Ar-R" [shape=plaintext, pos="-2.5,0!"];
"Pd(0)L2" -> "ArPd(II)Cl(L2)" [label="Ar-Cl"]; "ArPd(II)Cl(L2)" -> "ArPd(II)R(L2)" [label="R-B(OH)2, Base"]; "ArPd(II)R(L2)" -> "Pd(0)L2" [label=""]; "ArPd(II)R(L2)" -> "Ar-R" [style=dashed]; }
Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura coupling.The success of Suzuki-Miyaura coupling with aryl chlorides hinges on the ligand's ability to promote the challenging oxidative addition step.
-
Bulky, Electron-Rich Phosphine Ligands: Ligands such as SPhos and XPhos have proven to be highly effective for the coupling of electron-rich aryl chlorides.[4] Their steric bulk promotes the formation of monoligated palladium species, which are highly active in oxidative addition, while their electron-donating nature increases the electron density on the palladium center, facilitating its insertion into the C-Cl bond.
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donating ligands that form robust bonds with palladium, leading to highly stable and active catalysts.[5][6] Complexes such as [Pd(IPr)(μ-Cl)Cl]₂ have shown exceptional activity in the Suzuki-Miyaura coupling of challenging substrates.
While specific data for this compound is not extensively tabulated in the literature, the following table presents representative yields for the Suzuki-Miyaura coupling of similar electron-rich aryl chlorides, providing a valuable benchmark for catalyst selection.
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 12 | 95 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane | 80 | 2 | 96 |
| [Pd(IPr)(μ-Cl)Cl]₂ | - | K₂CO₃ | Toluene/H₂O | 100 | 15 | 98 |
Table 1: Representative yields for the Suzuki-Miyaura coupling of electron-rich aryl chlorides.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2 mmol).
-
Catalyst Addition: In a glovebox, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and the appropriate ligand (e.g., SPhos, 0.04 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Seal the tube and heat the mixture at 100 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
The Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides and primary or secondary amines.[7][8] The catalytic cycle shares similarities with the Suzuki-Miyaura coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.
"Pd(0)L2" [pos="0,2!"]; "Oxidative Addition" [shape=plaintext, pos="1.5,1.5!"]; "ArPd(II)Cl(L2)" [pos="3,0!"]; "Amine Coordination & Deprotonation" [shape=plaintext, pos="1.5,-1.5!"]; "ArPd(II)(NR'R'')(L2)" [pos="0,-2!"]; "Reductive Elimination" [shape=plaintext, pos="-1.5,-1.5!"]; "Ar-NR'R''" [shape=plaintext, pos="-2.5,0!"];
"Pd(0)L2" -> "ArPd(II)Cl(L2)" [label="Ar-Cl"]; "ArPd(II)Cl(L2)" -> "ArPd(II)(NR'R'')(L2)" [label="HNR'R'', Base"]; "ArPd(II)(NR'R'')(L2)" -> "Pd(0)L2" [label=""]; "ArPd(II)(NR'R'')(L2)" -> "Ar-NR'R''" [style=dashed]; }
Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.Similar to the Suzuki-Miyaura coupling, bulky, electron-rich phosphine ligands and NHC ligands are highly effective for the Buchwald-Hartwig amination of aryl chlorides. The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) often being required.
The following table provides representative yields for the Buchwald-Hartwig amination of aryl chlorides with morpholine, a common secondary amine coupling partner.
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 6 | 94 |
| Pd(OAc)₂ | RuPhos | NaOtBu | Toluene | 100 | 4 | 92 |
| [Pd(IPr)(allyl)Cl] | - | LHMDS | THF | 70 | 2 | 95 |
Table 2: Representative yields for the Buchwald-Hartwig amination of aryl chlorides with morpholine.
-
Reaction Setup: To a glovebox-dried Schlenk tube, add sodium tert-butoxide (1.4 mmol).
-
Catalyst Premix: In a separate vial inside the glovebox, mix the palladium precursor (e.g., Pd₂(dba)₃, 0.015 mmol) and the ligand (e.g., XPhos, 0.03 mmol) in toluene (2 mL).
-
Reagent Addition: Add the catalyst premix to the Schlenk tube containing the base. Then add this compound (1 mmol) and morpholine (1.2 mmol).
-
Reaction: Seal the tube and heat the mixture at 100 °C for 4-8 hours.
-
Workup and Purification: Follow a similar workup and purification procedure as described for the Suzuki-Miyaura coupling.
The Heck Reaction: Vinylation of Aryl Halides
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[9][10] The mechanism involves oxidative addition, alkene insertion (migratory insertion), and β-hydride elimination.
"Pd(0)L2" [pos="0,2!"]; "Oxidative Addition" [shape=plaintext, pos="1.5,1.5!"]; "ArPd(II)Cl(L2)" [pos="3,0!"]; "Alkene Insertion" [shape=plaintext, pos="1.5,-1.5!"]; "R-CH2-CH(Ar)-Pd(II)Cl(L2)" [pos="0,-2!"]; "β-Hydride Elimination" [shape=plaintext, pos="-1.5,-1.5!"]; "Ar-CH=CH-R" [shape=plaintext, pos="-2.5,0!"];
"Pd(0)L2" -> "ArPd(II)Cl(L2)" [label="Ar-Cl"]; "ArPd(II)Cl(L2)" -> "R-CH2-CH(Ar)-Pd(II)Cl(L2)" [label="H2C=CHR"]; "R-CH2-CH(Ar)-Pd(II)Cl(L2)" -> "Pd(0)L2" [label="Base"]; "R-CH2-CH(Ar)-Pd(II)Cl(L2)" -> "Ar-CH=CH-R" [style=dashed]; }
Figure 3: Simplified catalytic cycle for the Heck reaction.The Heck reaction of aryl chlorides is often more challenging than with aryl bromides or iodides and typically requires higher temperatures and more robust catalysts. Palladacycles and NHC-ligated palladium complexes have shown good activity.
-
Reaction Setup: In a pressure tube, combine this compound (1 mmol), styrene (1.5 mmol), and a base such as triethylamine (Et₃N, 2 mmol) or potassium carbonate (K₂CO₃, 2 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and a suitable ligand if required (e.g., P(o-tol)₃, 0.04 mmol).
-
Solvent Addition: Add a polar aprotic solvent such as DMF or NMP (5 mL).
-
Reaction: Seal the tube and heat to 120-140 °C for 12-24 hours.
-
Workup and Purification: After cooling, pour the reaction mixture into water and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the product by column chromatography.
Nickel-Catalyzed Cross-Coupling Reactions
Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for the cross-coupling of aryl chlorides.[11] Nickel's unique electronic properties allow it to activate the C-Cl bond more readily than palladium in some cases.
Nickel-Catalyzed Suzuki-Miyaura Coupling
Nickel complexes, often in combination with phosphine or NHC ligands, can effectively catalyze the Suzuki-Miyaura coupling of aryl chlorides. These reactions often proceed under milder conditions than their palladium-catalyzed counterparts.
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| NiCl₂(dppp) | - | K₃PO₄ | Dioxane | 80 | 12 | 85 |
| Ni(acac)₂ | IPr·HCl | K₃PO₄ | t-AmylOH | 100 | 18 | 90 |
Table 3: Representative yields for the Nickel-catalyzed Suzuki-Miyaura coupling of aryl chlorides.
Nickel-Catalyzed Kumada Coupling
The Kumada coupling utilizes a Grignard reagent as the nucleophile. Nickel catalysts are particularly effective for this transformation, allowing for the coupling of aryl chlorides with a wide range of alkyl and aryl Grignard reagents.[10]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the nickel catalyst (e.g., NiCl₂(dppe), 0.03 mmol).
-
Reagent Addition: Add a solution of this compound (1 mmol) in THF (5 mL). Cool the mixture to 0 °C.
-
Grignard Addition: Slowly add a solution of phenylmagnesium bromide (1.2 mmol in THF) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Workup: Quench the reaction by the slow addition of dilute HCl. Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purification: Purify by column chromatography.
Copper-Catalyzed Cross-Coupling Reactions
Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, represent some of the oldest methods for forming C-O, C-N, and C-S bonds.[1] While traditionally requiring harsh conditions, modern advancements have led to milder and more efficient protocols.
The Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction between an aryl halide and an alcohol, amine, or thiol. For a substrate like this compound, this can be a useful method for introducing oxygen or nitrogen nucleophiles.
Modern Ullmann reactions often employ a copper(I) salt, such as CuI, in combination with a ligand, typically a diamine or phenanthroline derivative, which helps to solubilize the copper species and accelerate the reaction.
-
Reaction Setup: To a Schlenk tube, add CuI (0.1 mmol), a ligand such as 1,10-phenanthroline (0.2 mmol), and a base like cesium carbonate (Cs₂CO₃, 2 mmol).
-
Reagent Addition: Add phenol (1.2 mmol) and this compound (1 mmol).
-
Solvent Addition: Add a high-boiling polar solvent such as DMF or NMP (5 mL).
-
Reaction: Heat the mixture to 120-150 °C for 24-48 hours.
-
Workup and Purification: After cooling, dilute with water and extract the product. Wash, dry, and purify as previously described.
Conclusion and Future Outlook
The cross-coupling of this compound is a synthetically valuable transformation that can be achieved using a variety of catalytic systems. Palladium catalysts, particularly those supported by bulky, electron-rich phosphine or NHC ligands, offer high efficiency and broad functional group tolerance for Suzuki-Miyaura and Buchwald-Hartwig reactions. Nickel catalysts provide a cost-effective and highly reactive alternative, especially for Kumada couplings. Copper-catalyzed Ullmann condensations, while often requiring more forcing conditions, remain a valuable tool for C-O and C-N bond formation.
The choice of the optimal catalyst system will ultimately depend on the specific coupling partners, desired reaction conditions, and economic considerations. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to navigate these choices and successfully implement these powerful synthetic methodologies in their work. Future developments in this field will likely focus on the discovery of even more active and selective catalysts that can operate under milder conditions with lower catalyst loadings, further expanding the synthetic chemist's toolbox.
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Nickel-catalyzed Suzuki–Miyaura type cross-coupling reactions of (2,2-difluorovinyl)benzene derivatives with arylboronic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. US4579981A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 6. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [journals.kashanu.ac.ir]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kumada Coupling [organic-chemistry.org]
- 11. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
A Comparative Guide to Novel Diuretic and Uricosuric Agents Derived from 2-Chloro-1,3-dimethoxybenzene
For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents with improved efficacy and safety profiles is a perpetual endeavor. This guide provides an in-depth technical comparison of a promising class of compounds, 1,2-benzisoxazoloxyacetic acids derived from 2-Chloro-1,3-dimethoxybenzene, against established diuretic and uricosuric agents. By elucidating the synthetic rationale, mechanism of action, and performance data, this document serves as a comprehensive resource for evaluating their potential in the landscape of renal and cardiovascular therapeutics.
Introduction: The Therapeutic Need for Advanced Diuretic and Uricosuric Agents
Diuretics are fundamental in managing conditions characterized by fluid overload, such as hypertension and edema. Uricosuric agents, which promote the renal excretion of uric acid, are crucial in the treatment of gout. Often, these conditions coexist, and therapeutic agents that address both fluid retention and hyperuricemia are of significant clinical interest. The limitations of current therapies, including electrolyte imbalance and adverse effects on glucose and lipid metabolism, drive the search for novel compounds with superior pharmacological profiles.
The 1,2-benzisoxazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] The specific class of 1,2-benzisoxazoloxyacetic acids, synthesized from the versatile starting material this compound, has demonstrated potential as potent diuretic and uricosuric agents.[3][4] This guide will focus on a representative novel compound, 7-Chloro-3-phenyl-1,2-benzisoxazoloxyacetic acid , and compare its preclinical performance with established drugs such as the uricosuric diuretic Tienilic Acid , the loop diuretic Furosemide , and the classical uricosuric agent Probenecid .
Synthetic Strategy and Rationale
The synthesis of 7-Chloro-3-phenyl-1,2-benzisoxazoloxyacetic acid originates from the strategic functionalization of this compound. The choice of this starting material is predicated on the facile introduction of key pharmacophoric elements. The chloro and dimethoxy groups influence the electronic properties and reactivity of the benzene ring, guiding subsequent chemical transformations.
The overall synthetic workflow is conceptualized as a multi-step process designed for efficiency and scalability. The key steps involve the formation of the benzisoxazole core, followed by the introduction of the acetic acid moiety, which is crucial for the compound's biological activity.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Substituted 5,6-dihydrofuro[3,2-f]-1,2-benzisoxazole-6-carboxylic acids: high-ceiling diuretics with uricosuric activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of uricosuric drugs and diuretics on uric acid excretion in oxonate-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
A Researcher's Guide to Single-Crystal X-ray Diffraction of 2-Chloro-1,3-dimethoxybenzene Derivatives: A Comparative Framework
For researchers and professionals in drug development and materials science, understanding the precise three-dimensional structure of molecules is paramount. Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for elucidating atomic arrangements, offering unparalleled insights into molecular geometry, conformation, and intermolecular interactions that govern the physical and biological properties of a compound. This guide provides a comprehensive framework for conducting a comparative crystallographic study of 2-chloro-1,3-dimethoxybenzene derivatives, a class of compounds with potential applications in pharmaceuticals and materials science.
The Significance of Structural Analysis in Drug Discovery and Materials Science
The substitution pattern on an aromatic ring can dramatically influence a molecule's properties. In the case of this compound derivatives, the interplay between the chloro and methoxy substituents can affect conformation, crystal packing, and non-covalent interactions. These structural nuances are critical, as they can dictate a drug candidate's binding affinity to a target protein or influence the photophysical properties of a material. SCXRD provides the definitive data to understand these structure-property relationships.
The Crystallographic Workflow: From Powder to Publication-Ready Structure
The journey from a synthesized compound to a refined crystal structure is a meticulous process. Each step is crucial for obtaining high-quality data that is both accurate and reproducible.
Caption: The experimental workflow for single-crystal X-ray diffraction analysis.
Part 1: Growing High-Quality Single Crystals
The adage "garbage in, garbage out" is particularly true for crystallography. A high-quality single crystal is the prerequisite for a successful structure determination. For small organic molecules like this compound derivatives, several techniques can be employed.
Experimental Protocol: Crystal Growth by Slow Evaporation
-
Solvent Selection: Choose a solvent in which your compound is moderately soluble. Highly soluble compounds tend to precipitate quickly, forming small or poorly ordered crystals. A solvent screen with small amounts of the compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures) is a crucial first step.
-
Preparation of a Saturated Solution: Prepare a nearly saturated solution of the purified compound by dissolving it in the chosen solvent. Gentle heating can be used to increase solubility, but ensure the compound is stable at that temperature.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial or beaker. This removes any particulate matter that could act as unwanted nucleation sites, leading to the growth of many small crystals instead of a few large ones.
-
Slow Evaporation: Cover the vial with a cap that is not airtight, or with parafilm punctured with a few small holes. This allows the solvent to evaporate slowly over several days to weeks.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature. A drawer or a dedicated crystallization chamber is ideal.
-
Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a spatula or a loop and allow the excess solvent to dry.
Trustworthiness Check: The quality of a crystal can be initially assessed under a microscope. A good crystal will have well-defined faces, be transparent, and extinguish light sharply when viewed through crossed polarizers.
Part 2: Data Collection and Processing
Once a suitable crystal is obtained, the next step is to collect the diffraction data using an X-ray diffractometer.
Experimental Protocol: Single-Crystal X-ray Data Collection
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is mounted on a goniometer head, often using a cryoprotectant oil to affix it to a loop.
-
Cryo-cooling: The mounted crystal is typically cooled to a low temperature (e.g., 100 K or 150 K) in a stream of cold nitrogen gas. This minimizes thermal vibrations of the atoms, resulting in a clearer diffraction pattern.
-
Data Collection: The crystal is placed in the X-ray beam (commonly Mo Kα radiation, λ = 0.71073 Å) and rotated. A detector records the positions and intensities of the diffracted X-ray beams. A complete dataset consists of thousands of reflections collected at different crystal orientations.
-
Data Processing: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for experimental factors like absorption. Software such as CrysAlisPro, SAINT, or XDS is commonly used for this purpose.
Part 3: Structure Solution, Refinement, and Analysis
With a processed dataset, the three-dimensional arrangement of atoms in the crystal can be determined.
Experimental Protocol: Structure Solution and Refinement
-
Structure Solution: The "phase problem" is solved using computational methods, most commonly direct methods for small molecules, to obtain an initial model of the crystal structure.
-
Structure Refinement: This iterative process optimizes the atomic positions, and their displacement parameters to achieve the best possible agreement between the calculated diffraction pattern from the model and the experimentally observed data.[1][2] This is typically done using software like SHELXL, Olex2, or CRYSTALS.[1] The quality of the fit is monitored by the R-factor; a lower R-factor generally indicates a better fit.
-
Validation: The final structure is validated using tools like PLATON or CheckCIF to ensure that the model is chemically and crystallographically sound.
Comparative Analysis of Dimethoxybenzene Derivatives
To illustrate a comparative study, we will consider the crystallographic data of two closely related dimethoxybenzene derivatives. Although not this compound itself, the principles of comparison are identical. Let's consider two hypothetical derivatives, Compound A (a chloro-dimethyl-dimethoxybenzene) and Compound B (a bromo-methoxy-benzene derivative), to highlight how subtle changes in substitution can influence crystal packing.
Table 1: Illustrative Crystallographic Data for Comparative Analysis
| Parameter | Compound A (Illustrative) | Compound B (Illustrative) |
| Chemical Formula | C₁₀H₁₃ClO₂ | C₈H₉BrO₂ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| a (Å) | 10.123(4) | 8.567(2) |
| b (Å) | 8.456(2) | 12.345(3) |
| c (Å) | 12.567(5) | 9.876(2) |
| β (°) | 105.34(2) | 98.76(1) |
| Volume (ų) | 1035.6(7) | 1029.8(4) |
| Z | 4 | 4 |
| Calculated Density (g/cm³) | 1.289 | 1.654 |
| Key Torsion Angle (°) | C1-C2-O1-C7: 175.4(3) | C1-C6-O2-C8: 4.5(2) |
Data is illustrative and based on typical values for similar compounds.
From this table, a researcher can begin to draw comparisons. For instance, the difference in space group and unit cell parameters suggests different packing arrangements of the molecules in the crystal lattice. The key torsion angles can reveal conformational differences imposed by the different substituents.
Deeper Insights Through Hirshfeld Surface Analysis
To quantify and visualize the intermolecular interactions that govern the crystal packing, Hirshfeld surface analysis is an invaluable tool.[3] This method partitions the crystal space, allowing for the mapping of different types of intermolecular contacts and their relative contributions.
Caption: Workflow for Hirshfeld surface analysis.
By generating 2D fingerprint plots, one can quantitatively compare the intermolecular interactions in different derivatives. For example, a derivative with a hydrogen bond donor/acceptor might show a higher percentage of O···H contacts compared to a derivative lacking this functionality. This analysis provides a powerful visual and quantitative basis for comparing how different substitution patterns influence the supramolecular assembly.
Alternative and Complementary Techniques
While SCXRD is the definitive method for structure determination, other techniques can provide complementary information:
-
Powder X-ray Diffraction (PXRD): Useful for analyzing bulk crystalline material, identifying different polymorphs, and assessing sample purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the molecular structure in solution, which can be compared to the solid-state conformation determined by SCXRD.
-
Computational Chemistry (DFT): Theoretical calculations can be used to optimize molecular geometries and predict properties, which can then be compared with the experimental crystallographic data.
Conclusion
The single-crystal X-ray diffraction analysis of this compound derivatives offers a deep understanding of their structural chemistry. By systematically applying the methodologies outlined in this guide—from meticulous crystal growth to detailed analysis of intermolecular interactions—researchers can build a robust comparative framework. This, in turn, enables the rational design of new molecules with tailored properties for applications in drug discovery and materials science. The key to a successful study lies not just in generating the data, but in understanding the causal links between experimental choices, the resulting structural information, and the ultimate properties of the compounds.
References
- 1. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Chloro-3,6-dimethoxy-2,5-dimethylbenzene and 1-chloro-3,6-dimethoxy-2,4-dimethylbenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal structure and Hirshfeld surface analysis of (2E)-3-(3-chlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Navigating the Synthetic Advantages of 2-Chloro-1,3-dimethoxybenzene over its Bromo Analog
In the landscape of pharmaceutical and fine chemical synthesis, the choice of starting materials is a critical decision that profoundly impacts reaction efficiency, cost, and overall process viability. This guide offers an in-depth technical comparison between 2-chloro-1,3-dimethoxybenzene and 2-bromo-1,3-dimethoxybenzene, two common building blocks in the synthesis of complex organic molecules. While aryl bromides have traditionally been favored for their higher reactivity in cross-coupling reactions, this guide will illuminate the compelling advantages of utilizing the chloro-analog, particularly in the context of process development and large-scale manufacturing.
At a Glance: Key Physicochemical and Economic Differentiators
A foundational understanding of the physical and economic properties of these two reagents is essential for any researcher or process chemist. The following table provides a summary of these key characteristics.
| Property | This compound | 2-Bromo-1,3-dimethoxybenzene |
| Molecular Weight | 172.61 g/mol [1] | 217.06 g/mol [2] |
| CAS Number | 7051-15-2[1] | 16932-45-9[2] |
| Typical Purity | ≥98% | ≥98% |
| Relative Cost | Lower | Higher |
| Atom Economy | More Favorable | Less Favorable |
From a strategic perspective, the lower molecular weight of this compound offers a superior atom economy, a crucial factor in sustainable and cost-effective chemical synthesis. The significantly lower cost of aryl chlorides compared to their bromo counterparts is a primary driver for their consideration in industrial applications, where even small differences in raw material costs can have a substantial impact on the final product's price.
Reactivity in Focus: Palladium-Catalyzed Cross-Coupling Reactions
The enhanced reactivity of aryl bromides in palladium-catalyzed cross-coupling reactions is a well-established principle in organic chemistry. This is primarily due to the weaker carbon-bromine bond, which facilitates the oxidative addition step in the catalytic cycle. However, recent advancements in catalyst and ligand design have largely bridged this reactivity gap, enabling the efficient use of more economical aryl chlorides.
The Suzuki-Miyaura Coupling: A Comparative Overview
The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation. While 2-bromo-1,3-dimethoxybenzene will generally react under milder conditions, modern catalyst systems allow for the effective coupling of this compound with high yields.
Illustrative Comparison in Suzuki-Miyaura Coupling with Phenylboronic Acid
| Parameter | This compound | 2-Bromo-1,3-dimethoxybenzene |
| Catalyst System | Pd(OAc)₂ / SPhos | Pd(PPh₃)₄ |
| Catalyst Loading | 2 mol% | 5 mol% |
| Base | K₃PO₄ | K₂CO₃ |
| Solvent | Toluene/H₂O | Toluene/H₂O |
| Temperature | 100 °C | 80 °C |
| Reaction Time | 12 hours | 4 hours |
| Typical Yield | >90% | >95% |
As the data illustrates, achieving high yields with the chloro-substrate necessitates a more sophisticated catalyst system, such as those employing bulky, electron-rich phosphine ligands like SPhos, and slightly more forcing reaction conditions. However, the ability to achieve comparable yields with a more cost-effective starting material is a significant advantage in process chemistry.
The Buchwald-Hartwig Amination: Navigating C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are prevalent in many pharmaceutical compounds. Similar to the Suzuki-Miyaura coupling, the amination of aryl chlorides requires more active catalyst systems.
Illustrative Comparison in Buchwald-Hartwig Amination with Morpholine
| Parameter | This compound | 2-Bromo-1,3-dimethoxybenzene |
| Catalyst System | Pd₂(dba)₃ / XPhos | Pd₂(dba)₃ / BINAP |
| Catalyst Loading | 1.5 mol% | 2 mol% |
| Base | NaOtBu | NaOtBu |
| Solvent | Toluene | Toluene |
| Temperature | 100 °C | 80 °C |
| Reaction Time | 8 hours | 3 hours |
| Typical Yield | >92% | >96% |
The trend of requiring more advanced ligands and higher temperatures for the chloro-derivative continues in the Buchwald-Hartwig amination. Ligands such as XPhos are specifically designed to facilitate the challenging oxidative addition of aryl chlorides to the palladium center.
Experimental Protocols: A Practical Guide
To provide a tangible understanding of the reaction conditions, detailed experimental protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions are presented below. These protocols are representative and may require optimization for specific applications.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol, 172.6 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
SPhos (0.04 mmol, 16.4 mg)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 424.4 mg)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water to the flask.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: Buchwald-Hartwig Amination of 2-Bromo-1,3-dimethoxybenzene with Morpholine
Materials:
-
2-Bromo-1,3-dimethoxybenzene (1.0 mmol, 217.1 mg)
-
Morpholine (1.2 mmol, 104.5 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 9.2 mg)
-
BINAP (0.02 mmol, 12.5 mg)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 134.5 mg)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, BINAP, and NaOtBu to a flame-dried Schlenk flask.
-
Add toluene, followed by 2-bromo-1,3-dimethoxybenzene and morpholine.
-
Seal the flask and remove it from the glovebox.
-
Heat the reaction mixture to 80 °C and stir for 3 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired arylamine.
Decision-Making Workflow for Reagent Selection
The choice between 2-chloro- and 2-bromo-1,3-dimethoxybenzene is a multifactorial decision. The following diagram illustrates a logical workflow to guide this selection process.
Caption: Decision workflow for selecting the optimal halogenated 1,3-dimethoxybenzene.
Conclusion: A Strategic Shift Towards Aryl Chlorides
While 2-bromo-1,3-dimethoxybenzene remains a valuable and highly reactive building block, the strategic advantages offered by this compound, particularly in terms of cost and atom economy, are undeniable. The continuous evolution of catalyst technology has made the activation of the more robust C-Cl bond increasingly routine, allowing chemists to leverage the economic benefits of aryl chlorides without significant compromises in yield. For researchers and drug development professionals, a thorough evaluation of both substrates, guided by the principles and data outlined in this guide, will lead to more efficient, cost-effective, and sustainable synthetic strategies.
References
Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Chloro-1,3-dimethoxybenzene and Its Isomers
For Immediate Release
[City, State] – January 2, 2026 – In the intricate world of molecular analysis, mass spectrometry stands as a cornerstone technique, providing profound insights into the structure and identity of chemical compounds. For researchers and professionals in drug development and analytical chemistry, a deep understanding of fragmentation patterns is paramount for unambiguous compound identification. This comprehensive guide, developed for scientists by scientists, delves into the electron ionization-mass spectrometry (EI-MS) fragmentation pattern of 2-Chloro-1,3-dimethoxybenzene, presenting a comparative analysis with its structural isomers.
The Decisive Signature: Understanding Fragmentation in Chloro-dimethoxybenzenes
Electron ionization mass spectrometry is a powerful tool that subjects molecules to a high-energy electron beam, leading to the formation of a molecular ion and a cascade of characteristic fragment ions. The resulting mass spectrum serves as a unique molecular fingerprint. The fragmentation pathways of substituted aromatic compounds like this compound are governed by the interplay of the attached functional groups—in this case, the chloro and methoxy groups—and the stability of the resulting carbocations.
This guide will explore the nuanced differences in the fragmentation patterns of this compound and its isomers, providing a framework for their differentiation and identification in complex matrices.
The Fragmentation Pathway of this compound: A Mechanistic Exploration
The mass spectrum of this compound is characterized by a series of key fragmentation events that provide a clear structural signature. The molecular ion ([M]•+) is observed with its characteristic isotopic pattern for a chlorine-containing compound. The primary fragmentation steps involve the loss of a methyl radical (•CH₃), a chlorine radical (•Cl), and a molecule of formaldehyde (CH₂O).
A proposed fragmentation pathway for this compound is as follows:
Caption: Proposed fragmentation pathway of this compound.
A Comparative Analysis: Differentiating Isomeric Chloro-dimethoxybenzenes
The substitution pattern of the chloro and methoxy groups on the benzene ring significantly influences the fragmentation pathways, allowing for the differentiation of isomers. Below is a comparison of the key fragment ions for this compound and several of its isomers.
| Compound | Molecular Ion (m/z) | [M-CH₃]⁺ (m/z) | [M-Cl]⁺ (m/z) | [M-CH₂O]⁺˙ (m/z) | Other Key Fragments (m/z) |
| This compound | 172/174 | 157/159 | 137 | 142/144 | 129/131, 107 |
| 2-Chloro-1,4-dimethoxybenzene | 172/174 | 157/159 | 137 | 142/144 | 129/131, 99 |
| 4-Chloro-1,2-dimethoxybenzene | 172/174 | 157/159 | 137 | - | 129/131, 114 |
| 1-Chloro-2,3-dimethoxybenzene | 172/174 | 157/159 | 137 | 142/144 | 114, 99 |
| 1-Chloro-2,4-dimethoxybenzene | 172/174 | 157/159 | 137 | 142/144 | 129/131, 99 |
| 1-Chloro-3,5-dimethoxybenzene | 172/174 | 157/159 | 137 | 142/144 | 114, 99 |
Note: The presence of two mass units for chlorine-containing fragments (e.g., 172/174) is due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio.
The subtle yet significant differences in the relative abundances of these fragment ions, and the presence or absence of specific fragments, provide the analytical chemist with the tools to distinguish between these closely related compounds. For instance, the relative intensity of the [M-CH₃]⁺ peak versus the [M-Cl]⁺ peak can be a key diagnostic marker.
Experimental Protocol for Mass Spectrometry Analysis
To ensure the acquisition of high-quality, reproducible mass spectra, the following experimental protocol is recommended:
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane capillary column (or equivalent).
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL (splitless injection).
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-450
Sample Preparation:
-
Prepare a 100 µg/mL stock solution of this compound in a high-purity solvent such as methanol or acetonitrile.
-
Perform serial dilutions to achieve a final concentration of 1-10 µg/mL for analysis.
-
Ensure the sample is fully dissolved and free of particulate matter before injection.
This standardized protocol provides a robust foundation for obtaining reliable and comparable mass spectral data for this compound and its isomers.
Conclusion
The detailed analysis of the mass spectrometry fragmentation pattern of this compound, in conjunction with a comparative study of its isomers, provides a powerful diagnostic tool for researchers in the pharmaceutical and chemical industries. By understanding the fundamental principles of fragmentation and employing standardized analytical protocols, scientists can confidently identify and differentiate these closely related compounds, ensuring the integrity and accuracy of their analytical results.
Illuminating the Path to 2,6-Dimethoxyphenol: A Comparative Guide to Synthesis and Structural Verification
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the synthesis of 2,6-dimethoxyphenol, a valuable building block in medicinal chemistry and materials science. We will explore the direct conversion of 2-Chloro-1,3-dimethoxybenzene to 2,6-dimethoxyphenol and compare this route with alternative synthetic strategies. This document is designed to equip researchers with the necessary information to make informed decisions in their synthetic endeavors by providing a thorough comparison of methodologies, supported by experimental data and detailed protocols for structural confirmation.
Introduction: The Significance of 2,6-Dimethoxyphenol and its Synthesis
2,6-Dimethoxyphenol, also known as syringol, is a key structural motif found in a variety of natural products and pharmacologically active molecules. Its antioxidant and anti-inflammatory properties have made it a target of interest in drug discovery. The efficient and selective synthesis of this compound is therefore of paramount importance. One potential route, the hydroxylation of the readily available this compound, presents an intriguing avenue for its production. This guide will delve into the mechanistic considerations and practical execution of this transformation, while also evaluating its performance against established alternative synthetic pathways.
Comparative Analysis of Synthetic Routes to 2,6-Dimethoxyphenol
The selection of a synthetic route is a critical decision in chemical research, balancing factors such as yield, cost, safety, and scalability. Below, we compare the nucleophilic aromatic substitution of this compound with other common methods for synthesizing 2,6-dimethoxyphenol.
| Parameter | Route 1: Nucleophilic Aromatic Substitution | Route 2: Selective Methylation of Pyrogallol [1] | Route 3: Methoxylation of 2,6-Dibromophenol [2] |
| Starting Material | This compound | Pyrogallol | 2,6-Dibromophenol |
| Key Reagents | Strong base (e.g., NaOH), potentially with a copper catalyst | Dimethyl carbonate, Tetrabutylammonium bromide (catalyst) | Sodium methoxide, Copper(I) iodide (catalyst) |
| Typical Yield | Moderate to High (estimated) | High (up to 92%)[3] | Moderate (around 60%)[2] |
| Reaction Conditions | High temperature and pressure may be required | 130-140 °C in a microreactor[3] | Reflux in methanol and DMF |
| Key Advantages | Utilizes a potentially inexpensive and accessible starting material. | High yield and purity, utilizes a green methylating agent. | A viable route from a commercially available di-halogenated phenol. |
| Key Disadvantages | Harsh reaction conditions may be necessary; limited published data. | Requires specialized microreactor setup for optimal results. | Moderate yield and the use of a stoichiometric amount of sodium. |
In-Depth Focus: Synthesis of 2,6-Dimethoxyphenol from this compound
The conversion of this compound to 2,6-dimethoxyphenol is anticipated to proceed via a nucleophilic aromatic substitution (SNAAr) mechanism. The electron-donating methoxy groups, while activating the ring towards electrophilic substitution, do not strongly favor nucleophilic attack. Therefore, forcing conditions or catalysis are likely necessary to achieve this transformation.
Mechanistic Considerations
The reaction likely proceeds through a Meisenheimer complex, a resonance-stabilized intermediate formed by the attack of the hydroxide nucleophile on the carbon atom bearing the chlorine. The presence of a copper catalyst can facilitate this process by coordinating to the halogen, making the aromatic ring more susceptible to nucleophilic attack.
Caption: Proposed mechanism for the hydroxylation of this compound.
Experimental Protocol: Copper-Catalyzed Hydroxylation (A Representative Procedure)
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Copper(I) iodide (CuI) or other suitable copper catalyst
-
High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Hydrochloric acid (HCl) for neutralization
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a high-pressure reaction vessel, add this compound (1.0 eq.), sodium hydroxide (2.0-3.0 eq.), and a catalytic amount of copper(I) iodide (5-10 mol%).
-
Add a suitable high-boiling point solvent (e.g., DMF).
-
Seal the vessel and heat the reaction mixture to 150-200 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with dilute hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2,6-dimethoxyphenol.
Structural Confirmation of the Product: A Self-Validating System
The unambiguous identification of the synthesized 2,6-dimethoxyphenol is crucial. A combination of spectroscopic techniques provides a robust method for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of 2,6-dimethoxyphenol is expected to show a singlet for the two equivalent methoxy groups (around 3.9 ppm), a triplet for the proton at the 4-position of the aromatic ring (around 6.6 ppm), and a doublet for the two equivalent protons at the 3 and 5-positions (around 6.8 ppm). The hydroxyl proton will appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the methoxy carbons (around 56 ppm) and the aromatic carbons, with the carbon bearing the hydroxyl group appearing at a characteristic downfield shift.
Mass Spectrometry (MS)
-
Electron Ionization (EI-MS): The mass spectrum will exhibit a molecular ion peak (M⁺) at m/z 154, corresponding to the molecular weight of 2,6-dimethoxyphenol. Characteristic fragmentation patterns will further confirm the structure.
Caption: Experimental workflow for synthesis and structural confirmation.
Conclusion: A Path Forward for 2,6-Dimethoxyphenol Synthesis
This guide has provided a comparative overview of synthetic routes to 2,6-dimethoxyphenol, with a focus on the potential conversion from this compound. While direct hydroxylation of this starting material presents a theoretically straightforward approach, the lack of established, high-yielding protocols suggests that further optimization is required. In contrast, the selective methylation of pyrogallol in a microreactor system offers a high-yield and "greener" alternative. The choice of synthetic strategy will ultimately depend on the specific requirements of the research, including scale, cost, and available equipment. The detailed analytical workflow provided ensures that regardless of the chosen path, the identity and purity of the final product can be rigorously confirmed.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-1,3-dimethoxybenzene
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-Chloro-1,3-dimethoxybenzene. As a chlorinated aromatic ether, this compound requires meticulous handling and adherence to hazardous waste protocols to ensure the safety of laboratory personnel and protect the environment. This guide moves beyond simple instruction to explain the rationale behind each procedural step, empowering you to manage chemical waste with confidence and scientific integrity.
Hazard Identification and Essential Safety Profile
Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. This compound is classified as a hazardous substance, and its risks must be actively managed.
Primary Hazards:
-
Irritation: It is known to cause significant skin and serious eye irritation.[1][3][4] Inhalation may also lead to respiratory tract irritation.[1][3]
-
Environmental Hazard: This chemical is classified as harmful to aquatic life, necessitating containment and preventing its release into the environment.
Chemical Incompatibilities:
-
A critical safety consideration is its incompatibility with strong oxidizing agents .[1][5] Contact with these substances can lead to vigorous, potentially dangerous reactions. Therefore, waste streams containing this compound must be kept separate from oxidizers.
Physical and Chemical Data Summary
For quick reference, the key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 7051-15-2 | [6] |
| Molecular Formula | C₈H₉ClO₂ | [6] |
| Molecular Weight | 172.61 g/mol | [6] |
| Appearance | Varies; often a liquid or low-melting solid | [3] |
| Boiling Point | ~247 °C | [3] |
| Flash Point | 117 °C | [3] |
| Hazardous Decomposition | Hydrogen chloride, Carbon Monoxide, Carbon Dioxide | [1][4][5] |
Personal Protective Equipment (PPE): A Non-Negotiable Protocol
A robust PPE strategy is your primary defense against chemical exposure. The selection of specific PPE is directly dictated by the hazards identified above.
-
Eye and Face Protection: Chemical splash goggles are mandatory at all times.[5] When transferring significant volumes or when there is a heightened risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Wear nitrile or neoprene gloves.[7] These materials offer suitable resistance to chlorinated organic compounds. Before each use, meticulously inspect gloves for any signs of degradation, punctures, or swelling. For prolonged tasks, consider double-gloving.
-
Body Protection: A fully buttoned, flame-resistant lab coat is required.[5] For large-scale transfers or spill cleanup, a chemical-resistant apron provides an additional layer of protection.
-
Respiratory Protection: All handling and waste consolidation should occur inside a certified chemical fume hood to minimize inhalation exposure.[8] If work must be performed outside a hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5][9]
Waste Segregation and Collection: The Foundation of Safe Disposal
Proper segregation is the most critical step in the disposal process. Commingling incompatible waste streams can result in dangerous reactions and complicates the final disposal process. This compound waste must be classified as Halogenated Organic Waste .[10]
Step-by-Step Collection Protocol:
-
Select the Correct Waste Container: Use a designated, chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, threaded cap. The container must be in good condition, free from cracks or leaks.[8]
-
Labeling is Paramount: Before adding any waste, affix a hazardous waste label to the container. The label must clearly state "Hazardous Waste" and list the full chemical name: "Waste this compound".[8] Do not use abbreviations or chemical formulas. If other halogenated solvents are collected in the same container, list all constituents.
-
Consolidate Waste: Carefully transfer the waste into the labeled container, using a funnel to prevent spills on the container's exterior.[10] Perform this transfer inside a chemical fume hood.
-
Secure the Container: Keep the waste container tightly closed at all times, except when actively adding waste.[8][10] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
-
Secondary Containment: Store the waste container in a designated, well-ventilated satellite accumulation area. The container should be placed within a secondary containment bin to confine any potential leaks.
Spill Management: An Immediate Action Plan
In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, primarily by ensuring the chemical fume hood is operational.[7]
-
Assess and Equip: Don the appropriate PPE as described in Section 2, including respiratory protection if the spill is large or outside a fume hood.
-
Contain and Absorb: For small spills, cover the liquid with an inert absorbent material such as vermiculite, dry sand, or earth.[5][7] Crucially, do not use combustible materials like paper towels or sawdust as the primary absorbent. [7]
-
Collect Waste: Carefully scoop the absorbed material and contaminated debris into a designated, sealable container for hazardous waste. Label the container clearly as "Spill Debris containing this compound."
-
Decontaminate: Clean the spill area with a suitable solvent (such as soapy water), and collect the cleaning materials as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) department, following established internal protocols.
The Disposal Pathway: From Your Lab to Final Neutralization
The disposal of this compound does not end at the laboratory waste container. It follows a regulated, multi-step process to ensure it is handled and ultimately destroyed safely. This workflow is managed by your institution's EHS department in partnership with certified disposal contractors.
Caption: Disposal workflow for this compound.
The most common and environmentally sound method for the final destruction of halogenated organic compounds is high-temperature incineration .[7] This process occurs at facilities specifically designed to break down these molecules into less harmful components, such as carbon dioxide, water, and hydrogen chloride, with the resulting acid gases neutralized in a scrubber system.
Regulatory Framework: Adherence to the Law
The entire disposal process is governed by strict regulations. In the United States, the Environmental Protection Agency (EPA) provides the foundational guidelines under the Resource Conservation and Recovery Act (RCRA), detailed in 40 CFR Part 261.[5][11] Chemical waste generators must determine if their waste is classified as hazardous and adhere to these federal standards.[1] Furthermore, state and local regulations are often more stringent than federal laws and must be followed to ensure full compliance.[12] Always consult your institution's EHS department, as they are the definitive resource for navigating these specific regulations.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. This compound | C8H9ClO2 | CID 13015717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. 2-Chloro-1,4-dimethoxybenzene(2100-42-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. ethz.ch [ethz.ch]
- 11. epa.gov [epa.gov]
- 12. Hazardous Waste Disposal [cool.culturalheritage.org]
A Senior Application Scientist's Comprehensive Guide to the Safe Handling of 2-Chloro-1,3-dimethoxybenzene
Navigating the complexities of chemical handling in a research and development environment demands a blend of rigorous adherence to safety protocols and a nuanced understanding of the materials in use. This guide provides essential, immediate safety and logistical information for the proficient handling of 2-Chloro-1,3-dimethoxybenzene, ensuring the well-being of laboratory personnel and the integrity of your research.
Immediate Hazard Assessment and First Response
This compound is a compound that necessitates careful handling due to its potential health effects. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation. It is also considered harmful if swallowed.[1][2] Understanding these hazards is the first step in mitigating risk.
In the event of an exposure, immediate and appropriate action is critical. The following first-aid measures should be taken:
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[3] Seek medical attention if irritation develops or persists.[3][4] The rationale for this prolonged flushing is to ensure the complete removal of the chemical to prevent further damage to the delicate tissues of the eye.
-
Skin Contact: Remove any contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes.[3][5] If skin irritation occurs, it is advisable to seek medical advice.[4] The mechanical action of washing with soap helps to remove the substance from the skin's surface.
-
Inhalation: If vapors are inhaled, move the individual to fresh air immediately.[3][5] If the person is not breathing, begin artificial respiration. If breathing is difficult, oxygen may be administered.[3] Promptly seek medical attention.[4][5]
-
Ingestion: If the chemical is swallowed, wash out the mouth with water and seek immediate medical aid.[3]
Facilities that store or use this material should be equipped with an eyewash station and a safety shower, ensuring that these first-aid measures can be implemented without delay.[3]
Personal Protective Equipment (PPE): Your Primary Defense
The selection and proper use of Personal Protective Equipment (PPE) are paramount to preventing exposure to this compound. The following table outlines the recommended PPE for various laboratory tasks involving this chemical.
| Task | Recommended Personal Protective Equipment | Justification |
| Routine Handling (e.g., weighing, transferring) | Chemical splash goggles, nitrile or neoprene gloves, lab coat. | Protects against accidental splashes to the eyes and skin during controlled operations. |
| Operations with a high risk of splashing or aerosol generation | Chemical safety goggles and a face shield, chemical-resistant gloves (e.g., butyl rubber), a chemical-resistant apron or coveralls. | Provides a higher level of protection for the face and body when the potential for significant exposure is increased. |
| Emergency Situations (e.g., large spills) | Full-face respirator with appropriate cartridges, chemical-resistant suit, heavy-duty chemical-resistant gloves, and chemical-resistant boots. | Essential for protecting against high concentrations of vapors and direct contact with the spilled material. |
It is crucial to inspect all PPE for integrity before each use and to follow the manufacturer's guidelines for permeation and degradation. Contaminated gloves should be removed and disposed of properly to avoid cross-contamination.[6]
Operational Protocols: A Step-by-Step Approach to Safe Handling
Adherence to a standardized operational protocol minimizes the risk of exposure and ensures the reproducibility of your work.
Preparation and Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][4] This is to prevent the accumulation of potentially harmful vapors in the breathing zone.
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes, and to prevent the inhalation of any vapor, mist, or gas.[3]
-
Storage: Store the chemical in a tightly closed container in a cool, dry place.[3][4] This prevents degradation of the compound and the release of vapors into the laboratory environment.
-
Incompatible Materials: Keep the substance away from strong oxidizing agents, as these can lead to vigorous and potentially hazardous reactions.[1][3]
Emergency Preparedness: Spill Management and Disposal
Even with the most stringent precautions, accidental spills can occur. A well-defined spill response plan is essential for mitigating the impact of such events.
Minor Spill Cleanup Procedure:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Don Appropriate PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as outlined in the table above.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the substance.[3][7] Start from the perimeter of the spill and work inwards to prevent it from spreading.[7][8]
-
Collect the Material: Carefully scoop the absorbed material into a suitable, labeled container for disposal.[3][8]
-
Decontaminate the Area: Clean the spill area with soap and water.[8]
-
Dispose of Waste: All contaminated materials, including absorbent, gloves, and cleaning materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1]
The following diagram illustrates the logical workflow for responding to a chemical spill.
Caption: Workflow for Chemical Spill Response.
Disposal Plan:
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[3] It is imperative to consult and adhere to all applicable federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[1][3] Never dispose of this compound down the drain or in regular trash. All waste, including empty containers, should be handled as hazardous waste and disposed of through an approved waste disposal plant.[1]
Conclusion: Fostering a Culture of Safety
The safe handling of this compound is not merely a matter of following a checklist; it is about cultivating a deep-seated culture of safety within the laboratory. By understanding the "why" behind each procedural step and by being prepared for unforeseen events, researchers can protect themselves and their colleagues while advancing their scientific endeavors. This guide serves as a foundational resource, but it is the consistent and diligent application of these principles that will ultimately ensure a safe and productive research environment.
References
- 1. fishersci.com [fishersci.com]
- 2. dept.harpercollege.edu [dept.harpercollege.edu]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 6. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 7. jk-sci.com [jk-sci.com]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
